molecular formula C29H34ClFN4O5 B606509 CB-6644

CB-6644

Cat. No.: B606509
M. Wt: 573.1 g/mol
InChI Key: VYCOZEBCSAQCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide is a potent and selective small-molecule inhibitor of the BRAF V600E mutant kinase, a key oncogenic driver in several cancers. This compound acts as a Type II inhibitor , binding to the inactive DFG-out conformation of the kinase, which provides high specificity. Its primary research value lies in investigating the oncogenic MAPK/ERK signaling pathway and for the development of targeted anti-cancer therapies, particularly for melanoma, colorectal cancer, and papillary thyroid cancer harboring the BRAF V600E mutation. Researchers utilize this inhibitor in in vitro cell proliferation assays and in vivo xenograft models to study tumor growth inhibition, mechanisms of drug resistance, and combination therapy strategies. Supplied as a high-purity compound, it is intended for research purposes only to advance the understanding of kinase biology and cancer therapeutics.

Properties

IUPAC Name

5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClFN4O5/c1-5-40-24-14-21(31)20(30)13-19(24)27(37)32-17-29(2,3)15-25(36)33-26-23(16-39-4)34-12-8-10-18-9-6-7-11-22(18)35(34)28(26)38/h6-7,9,11,13-14H,5,8,10,12,15-17H2,1-4H3,(H,32,37)(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCOZEBCSAQCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N3CCCC4=CC=CC=C4N3C2=O)COC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The RUVBL1/2 Complex: A Critical Oncogenic Hub

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of CB-6644, a Selective RUVBL1/2 Inhibitor

Abstract

The RuvB-like 1 and 2 (RUVBL1/2) proteins are highly conserved AAA+ ATPases that form a heterohexameric complex essential for a multitude of cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair.[1][2] Overexpression of the RUVBL1/2 complex is strongly correlated with tumor growth and poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[1][3][4] this compound is a potent and selective, allosteric small-molecule inhibitor of the RUVBL1/2 complex's ATPase activity.[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular and cellular effects, quantitative efficacy, and the key experimental protocols used to elucidate its function. By inhibiting the enzymatic activity of RUVBL1/2, this compound disrupts critical oncogenic pathways, leading to cell cycle arrest, apoptosis, and significant antitumor activity in preclinical models.[3][6]

The RUVBL1/2 complex is a cornerstone of cellular machinery, acting as a chaperone-like scaffold for the assembly and function of larger macromolecular complexes.[7] Its ATPase activity provides the energy for processes like chromatin remodeling by the INO80, SWR1, and TIP60 complexes, thereby regulating gene expression.[8] Dysregulation of RUVBL1/2 has been implicated in the pathogenesis of multiple cancers, including multiple myeloma, neuroblastoma, pancreatic cancer, and bladder cancer.[1][6][9] The complex is essential for the stability and function of key oncogenic drivers, most notably the MYC family of transcription factors (c-MYC and N-MYC).[1][9][10]

This compound: A Selective Allosteric Inhibitor of RUVBL1/2

This compound was identified as a first-in-class, selective inhibitor that directly targets the RUVBL1/2 complex.[4][5] Its mechanism of action is distinguished by its non-competitive and allosteric inhibition of the complex's ATPase function, meaning it does not block the nucleotide-binding site but rather modulates the enzyme's activity from a different site.[2] This targeted inhibition is the primary event that triggers a cascade of downstream anti-proliferative and pro-apoptotic effects in cancer cells. The on-target activity of this compound is confirmed by the development of resistance through specific amino acid mutations in either RUVBL1 or RUVBL2.[2][3][4]

Molecular and Cellular Consequences of RUVBL1/2 Inhibition

The inhibition of RUVBL1/2's ATPase activity by this compound initiates a series of profound cellular changes that collectively suppress the cancerous phenotype.

Downregulation of Key Oncogenic Transcription Factors

A primary consequence of this compound treatment is the disruption of oncogenic transcriptional programs. RUVBL1/2 is required for the activity of MYC, a master regulator of cell proliferation and metabolism.[9] this compound treatment leads to the downregulation of MYC and N-MYC expression and attenuates their transcriptional output.[1][10][11] Similarly, the inhibitor downregulates the expression and activity of the E2F1 transcription factor, which is critical for cell cycle progression.[12]

cluster_0 RUVBL1/2 Complex Functions RUVBL RUVBL1/2 Complex (ATPase Activity) MYC MYC / N-MYC Stability & Activity RUVBL->MYC E2F1 E2F1 Activity RUVBL->E2F1 Chromatin Chromatin Remodeling (e.g., TIP60) RUVBL->Chromatin Proliferation Oncogenic Gene Expression (Cell Proliferation) MYC->Proliferation E2F1->Proliferation CB6644 This compound Inhibition CB6644->Inhibition Inhibition->RUVBL Apoptosis Tumor Suppression (Cell Cycle Arrest, Apoptosis) Inhibition->Apoptosis leads to

Caption: Core mechanism of this compound action on RUVBL1/2 and downstream oncogenic pathways.
Induction of Cell Cycle Arrest, Apoptosis, and DNA Damage Response

By disrupting the function of key cell cycle regulators, this compound treatment causes cancer cells to arrest in their cell cycle.[1][6] Prolonged inhibition of RUVBL1/2's essential functions ultimately triggers apoptosis, or programmed cell death, in a variety of cancer cell lines, including multiple myeloma and bladder cancer.[6][8] Furthermore, some studies have shown that pharmacological inhibition of RUVBL1/2 with this compound can cause an elevated DNA Damage Response (DDR).[1][5]

Activation of Tumor Suppressor Pathways

This compound treatment leads to a dose-dependent accumulation and activation of the p53 tumor suppressor protein and its downstream effector, p21.[2] The p53/p21 pathway is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. Activation of this pathway is a key component of this compound's anti-cancer effects.[2]

CB6644 This compound RUVBL RUVBL1/2 Complex CB6644->RUVBL inhibits MYC MYC / E2F1 Downregulation RUVBL->MYC causes p53 p53 / p21 Activation RUVBL->p53 causes Arrest Cell Cycle Arrest MYC->Arrest p53->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling cascade showing this compound inducing cell cycle arrest and apoptosis.
Modulation of Gene Expression

Transcriptomic analyses have revealed a consistent pattern of gene expression changes following this compound treatment. In multiple myeloma cells, this compound upregulates genes related to interferon response pathways while downregulating a large set of genes involved in cell proliferation.[8][12][13] This global shift in the transcriptional landscape underscores the central role of RUVBL1/2 in maintaining the proliferative state of cancer cells.

Quantitative Efficacy of this compound

The potency of this compound has been quantified across biochemical and cellular assays, as well as in vivo models.

In Vitro Activity

Table 1: Biochemical Inhibition of RUVBL1/2 ATPase Activity

Parameter Value Reference

| IC₅₀ | 15 nM |[14] |

Table 2: Cellular Potency (Anti-proliferative and Pathway Activity)

Cell Line / Assay Parameter Value (µM) Duration Reference
123 Cancer Cell Lines EC₅₀ Range 0.041 - 0.785 72 hrs [14]
A549 (Lung) IC₅₀ 0.3 48 hrs [14]
HCT-116 (Colon) IC₅₀ 0.08 48 hrs [14]
MDA-MB-231 (Breast) IC₅₀ 0.7 48 hrs [14]
MM.1S (Multiple Myeloma) IC₅₀ 0.120 72 hrs [8]
RPMI 8226 (Multiple Myeloma) IC₅₀ 0.060 72 hrs [8]
Human PDAC Lines IC₅₀ Range 0.012 - 0.110 72 hrs [10]
p53 Accumulation EC₅₀ 0.24 ± 0.03 - [2]

| p21 Accumulation | EC₅₀ | 0.15 ± 0.07 | - |[2] |

In Vivo Antitumor Activity

Table 3: Efficacy in Xenograft Models

Model Dosing Result Reference
Ramos (Burkitt Lymphoma) 150 mg/kg, oral, 10 days 68% Tumor Growth Inhibition (TGI) [14]
RPMI 8226 (Multiple Myeloma) 150 mg/kg, oral, 30 days 81% TGI [14]
Acute Myeloid Leukemia Not specified Significant tumor growth reduction [3][4]
Multiple Myeloma Not specified Significant tumor growth reduction [3][4]

All in vivo studies reported no significant bodyweight loss or obvious toxicity.[3][4][14]

Key Experimental Protocols

The following protocols are representative of the methods used to characterize the mechanism of action of this compound.

RUVBL1/2 ATPase Activity Assay

This assay quantifies the enzymatic activity of the RUVBL1/2 complex by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. A common method is the Malachite Green assay.

  • Reaction Setup: Purified RUVBL1/2 complex is incubated in an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT) at 37°C.

  • Inhibitor Addition: this compound is added at various concentrations to the reaction wells. A DMSO control is included.

  • Initiation: The reaction is started by the addition of ATP to a final concentration within the linear range of the enzyme's activity.

  • Incubation: The reaction proceeds for a fixed time (e.g., 30-60 minutes) at 37°C.

  • Termination and Detection: The reaction is stopped, and Malachite Green reagent is added. This reagent forms a colored complex with the free phosphate generated.

  • Measurement: The absorbance is read at ~620-650 nm using a plate reader. The amount of phosphate released is calculated from a standard curve.

  • Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is frequently used.[8]

  • Cell Plating: Cancer cells (e.g., MM.1S) are seeded into 96-well plates at a density of ~10,000 cells per well and allowed to adhere overnight if applicable.[8]

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 1 nM to 5 µM) or a vehicle control (DMSO).[8]

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[8]

  • Reagent Addition: The CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol. This lyses the cells and initiates a luminescent reaction catalyzed by luciferase.

  • Signal Measurement: After a brief incubation to stabilize the signal, luminescence is measured using a plate reader.

  • Data Analysis: The results are normalized to the vehicle control, and IC₅₀ values are calculated using a non-linear regression curve fit.

Co-Immunoprecipitation for RUVBL1/2 Interaction

Co-immunoprecipitation (Co-IP) is used to demonstrate the physical interaction between RUVBL1/2 and its binding partners (e.g., E2F1, MYC) in a cellular context.[8][12]

start Start: Cancer Cell Culture lysis 1. Cell Lysis (Gentle, non-denaturing buffer) start->lysis preclear 2. Pre-clearing (Incubate with control beads) lysis->preclear ip 3. Immunoprecipitation (Add anti-RUVBL1/2 antibody) preclear->ip capture 4. Complex Capture (Add Protein A/G beads) ip->capture wash 5. Wash Steps (Remove non-specific binders) capture->wash elute 6. Elution (Release bound proteins) wash->elute analysis 7. Analysis (Western Blot for partner protein) elute->analysis

Caption: Standard experimental workflow for Co-Immunoprecipitation (Co-IP).
  • Cell Lysis: Harvest cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% NP-40 or Tween20 and protease/phosphatase inhibitors) to preserve protein-protein interactions.[15]

  • Pre-Clearing: Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to minimize non-specific binding to the beads.[16]

  • Immunoprecipitation: Add a specific primary antibody against the "bait" protein (e.g., anti-RUVBL1) to the pre-cleared lysate and incubate for several hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with IP lysis buffer to remove non-specifically bound proteins.[15]

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-E2F1). A band in the RUVBL1 IP lane indicates an interaction.

Conclusion and Future Directions

This compound is a highly selective and potent inhibitor of the RUVBL1/2 complex, a critical node in cancer cell survival and proliferation. Its mechanism of action is centered on the inhibition of the complex's ATPase activity, which leads to the destabilization of oncogenic transcription factors like MYC, induction of the p53 tumor suppressor pathway, and ultimately, cell cycle arrest and apoptosis.[2][9] The robust anti-tumor activity observed in a wide range of preclinical models with minimal toxicity highlights the therapeutic potential of targeting RUVBLs.[3][4] Future research will likely focus on identifying predictive biomarkers for patient stratification, exploring synergistic combinations with other anti-cancer agents, and advancing RUVBL1/2 inhibitors into clinical trials.

References

CB-6644 as a Chemical Probe for RUVBL Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RUVBL1 (Pontin52) and RUVBL2 (Reptin52) are highly conserved and essential AAA+ (ATPases Associated with diverse cellular Activities) proteins that form a hetero-hexameric complex. This complex is a critical component of larger cellular machineries that regulate a wide array of cellular processes, including chromatin remodeling, transcriptional regulation, DNA damage repair, and snoRNP biogenesis. Given their integral role in cellular homeostasis and their frequent dysregulation in various cancers, the RUVBL1/2 complex has emerged as a compelling therapeutic target. CB-6644 is a potent, selective, and orally bioavailable small molecule inhibitor of the RUVBL1/2 ATPase activity, making it an invaluable chemical probe to dissect the multifaceted biology of the RUVBL complex and explore its therapeutic potential.[1][2][3] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and visualizations of its mechanism of action and related signaling pathways.

Data Presentation: Quantitative Analysis of this compound Activity

This compound demonstrates potent and selective inhibition of the RUVBL1/2 complex, leading to anti-proliferative effects across a broad range of cancer cell lines. The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity of this compound

TargetAssay TypeIC50 (nM)Notes
RUVBL1/2 complexATPase activity15Allosteric inhibitor.[1]
Related AAA ATPases (panel)ATPase activity>100,000Demonstrates high selectivity.[1]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssay TypeEC50/IC50 (nM)
Panel of 123 cancer cell linesVariousCell viability41 - 785
HCT116Colon Carcinomap53 accumulation240 ± 30
HCT116Colon Carcinomap21 accumulation150 ± 70
MM.1SMultiple MyelomaCell Viability (CellTiter-Glo®)120[4]
RPMI 8226Multiple MyelomaCell Viability (CellTiter-Glo®)60[4]
HS-5Normal Bone Marrow Stromal CellsCell Viability (CellTiter-Glo®)200[4]

Table 3: In Vivo Antitumor Efficacy of this compound

Xenograft ModelCancer TypeDosingTumor Growth Inhibition (TGI)
RamosBurkitt's Lymphoma150 mg/kg, p.o.High
RPMI-8226Multiple Myeloma150 mg/kg, p.o.High

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following are protocols for key experiments.

RUVBL1/2 ATPase Activity Assay

This assay measures the inhibition of RUVBL1/2 ATPase activity by this compound.

Materials:

  • Recombinant human RUVBL1/2 complex

  • ATP

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA)

  • This compound (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of RUVBL1/2 complex in Assay Buffer to each well.

  • Initiate the reaction by adding 2.5 µL of ATP in Assay Buffer. The final reaction volume should be 10 µL.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo®)

This method determines the number of viable cells in culture based on the quantification of ATP.[5][6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium from a DMSO stock.

  • Add the diluted this compound or vehicle control to the wells.

  • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[7]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

  • Cells treated with this compound or vehicle

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as for the cell viability assay.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the samples on a flow cytometer within one hour.

  • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the antitumor activity of this compound.[11]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or SCID-beige)

  • Ramos or RPMI-8226 cancer cells

  • Matrigel (or other suitable extracellular matrix)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80)

Procedure:

  • Culture the selected cancer cells and harvest them during the logarithmic growth phase. Ensure cell viability is >95%.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration for injection (e.g., 10 x 10^6 cells in 100-200 µL).[11]

  • Subcutaneously inject the cell suspension into the flank of the mice.[11]

  • Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]

  • Administer this compound (e.g., 150 mg/kg) or vehicle orally according to the desired schedule (e.g., once or twice daily).

  • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[12]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and RUVBL biology.

RUVBL_Signaling_Pathway cluster_RUVBL_Complex RUVBL1/2 Hetero-hexameric Complex cluster_Cellular_Processes Diverse Cellular Processes RUVBL1 RUVBL1 RUVBL2 RUVBL2 Chromatin_Remodeling Chromatin Remodeling RUVBL1->Chromatin_Remodeling Regulates Transcription Transcriptional Regulation RUVBL1->Transcription Regulates DNA_Repair DNA Damage Repair RUVBL1->DNA_Repair Regulates snoRNP_Biogenesis snoRNP Biogenesis RUVBL1->snoRNP_Biogenesis Regulates ATP ATP RUVBL1->ATP RUVBL2->Chromatin_Remodeling Regulates RUVBL2->Transcription Regulates RUVBL2->DNA_Repair Regulates RUVBL2->snoRNP_Biogenesis Regulates RUVBL2->ATP ADP_Pi ADP + Pi ATP->ADP_Pi ATPase Activity CB6644 This compound CB6644->RUVBL1 Inhibits CB6644->RUVBL2 Inhibits CB6644_Mechanism_of_Action CB6644 This compound RUVBL_Complex RUVBL1/2 Complex CB6644->RUVBL_Complex Inhibits p53 p53 Stabilization and Activation CB6644->p53 ATPase_Inhibition Inhibition of ATPase Activity Apoptosis Apoptosis ATPase_Inhibition->Apoptosis p21 p21 Upregulation p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Anti_Tumor_Activity Anti-Tumor Activity Cell_Cycle_Arrest->Anti_Tumor_Activity Apoptosis->Anti_Tumor_Activity Experimental_Workflow_CB6644 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (ATPase Activity) Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assays Potency & Selectivity Xenograft_Model Xenograft Model Establishment Cell_Based_Assays->Xenograft_Model Candidate for In Vivo Testing Treatment This compound Treatment Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy_Assessment

References

In-Depth Technical Guide: CB-6644 Target Engagement in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-6644 is a first-in-class, selective, allosteric inhibitor of the RUVBL1/2 ATPase complex, a critical chaperone system involved in the assembly and stabilization of several key oncogenic complexes.[1][2][3] The RUVBL1/2 complex is overexpressed in a variety of human cancers, including acute myeloid leukemia, multiple myeloma, Burkitt lymphoma, and bladder cancer, and its elevated expression often correlates with poor prognosis.[1] By targeting the ATPase activity of this complex, this compound disrupts essential cellular processes for cancer cell survival and proliferation, such as chromatin remodeling and transcriptional regulation, leading to cell cycle arrest and apoptosis.[1][4] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, target engagement in cancer cells, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Allosteric Inhibition of RUVBL1/2 ATPase Activity

This compound functions as a non-ATP-competitive inhibitor of the RUVBL1/2 complex.[3] Structural studies have revealed that this compound binds to an allosteric pocket at the interface of the RUVBL1 and RUVBL2 subunits. This binding stabilizes the complex in a conformation that is incompatible with its ATPase activity, thereby inhibiting the hydrolysis of ATP, a process essential for the chaperone functions of the RUVBL1/2 complex. The on-target activity of this compound is underscored by the development of resistance in cancer cells through mutations in the RUVBL1 or RUVBL2 proteins.[1][2][3]

The inhibition of the RUVBL1/2 complex by this compound has profound downstream effects on several oncogenic signaling pathways. Notably, treatment with this compound leads to the activation of the p53 tumor suppressor pathway, with a dose-dependent accumulation of both p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3] Furthermore, this compound has been shown to modulate the expression of genes regulated by the transcription factor c-Myc, a key driver of tumorigenesis that is dependent on the RUVBL1/2 complex for its activity.[4]

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

ParameterValueCell Line / SystemReference
In Vitro Potency
RUVBL1/2 ATPase IC5015 nMBiochemical Assay[5]
Cell Viability (EC50)
MM.1S (Multiple Myeloma)120 nMCellTiter-Glo Assay[6][7]
RPMI 8226 (Multiple Myeloma)60 nMCellTiter-Glo Assay[7]
A549 (Lung Cancer)0.3 µMCellTiter-Glo Assay[5]
Cancer Cell Line Panel (Range)41 - 785 nMCell Viability Assays[5]
Downstream Target Modulation (EC50)
p53 Accumulation0.24 ± 0.03 µMHCT116 (Colon Cancer)[3]
p21 Accumulation0.15 ± 0.07 µMHCT116 (Colon Cancer)[3]
Xenograft ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
In Vivo Efficacy
Burkitt's LymphomaRamos150 mg/kg, oral, daily for 10 days68%[5]
Multiple MyelomaRPMI8226150 mg/kg, oral, daily for 30 days81%[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the target engagement and cellular effects of this compound.

RUVBL1/2 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the RUVBL1/2 complex and its inhibition by this compound. A common method is a coupled spectrophotometric assay.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) by the RUVBL1/2 complex is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in NADH absorbance at 340 nm is monitored over time and is proportional to the ATPase activity.

Protocol:

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT.

    • Enzyme Mix: Pyruvate kinase (10 U/mL) and lactate dehydrogenase (15 U/mL) in assay buffer.

    • Substrate Mix: 2.5 mM ATP, 2.5 mM phosphoenolpyruvate, and 0.3 mM NADH in assay buffer.

    • Purified recombinant RUVBL1/2 complex.

    • This compound stock solution in DMSO.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer containing the desired concentration of this compound or DMSO vehicle control.

    • Add 25 µL of the purified RUVBL1/2 complex to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the substrate mix.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 30 minutes using a plate reader.

    • Calculate the rate of NADH consumption from the linear portion of the curve.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to generate a luminescent signal that is proportional to the number of viable cells.

Protocol:

  • Reagents:

    • Cancer cell lines of interest.

    • Appropriate cell culture medium.

    • This compound stock solution in DMSO.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or DMSO vehicle control.

    • Incubate the plate for the desired time period (e.g., 72 hours).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein can alter the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Protocol:

  • Reagents:

    • Cancer cell line expressing RUVBL1/2.

    • This compound stock solution in DMSO.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Procedure:

    • Treat cultured cells with this compound or DMSO vehicle for a specified time (e.g., 1 hour).

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

    • Lyse the cells by freeze-thawing or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant and analyze the amount of soluble RUVBL1 or RUVBL2 by Western blotting or other quantitative protein detection methods.

    • Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions and can be employed to investigate how this compound affects the interaction of the RUVBL1/2 complex with its binding partners.

Principle: An antibody specific to a target protein (e.g., RUVBL1) is used to pull down the target protein from a cell lysate. Any proteins that are bound to the target protein will also be pulled down and can be identified by Western blotting.

Protocol:

  • Reagents:

    • Cancer cells treated with this compound or DMSO.

    • Co-IP lysis buffer (non-denaturing).

    • Antibody against the bait protein (e.g., anti-RUVBL1).

    • Protein A/G agarose (B213101) beads.

    • Antibody against the potential interacting protein (e.g., anti-c-Myc).

  • Procedure:

    • Lyse the treated cells with Co-IP lysis buffer.

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an antibody against the potential interacting protein. A change in the amount of the co-immunoprecipitated protein in the this compound-treated sample compared to the control would suggest that the compound modulates the protein-protein interaction.

Visualizations

This compound Mechanism of Action

CB6644_Mechanism cluster_complex RUVBL1/2 Heterohexameric Complex RUVBL1 RUVBL1 ATPase_Activity ATPase Activity RUVBL1->ATPase_Activity Contributes to RUVBL2 RUVBL2 RUVBL2->ATPase_Activity Contributes to ATP_bound ATP ATP_bound->ATPase_Activity Fuel for CB6644 This compound Allosteric_Site Allosteric Pocket CB6644->Allosteric_Site Binds to Allosteric_Site->RUVBL1 Allosteric_Site->RUVBL2 Conformational_Change Conformational Change Allosteric_Site->Conformational_Change Induces Inhibition Inhibition Conformational_Change->Inhibition Inhibition->ATPase_Activity Binding Binding

Caption: Allosteric inhibition of the RUVBL1/2 complex by this compound.

This compound Downstream Signaling Pathway

Downstream_Signaling CB6644 This compound RUVBL1_2 RUVBL1/2 Complex CB6644->RUVBL1_2 Inhibits cMyc c-Myc RUVBL1_2->cMyc Stabilizes/ Co-activates p53 p53 RUVBL1_2->p53 Indirectly Activates Chromatin_Remodeling Chromatin Remodeling & Transcriptional Regulation RUVBL1_2->Chromatin_Remodeling Proliferation Cell Proliferation cMyc->Proliferation p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Chromatin_Remodeling->Proliferation Cell_Cycle_Arrest->Proliferation Apoptosis->Proliferation

Caption: Downstream effects of this compound on key cancer-related pathways.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Start Start: Cancer Cells Treatment Treat with this compound or DMSO (Control) Start->Treatment Heating Heat to Various Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Analysis Analyze Soluble Fraction (e.g., Western Blot) Centrifugation->Analysis Result Result: Melting Curve Shift (Target Engagement) Analysis->Result

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

The RUVBL1/2 Complex: A Core Engine in Chromatin Remodeling and a Target for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The RUVBL1/2 complex, composed of the highly conserved AAA+ ATPases RUVBL1 and RUVBL2, represents a critical nexus in nuclear biology, orchestrating a wide array of cellular processes through its fundamental role in chromatin remodeling.[1] This hetero-oligomeric complex is an integral component of several large macromolecular machines that regulate gene expression, DNA repair, and transcriptional regulation.[2][3] Its ATPase activity provides the necessary energy for these complexes to modify chromatin structure, for instance by sliding nucleosomes or exchanging histone variants.[4][5][6] Dysregulation of RUVBL1/2 expression is frequently observed in various cancers, where it is often linked to the stabilization and function of oncoproteins like c-Myc and β-catenin, making it a high-value target for therapeutic intervention.[1][7][8] This guide provides a detailed overview of the RUVBL1/2 complex's structure and function, its integration into key chromatin remodeling machinery, associated signaling pathways, relevant experimental protocols, and its emerging potential as a druggable target in oncology.

The RUVBL1/2 Complex: Structure and Core Properties

RUVBL1 (also known as Pontin52 or TIP49a) and RUVBL2 (Reptin52 or TIP49b) are homologous proteins belonging to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily.[2] These proteins are essential for viability in eukaryotes.[6] While they can exist as homohexameric rings, their primary functional state is as a hetero-oligomeric complex, typically a dodecamer composed of two stacked heterohexameric rings with alternating RUVBL1 and RUVBL2 subunits.[4][8][9]

Each monomer consists of three domains: two core AAA+ domains responsible for ATP binding and hydrolysis, and a unique, flexible domain II that is crucial for protein-protein interactions and regulation of the complex's enzymatic activity.[8][10] This domain II is absent in the bacterial homolog RuvB and is believed to mediate the interaction with various client proteins and regulatory factors, thereby modulating the complex's function.[8] The ATPase and helicase activities of the complex are significantly enhanced when assembled into this ring-like structure and are essential for its roles in chromatin remodeling and other cellular processes.[2][4] Interestingly, truncation of domain II has been shown to substantially increase ATP consumption and stimulate helicase activity, suggesting an autoinhibitory role for this domain that can be modulated by cofactors.[4][8][11]

Core Function in Chromatin Remodeling

The RUVBL1/2 complex does not typically act on chromatin directly but functions as a core architectural and motor component within several distinct, high-molecular-weight chromatin remodeling complexes.[6][11][12] Its primary roles are to provide a stable scaffold for the assembly of these larger complexes and to fuel their remodeling activities through ATP hydrolysis.[3][13]

Integration into Major Chromatin Remodeling Complexes

The RUVBL1/2 complex is a cornerstone of at least three major families of ATP-dependent chromatin remodelers:

  • The INO80 Complex: This complex is crucial for ATP-dependent nucleosome sliding, DNA double-strand break repair, and transcriptional regulation.[6] RUVBL1/2 is essential for the structural and functional integrity of the INO80 complex, helping to recruit other essential subunits like Arp5.[6] The RUVBL1-2 hexamer forms a rigid core around which other components of the INO80 complex are organized.[14][15]

  • The SWR1/SRCAP Complex: In yeast (SWR1) and humans (SRCAP), this complex mediates the exchange of the canonical histone H2A-H2B dimer with the H2A.Z-H2B dimer at promoter regions.[6][16] This histone variant exchange is a key mechanism for regulating gene expression and maintaining genome stability. RUVBL1/2 is integral to the assembly and function of this complex.[2][6]

  • The TIP60 (NuA4) Complex: This versatile complex possesses histone acetyltransferase (HAT) activity, primarily targeting histones H4 and H2A, and is involved in transcriptional activation and the DNA damage response.[2][12] RUVBL1/2 proteins are required for the proper assembly and catalytic activity of the TIP60 complex.[12] They act as molecular adaptors, stabilizing the complex and potentially negating the inhibitory effects of other subunits on the core HAT enzyme, TIP60.[12]

RUVBL1/2 as a core component of major chromatin remodelers.

Involvement in Cellular Signaling and Disease

Beyond its general role in maintaining chromatin architecture, the RUVBL1/2 complex is a key player in specific signaling pathways that are often hijacked in cancer.

Transcriptional Regulation and Oncogenesis

The RUVBL1/2 complex directly interacts with and modulates the activity of potent oncoproteins, linking chromatin dynamics to cancer progression:

  • c-Myc Pathway: RUVBL1 is essential for the oncogenic activity of the c-Myc transcription factor. It is recruited to c-Myc target promoters and is required for Myc-mediated transcriptional activation and cellular transformation.[4][6] Pharmacological inhibition of the RUVBL complex leads to a strong reduction in MYC signaling.[7]

  • Wnt/β-catenin Pathway: The complex also interacts with β-catenin, a key effector of the Wnt signaling pathway. RUVBL1/2 proteins act as transcriptional co-regulators for β-catenin-mediated gene activation, a pathway critical for development and frequently mutated in cancers like colorectal cancer.[2][4]

RUVBL1_2_Signaling_Pathways cluster_Oncogenic_Signals Oncogenic Signals cluster_Core cluster_Chromatin Chromatin Level cluster_Output Cellular Output cMyc c-Myc RUVBL1_2 RUVBL1/2 Complex cMyc->RUVBL1_2 Wnt Wnt Signal BetaCatenin β-catenin Wnt->BetaCatenin stabilizes BetaCatenin->RUVBL1_2 Remodeling Chromatin Remodeling (e.g., via TIP60) RUVBL1_2->Remodeling enables Transcription Target Gene Transcription Remodeling->Transcription activates Proliferation Cell Proliferation & Tumorigenesis Transcription->Proliferation

Role of RUVBL1/2 in oncogenic signaling pathways.
DNA Damage Response (DDR)

The RUVBL1/2 complex is deeply integrated into the cellular response to DNA damage. It is a component of the TIP60 and INO80 complexes, both of which are rapidly recruited to sites of DNA double-strand breaks.[2][6] Furthermore, the complex is involved in regulating the stability and activity of key DDR kinases of the PIKK family (ATM, ATR, and DNA-PKcs) and is implicated in the Fanconi Anemia (FA) pathway, which repairs DNA interstrand crosslinks.[17][18] Depletion of RUVBL1/2 impairs the cellular response to DNA damaging agents and can sensitize cancer cells to radiation therapy.[17][19][20]

Quantitative Data Summary

While precise kinetic data such as Km and Vmax for the RUVBL1/2 ATPase activity are highly dependent on the specific complex it resides in, its substrate, and the experimental conditions, its overexpression in human cancers is a well-documented quantitative finding.

Cancer Type Expression Status of RUVBL1/2 Associated Prognosis Reference(s)
Non-Small Cell Lung Cancer (NSCLC)OverexpressedPoor[19]
Colorectal CancerOverexpressedPoor[21]
Pancreatic Ductal Adenocarcinoma (PDAC)High expression of RUVBL1Poor[1]
NeuroblastomaHigh expressionPoor[7]
Various (Breast, Kidney, Bladder)OverexpressedGenerally Poor[18]

Key Experimental Protocols

Investigating the RUVBL1/2 complex involves a range of molecular biology techniques. Below are detailed methodologies for three cornerstone experiments.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is used to demonstrate the physical interaction between RUVBL1/2 and its binding partners within native protein complexes.

Methodology:

  • Cell Lysis:

    • Harvest approximately 1-5 x 10^7^ cells by centrifugation. Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the pellet in 1 ml of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).[22]

    • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[23]

    • Transfer the supernatant (whole-cell extract) to a new pre-chilled tube. Determine protein concentration using a Bradford or BCA assay.

  • Pre-Clearing (Optional but Recommended):

    • To 1 mg of total protein in 500 µl of lysis buffer, add 20-30 µl of Protein A/G agarose (B213101) bead slurry.

    • Incubate on a rotator for 1 hour at 4°C to remove non-specifically binding proteins.[24]

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the primary antibody (e.g., anti-RUVBL1) or a corresponding isotype control IgG to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.

    • Add 40 µl of fresh Protein A/G agarose bead slurry to each sample and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.[22]

  • Washing and Elution:

    • Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C). Discard the supernatant.

    • Wash the beads 3-5 times with 1 ml of cold IP Lysis Buffer (or a wash buffer with lower detergent concentration) to remove non-specific binders.

    • After the final wash, aspirate all supernatant. Elute the bound proteins by adding 50 µl of 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis:

    • Pellet the beads, and load the supernatant onto an SDS-PAGE gel for separation.

    • Analyze by Western blotting using antibodies against the bait protein (RUVBL1) and the suspected interacting partner.

Experimental workflow for Co-Immunoprecipitation (Co-IP).
Chromatin Immunoprecipitation (ChIP-seq)

This protocol is used to identify the specific DNA sequences that the RUVBL1/2 complex is associated with across the genome.

Methodology:

  • Cross-linking:

    • Treat cultured cells (approx. 1-2 x 10^7^) with 1% formaldehyde (B43269) directly in the culture medium for 10 minutes at room temperature to cross-link proteins to DNA.[25]

    • Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash cells with cold PBS.

    • Perform a two-step lysis: first with a cell lysis buffer to isolate nuclei, followed by a nuclear lysis buffer.[26]

    • Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of sonication time and power is critical.[25][27]

    • Centrifuge to pellet debris and collect the solubilized chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot as the "Input" control.

    • Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared chromatin with 5-10 µg of an anti-RUVBL1/2 antibody or control IgG overnight at 4°C on a rotator.[26]

    • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[28]

    • Elute the chromatin from the beads using a freshly prepared Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by adding NaCl to the eluate and incubating at 65°C for 4-6 hours or overnight.

    • Treat with RNase A and then Proteinase K to remove RNA and proteins.

    • Purify the DNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation or using a column-based purification kit.[26]

  • Library Preparation and Sequencing:

    • Quantify the purified ChIP DNA.

    • Prepare a sequencing library by performing end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR and perform high-throughput sequencing.

Experimental workflow for ChIP-sequencing (ChIP-seq).
ATPase Activity Assay

This protocol describes a common method to measure the ATP hydrolysis activity of the purified RUVBL1/2 complex.

Methodology:

  • Principle: A continuous spectrophotometric assay is often used. The hydrolysis of ATP to ADP is coupled to the oxidation of NADH via the enzymes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of ATP hydrolysis is directly proportional to the decrease in NADH absorbance at 340 nm.[13]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT).

    • To the buffer, add the components of the coupling system: 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH, and an excess of PK/LDH enzyme mix.

    • Add the purified RUVBL1/2 complex to the desired final concentration (e.g., 100-500 nM).

  • Measurement:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) in a quartz cuvette.

    • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADH oxidation using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M^-1^cm^-1^).

    • The rate of ATP hydrolysis is equal to the rate of NADH oxidation. The specific activity can be expressed as nmol of ATP hydrolyzed per minute per mg of the RUVBL1/2 complex.

Therapeutic Implications

The consistent overexpression of the RUVBL1/2 complex in a wide range of cancers and its essential role in driving oncogenic pathways make it an attractive therapeutic target.[1][19] Its ATPase activity is critical for its function, suggesting that small-molecule inhibitors targeting the ATP-binding pocket could be effective anticancer agents.[20][29] Several pharmacological inhibitors of RUVBL1/2, such as CB-6644, have been developed.[21][29] These inhibitors have demonstrated the ability to disrupt the proliferation and survival of cancer cells in vitro and in vivo.[1][21] Inhibition of RUVBL1/2 has been shown to:

  • Suppress oncogenic translation in colorectal cancer.[21]

  • Induce cell cycle arrest and apoptosis in neuroblastoma.[7]

  • Sensitize non-small cell lung cancer cells to radiation therapy.[19][20]

Targeting the RUVBL1/2 complex offers a promising strategy to disrupt multiple oncogenic processes simultaneously, including transcriptional addiction (e.g., to MYC) and compromised DNA damage repair pathways.

Conclusion and Future Directions

The RUVBL1/2 complex is a master regulator of chromatin dynamics, acting as a central engine within diverse multiprotein machines that control the genome. Its functions are essential for normal cellular homeostasis, but its dysregulation is a key driver of malignancy. The wealth of data linking RUVBL1/2 to cancer progression has validated it as a compelling drug target. Future research will likely focus on developing more potent and selective inhibitors, understanding the precise mechanisms of resistance, and identifying patient populations most likely to benefit from RUVBL1/2-targeted therapies. Elucidating how the activity of the RUVBL1/2 complex is regulated within each specific chromatin remodeling complex will provide further insights into its intricate role in cellular biology and disease.

References

The Impact of CB-6644 on p53 and p21 Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the effects of CB-6644, a selective inhibitor of the RUVBL1/2 complex, on the critical tumor suppressor pathways governed by p53 and its downstream effector, p21. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and related fields.

Executive Summary

This compound is a potent and selective allosteric inhibitor of the ATPase activity of the RUVBL1/2 complex. This complex plays a crucial role in chromatin remodeling and the regulation of gene expression. Notably, the RUVBL1/2 complex is implicated in the repression of the p53 tumor suppressor pathway. By inhibiting RUVBL1/2, this compound effectively lifts this repression, leading to the activation of p53 and the subsequent induction of the p21-mediated cell cycle arrest and apoptosis. This mechanism underscores the therapeutic potential of this compound as an anti-cancer agent.

Quantitative Analysis of this compound's Effect on p53 and p21

Treatment of cancer cells with this compound results in a significant, dose-dependent increase in the protein levels of both p53 and its transcriptional target, p21.[1] The half-maximal effective concentrations (EC50) for the accumulation of these proteins have been determined in HCT116 human colon carcinoma cells.[1]

ProteinEC50 Value (μM)
p530.24 ± 0.03
p210.15 ± 0.07

Signaling Pathways

The inhibitory effect of this compound on the RUVBL1/2 complex initiates a signaling cascade that culminates in cell cycle arrest and apoptosis. The following diagrams illustrate the core pathways involved.

G This compound Mechanism of Action on the p53 Pathway CB6644 This compound RUVBL1_2 RUVBL1/2 Complex CB6644->RUVBL1_2 Inhibits ATPase Activity p53_promoter p53 Gene Promoter RUVBL1_2->p53_promoter Binds and Represses (via histone modification) p53_gene p53 Gene p53_promoter->p53_gene Transcription p53_protein p53 Protein p53_gene->p53_protein Translation p21_gene p21 Gene p53_protein->p21_gene Activates Transcription Apoptosis Apoptosis p53_protein->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21_gene->CellCycleArrest Induces

Caption: this compound inhibits the RUVBL1/2 complex, upregulating p53 and its targets.

Experimental Protocols

The following section details the methodologies used to ascertain the effects of this compound on p53 and p21 protein levels.

Western Blot Analysis of p53 and p21 Accumulation

This protocol is adapted from standard molecular biology techniques and is consistent with the methods used in the characterization of this compound.

1. Cell Culture and Treatment:

  • HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • Cells are then treated with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 μM) or DMSO as a vehicle control for 24 hours.

2. Cell Lysis:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Lysates are collected by scraping, transferred to microcentrifuge tubes, and incubated on ice for 30 minutes with periodic vortexing.

  • The lysates are then centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • The supernatant containing the protein extract is transferred to a fresh tube.

3. Protein Quantification:

  • The protein concentration of each lysate is determined using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Equal amounts of protein (typically 20-30 μg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

  • The protein samples are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-20% gradient gel.

  • Following electrophoresis, the separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for p53 (e.g., 1:1000 dilution) and p21 (e.g., 1:1000 dilution). An antibody against a housekeeping protein such as β-actin or GAPDH (e.g., 1:5000 dilution) is used as a loading control.

  • The following day, the membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG at 1:10,000 dilution).

  • After three final washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

5. Data Analysis:

  • The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).

  • The expression levels of p53 and p21 are normalized to the corresponding loading control.

  • The EC50 values are calculated by plotting the normalized protein expression against the log of the this compound concentration and fitting the data to a dose-response curve.

G Experimental Workflow for Western Blot Analysis cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blotting cluster_3 Data Analysis A Seed HCT116 Cells B Treat with this compound (or DMSO control) A->B C Wash with PBS B->C D Lyse with RIPA Buffer C->D E Centrifuge to Clarify Lysate D->E F Quantify Protein (BCA Assay) E->F G Prepare Samples & Run SDS-PAGE F->G H Transfer to PVDF Membrane G->H I Block Membrane H->I J Incubate with Primary Antibodies (p53, p21, Loading Control) I->J K Incubate with HRP-conjugated Secondary Antibody J->K L Detect with ECL Reagent K->L M Quantify Band Intensity L->M N Normalize to Loading Control M->N O Calculate EC50 Values N->O

Caption: Workflow for assessing p53 and p21 protein levels post-CB-6644 treatment.

Conclusion

This compound represents a promising therapeutic agent that targets the RUVBL1/2 complex, a key negative regulator of the p53 pathway. The data and protocols presented in this guide provide a comprehensive overview of the mechanism by which this compound induces p53 and p21, leading to anti-cancer effects. This information serves as a valuable resource for the scientific community to further explore the therapeutic potential of targeting the RUVBL1/2 complex in cancer treatment.

References

Allosteric Inhibition of RUVBL1/2 ATPase Activity by CB-6644: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RUVBL1/2 (RuvB-like 1 and 2) complex, a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, is a critical player in a multitude of cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair. RUVBL1 and RUVBL2 form a heterohexameric or dodecameric complex that harnesses the energy of ATP hydrolysis to perform its functions.[1][2][3] Overexpression of the RUVBL1/2 complex is strongly correlated with oncogenesis and poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[4] CB-6644 is a potent and selective, allosteric small-molecule inhibitor of the RUVBL1/2 ATPase activity.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its allosteric inhibition of RUVBL1/2, and details the experimental methodologies used to characterize this interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueDescriptionReference
IC50 15 nMHalf-maximal inhibitory concentration for RUVBL1/2 ATPase activity.[7][8]

Table 2: Cellular Activity of this compound

ParameterCell Line(s)ValueDescriptionReference
EC50 Panel of 123 cancer cell lines41 - 785 nMHalf-maximal effective concentration for reducing cell viability.[7]
EC50 HCT1160.24 ± 0.03 µMHalf-maximal effective concentration for p53 accumulation.
EC50 HCT1160.15 ± 0.07 µMHalf-maximal effective concentration for p21 accumulation.

Mechanism of Action

This compound acts as a non-competitive inhibitor of the RUVBL1/2 ATPase activity. Its binding to the RUVBL1/2 complex is allosteric and dependent on the presence of ATP. This indicates that this compound likely binds to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits ATP hydrolysis without preventing nucleotide binding.

Signaling Pathways and Experimental Workflows

The inhibition of RUVBL1/2's essential ATPase activity by this compound disrupts several critical cellular signaling pathways, leading to anti-cancer effects.

RUVBL1/2-MYC Signaling Axis

RUVBL1/2 is a critical cofactor for the transcriptional activity of the MYC oncogene.[9][10][11] By inhibiting RUVBL1/2, this compound effectively downregulates MYC-driven gene expression, leading to cell cycle arrest and apoptosis.[10][12]

G cluster_0 Effect of this compound RUVBL1_2 RUVBL1/2 Complex MYC MYC RUVBL1_2->MYC Required for Transcriptional Activity Apoptosis Apoptosis Target_Genes MYC Target Genes (e.g., Cyclins, CDKs) MYC->Target_Genes Activates Transcription CB6644 This compound CB6644->RUVBL1_2 Inhibits ATPase Activity Proliferation Cell Proliferation Target_Genes->Proliferation

RUVBL1/2-MYC Signaling Inhibition by this compound.
p53 Pathway Activation

Treatment with this compound leads to the stabilization and activation of the tumor suppressor protein p53, and the subsequent upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21.[13] The exact mechanism linking RUVBL1/2 inhibition to p53 activation is an area of ongoing research, but it is hypothesized that the cellular stress induced by the disruption of RUVBL1/2's functions, such as impaired ribosome biogenesis, triggers the p53 response.[14]

G cluster_0 This compound Induced Stress Response CB6644 This compound RUVBL1_2 RUVBL1/2 Complex CB6644->RUVBL1_2 Inhibits Stress Cellular Stress (e.g., Ribosomal Stress) RUVBL1_2->Stress Disruption leads to p53 p53 Stress->p53 Activates p21 p21 p53->p21 Induces Transcription CDK Cyclin/CDK Complexes p21->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle Promotes

p53 Pathway Activation by this compound.
Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis ATPase_Assay RUVBL1/2 ATPase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (EC50 in Cancer Cell Lines) ATPase_Assay->Cell_Viability Confirm Cellular Activity Western_Blot Western Blot Analysis (p53, p21, MYC levels) Cell_Viability->Western_Blot Elucidate Mechanism Xenograft Xenograft Models (Tumor Growth Inhibition) Western_Blot->Xenograft Validate In Vivo Efficacy Toxicity Toxicity Studies Xenograft->Toxicity Assess Safety Profile

Preclinical Evaluation Workflow for this compound.

Experimental Protocols

RUVBL1/2 ATPase Activity Assay (Malachite Green-based)

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the RUVBL1/2 complex. The malachite green reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically.

Materials:

  • Purified recombinant human RUVBL1/2 complex

  • ATP

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT

  • This compound (or other inhibitors) dissolved in DMSO

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl). Mix 3 volumes of Solution A with 1 volume of Solution B, then add Tween 20 to a final concentration of 0.01%. Prepare fresh.

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • In a 384-well plate, add the RUVBL1/2 complex to the assay buffer.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the RUVBL1/2 complex.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding a solution of ATP to each well. Final concentrations in a 50 µL reaction could be, for example, 5 nM RUVBL1/2 and 100 µM ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 25 µL of the Malachite Green Reagent.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a plate reader.

  • Construct a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Treat the cells with the serially diluted this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent viability for each concentration of this compound relative to the vehicle-treated control and determine the EC50 value.

Western Blot Analysis for p53 and p21

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p53, p21, and a loading control overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in p53 and p21 protein levels.

Conclusion

This compound is a promising anti-cancer agent that functions through the allosteric inhibition of the RUVBL1/2 complex's ATPase activity. This guide provides a comprehensive technical overview of its mechanism, its effects on key cancer-related signaling pathways, and detailed protocols for its preclinical characterization. The methodologies and data presented herein should serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting the RUVBL1/2 complex in oncology.

References

The Discovery and Development of CB-6644: A Technical Guide to a Novel RUVBL1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-6644 is a first-in-class, selective, allosteric inhibitor of the RuvB-like 1 and 2 (RUVBL1/2) ATPase complex, a critical chaperone involved in numerous cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair. The overexpression of the RUVBL1/2 complex is strongly correlated with tumor growth and poor prognosis in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound.

Discovery and Medicinal Chemistry

The development of this compound emerged from efforts to identify potent and selective small molecule inhibitors of the RUVBL1/2 ATPase activity. While the specific lead discovery and optimization cascade for this compound is not extensively detailed in the public domain, the broader search for RUVBL1/2 inhibitors has involved various strategies, including high-throughput screening and structure-based drug design.

One approach to identifying novel RUVBL1/2 inhibitors involved docking-based virtual screening, which led to the discovery of pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) analogs with inhibitory activity against the RUVBL1/2 complex.[1] Structure-activity relationship (SAR) studies of these and other chemical series have highlighted the importance of specific structural motifs for potent inhibition. For instance, in one series, a substituted benzyl (B1604629) group and an aromatic-substituted piperazinyl group were found to be essential for inhibitory activity.[1]

This compound itself is a non-ATP-competitive inhibitor, suggesting it binds to an allosteric site on the RUVBL1/2 complex rather than directly competing with ATP for the active site.[2] This mode of inhibition can offer advantages in terms of selectivity and potentially reduced off-target effects. The development of resistance to this compound has been linked to specific amino acid mutations in either RUVBL1 or RUVBL2, providing strong evidence for its on-target activity.[3][4][5]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the ATPase activity of the RUVBL1/2 complex. This inhibition disrupts the various cellular functions that are dependent on the chaperone activity of the complex. The downstream consequences of RUVBL1/2 inhibition by this compound are multifaceted and impact several key signaling pathways implicated in cancer cell survival and proliferation.

Signaling Pathways Affected by this compound

1. p53 and p21 Pathway Activation: Treatment with this compound leads to a dose-dependent accumulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[2] This activation of the p53 pathway is a key contributor to the anti-proliferative effects of this compound, leading to cell cycle arrest.[6]

p53_pathway CB6644 This compound RUVBL1_2 RUVBL1/2 Complex CB6644->RUVBL1_2 Inhibits p53 p53 RUVBL1_2->p53 Suppresses (indirectly) p21 p21 p53->p21 Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

This compound induced activation of the p53 pathway.

2. Downregulation of Cell Proliferation Pathways: this compound treatment results in the downregulation of genes regulated by the E2F family of transcription factors.[6] The RUVBL1/2 complex is known to be a co-activator for E2F, and its inhibition leads to reduced expression of E2F target genes, which are critical for cell cycle progression and DNA replication.[7][8]

cell_proliferation_pathway CB6644 This compound RUVBL1_2 RUVBL1/2 Complex CB6644->RUVBL1_2 Inhibits E2F E2F Transcription Factors RUVBL1_2->E2F Co-activates TargetGenes Cell Cycle & Proliferation Target Genes E2F->TargetGenes Activates CellProliferation Cell Proliferation TargetGenes->CellProliferation Promotes

Inhibition of cell proliferation by this compound.

3. Upregulation of Interferon Signaling: Transcriptomic analyses have revealed that this compound treatment upregulates genes associated with the interferon response.[6][9] This suggests a potential role for this compound in modulating the tumor microenvironment and potentially enhancing anti-tumor immunity, although this aspect requires further investigation.

interferon_pathway CB6644 This compound RUVBL1_2 RUVBL1/2 Complex CB6644->RUVBL1_2 Inhibits InterferonGenes Interferon-Related Genes RUVBL1_2->InterferonGenes Suppresses (indirectly) ImmuneResponse Potential Immune Modulation InterferonGenes->ImmuneResponse Leads to

This compound and the interferon signaling pathway.

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines / ConditionsReference
IC50 (ATPase Activity) 15 nMRUVBL1/2 complex[10]
EC50 (Cell Viability) 41 - 785 nMPanel of 123 cancer cell lines (including HCT116, NCI-H1975, HT29)[10]
EC50 (p53 Accumulation) 0.24 ± 0.03 µMHCT116 cells[2]
EC50 (p21 Accumulation) 0.15 ± 0.07 µMHCT116 cells[2]
IC50 (Cell Viability) 120 nMMM.1S (Multiple Myeloma)[6]
IC50 (Cell Viability) 60 nMRPMI 8226 (Multiple Myeloma)[6]
IC50 (Cell Viability) 200 nMHS-5 (Normal bone marrow stromal cells)[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosage and ScheduleTumor Growth Inhibition (TGI)Reference
SCID-beige mice with Ramos xenograftsBurkitt's Lymphoma150 mg/kg, oral gavage, once or twice daily for 10 days68%[10]
SCID-beige mice with RPMI-8226 xenograftsMultiple Myeloma150 mg/kg, oral gavage, once or twice daily for 30 days81%[10]
Xenograft modelsAcute Myeloid LeukemiaNot specified in detailSignificant reduction in tumor growth[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

RUVBL1/2 ATPase Activity Assay

The inhibitory activity of this compound on the RUVBL1/2 complex is typically assessed using an ATPase activity assay. While a highly detailed, step-by-step protocol for the specific assay used for this compound is not publicly available, a general protocol for such assays is as follows:

  • Reagents and Materials:

    • Purified recombinant RUVBL1/2 complex

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

    • Malachite green reagent or a coupled enzyme system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase) for detecting ADP or phosphate (B84403) release

    • This compound or other test compounds

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the RUVBL1/2 complex in the assay buffer.

    • Add serial dilutions of this compound to the reaction mixture and incubate for a defined period to allow for inhibitor binding.

    • Initiate the ATPase reaction by adding a known concentration of ATP.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction (e.g., by adding EDTA or a denaturing agent).

    • Quantify the amount of inorganic phosphate or ADP produced. This can be done by adding a detection reagent (like malachite green, which forms a colored complex with phosphate) and measuring the absorbance, or by using a coupled enzyme assay that links ADP production to a change in NADH absorbance.

    • Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

atpase_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare RUVBL1/2, This compound dilutions, and ATP Incubate Incubate RUVBL1/2 with this compound Reagents->Incubate Add_ATP Initiate reaction with ATP Incubate->Add_ATP Reaction_Incubate Incubate at 37°C Add_ATP->Reaction_Incubate Stop Stop reaction Reaction_Incubate->Stop Detect Detect ADP or Pi Stop->Detect Analyze Calculate % inhibition and IC50 Detect->Analyze

Workflow for RUVBL1/2 ATPase activity assay.
Cell Viability Assay (CellTiter-Glo®)

The effect of this compound on the viability of cancer cell lines is commonly determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Cell culture medium and supplements

    • This compound

    • Opaque-walled multi-well plates (e.g., 96-well)

    • CellTiter-Glo® Reagent

    • Luminometer

  • Procedure:

    • Seed the cancer cells in the opaque-walled multi-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat the cells with the different concentrations of this compound and a vehicle control.

    • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a living organism is evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.

  • Materials and Animals:

    • Immunocompromised mice (e.g., SCID-beige or NOD-SCID)

    • Human cancer cell lines (e.g., Ramos, RPMI-8226)

    • Matrigel (optional, to enhance tumor take)

    • This compound formulated for oral administration

    • Vehicle control

    • Calipers for tumor measurement

    • Oral gavage needles

  • Procedure:

    • Tumor Implantation:

      • Harvest the cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

      • Subcutaneously inject a defined number of cells (e.g., 5-10 x 10^6) into the flank of each mouse.

    • Tumor Growth and Randomization:

      • Monitor the mice for tumor growth.

      • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Drug Administration:

      • Administer this compound orally via gavage at the specified dose and schedule.

      • Administer the vehicle control to the control group following the same schedule.

    • Monitoring and Data Collection:

      • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).

      • Monitor the body weight of the mice as an indicator of toxicity.

      • Observe the general health and behavior of the animals.

    • Endpoint and Analysis:

      • The study is typically terminated when the tumors in the control group reach a predetermined size or if the mice show signs of excessive toxicity.

      • Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.

      • Analyze the statistical significance of the results.

xenograft_workflow Implantation Tumor Cell Implantation Growth Tumor Growth Monitoring Implantation->Growth Randomization Randomization Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint & Analysis Monitoring->Endpoint

Workflow for in vivo xenograft studies.

Conclusion

This compound represents a significant advancement in the targeting of the RUVBL1/2 complex for cancer therapy. Its novel allosteric mechanism of action and potent preclinical activity in a range of cancer models underscore its therapeutic potential. The detailed understanding of its impact on key signaling pathways, such as the p53, E2F, and interferon response pathways, provides a strong rationale for its continued development. This technical guide has summarized the key aspects of this compound's discovery and preclinical development, providing a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the clinical efficacy and safety of this compound is warranted to fully realize its potential as a novel anti-cancer agent.

References

The Role of RUVBL1/2 in Oncogenesis and Tumor Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

The RuvB-like proteins 1 and 2 (RUVBL1 and RUVBL2) are highly conserved AAA+ (ATPases Associated with diverse cellular Activities) proteins that are fundamental to a vast array of cellular processes. Forming a heterohexameric complex, they act as molecular chaperones and scaffolding proteins, integrating into larger macromolecular assemblies to regulate chromatin remodeling, transcriptional activation, DNA damage repair, and ribosome biogenesis. Accumulating evidence has revealed the dysregulation of RUVBL1/2 in a multitude of human cancers. Their overexpression is frequently correlated with aggressive tumor phenotypes and poor patient prognosis, underscoring their significance as both biomarkers and high-value therapeutic targets. This technical guide provides an in-depth exploration of the molecular mechanisms through which the RUVBL1/2 complex contributes to oncogenesis and tumor progression, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows in which these proteins are implicated.

Core Functions of the RUVBL1/2 Complex

RUVBL1 (also known as Pontin, Tip49a) and RUVBL2 (also known as Reptin, Tip49b) are essential for cellular viability.[1] They assemble into a highly active hetero-oligomeric complex, typically a hexamer or dodecamer of alternating subunits, which harnesses the energy from ATP hydrolysis to modulate the function of various protein complexes.[2]

Key functions include:

  • Chromatin Remodeling: RUVBL1/2 are integral components of several major chromatin-remodeling complexes, including INO80, SWR1/SRCAP, and TIP60 (NuA4).[1][3] Within these complexes, they are critical for nucleosome sliding, histone variant exchange (e.g., H2A.Z), and histone acetylation, thereby controlling gene expression.[1]

  • Transcriptional Regulation: The complex is a crucial cofactor for numerous transcription factors central to oncogenesis, most notably MYC and β-catenin.[4][5] It facilitates the assembly of transcriptional machinery on target gene promoters.

  • DNA Damage Response (DDR): RUVBL1/2 play a vital role in the DDR pathway. They are part of the R2TP chaperone complex, which is responsible for the assembly and stabilization of phosphatidylinositol 3-kinase-related kinases (PIKKs) such as ATM, ATR, and mTOR, key regulators of cell cycle checkpoints and DNA repair.[6][7]

  • Assembly of Macromolecular Complexes: The RUVBL1/2 complex acts as a chaperone in the biogenesis of small nucleolar ribonucleoproteins (snoRNPs), telomerase, and RNA polymerase II.[7][8]

RUVBL1/2 in Oncogenesis: Key Signaling Pathways

The oncogenic activities of RUVBL1/2 are multifaceted, stemming from their integration into several core cancer signaling networks. Their overexpression provides cancer cells with selective advantages in proliferation, survival, and invasion.[4]

The MYC/MYCN Axis

The MYC family of oncoproteins (c-MYC, N-MYC) are master transcriptional regulators that are deregulated in a majority of human cancers. RUVBL1/2 are indispensable cofactors for MYC's oncogenic functions.

  • Mechanism: RUVBL1/2 directly interact with MYC and are required for its stable association with chromatin at target gene promoters.[9] This interaction is essential for MYC to establish the oncogenic and immunoevasive gene expression programs that drive tumor growth.[5] Inhibition or degradation of RUVBL1 leads to a drastic reduction of chromatin-bound MYC, attenuating its signaling without affecting MYC protein levels.[5][9]

  • Reciprocal Regulation: Evidence suggests a bidirectional relationship where MYC/MYCN can also bind to the promoters of RUVBL1 and RUVBL2 to drive their expression, creating a positive feedback loop that sustains high oncogenic signaling.[6] In neuroblastoma, MYCN amplification is significantly correlated with higher RUVBL1/2 expression.[6]

G cluster_nucleus Nucleus MYC MYC / MYCN RUVBL RUVBL1/2 Complex MYC->RUVBL recruits Chromatin Chromatin MYC->Chromatin binds HAT HATs (e.g., TIP60) RUVBL->HAT assembles RUVBL->Chromatin binds HAT->Chromatin binds TargetGenes Target Genes (Proliferation, Metabolism) Chromatin->TargetGenes activates transcription

RUVBL1/2 as essential cofactors for MYC-driven transcription.
Wnt/β-Catenin Signaling

The Wnt/β-catenin pathway is critical in development and frequently hijacked in cancers, particularly colorectal cancer. RUVBL1/2 are key modulators of this pathway, acting primarily through their interaction with β-catenin.

  • Mechanism: In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate target genes. RUVBL1/2 can form a complex with β-catenin.[4] This interaction is thought to be crucial for the assembly of the β-catenin transcriptional complex on chromatin, thereby enhancing the expression of Wnt target genes that promote proliferation and invasion.[4] In oral squamous cell carcinoma, RUVBL1 knockdown was shown to inhibit proliferation and metastasis by attenuating β-catenin signaling.[10]

G cluster_nucleus Nucleus bCatenin β-catenin TCF_LEF TCF/LEF bCatenin->TCF_LEF binds RUVBL RUVBL1/2 Complex bCatenin->RUVBL recruits TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activate transcription RUVBL->TargetGenes activate transcription Wnt Wnt Signal Wnt->bCatenin stabilizes & promotes nuclear translocation G RUVBL RUVBL1/2 R2TP R2TP Complex RUVBL->R2TP component of Apoptosis Apoptosis RUVBL->Apoptosis inhibition leads to PIKKs PIKKs (ATM, ATR, mTOR) R2TP->PIKKs stabilize HSP90 HSP90 HSP90->PIKKs stabilize PIKKs_stable Stable & Active PIKKs PIKKs->PIKKs_stable DDR DNA Damage Response & Cell Survival PIKKs_stable->DDR Inhibitor RUVBL1/2 Inhibitor Inhibitor->RUVBL inhibits G Start Cell Lysate (Protein Mixture) Step1 Add Bait-Specific Antibody (e.g., anti-RUVBL1) Start->Step1 Step2 Incubate to Form Antibody-Protein Complex Step1->Step2 Step3 Add Protein A/G Beads to Capture Complex Step2->Step3 Step4 Wash to Remove Non-specific Proteins Step3->Step4 Step5 Elute Bound Proteins Step4->Step5 End Analyze by Western Blot or Mass Spectrometry Step5->End

References

The Impact of CB-6644 on Gene Expression and Transcriptional Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CB-6644, a selective, allosteric small-molecule inhibitor of the RUVBL1/2 ATPase complex. We will explore its mechanism of action, its profound effects on the cellular transcriptome, and the underlying regulatory changes it induces. This document synthesizes preclinical data to offer a comprehensive resource on the molecular signatures of this compound inhibition.

Executive Summary

This compound is a potent anti-cancer agent that targets the ATPase activity of the RUVBL1/2 complex, a key player in chromatin remodeling and gene expression.[1][2][3] By inhibiting this complex, this compound induces significant alterations in the transcriptomic landscape of cancer cells, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[1][4] Key findings indicate that this compound treatment downregulates genes associated with cell proliferation, largely driven by the E2F transcription factor family, while upregulating genes related to interferon and stress responses, including the p53 signaling pathway.[5][6][7] This guide details these effects through quantitative data, outlines the experimental protocols used for their discovery, and provides visual diagrams of the key pathways and workflows.

Mechanism of Action

RUVBL1 and RUVBL2 are highly conserved AAA+ (ATPases Associated with diverse cellular Activities) proteins that form a hetero-hexameric complex.[6] This complex is a critical component of larger chromatin remodeling machinery, such as the INO80, SWR1, and TIP60 complexes, which regulate gene expression by altering nucleosome positions and histone modifications.[5]

This compound functions as a non-competitive, allosteric inhibitor of the RUVBL1/2 complex's ATPase activity.[2][6] It binds to the complex without blocking nucleotide binding, thereby impeding the energy-dependent processes required for chromatin remodeling.[6] This inhibition leads to global changes in chromatin accessibility, primarily in non-promoter regions, which in turn alters the binding of key transcription factors and modulates the expression of their target genes.[5][8]

cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Transcriptional Regulation cluster_3 Cellular Outcomes CB6644 This compound RUVBL RUVBL1/2 Complex (ATPase Activity) CB6644->RUVBL Inhibits Chromatin Chromatin Remodeling (e.g., TIP60, INO80) RUVBL->Chromatin Drives Accessibility Chromatin Accessibility (Distal Regions) Chromatin->Accessibility Modulates TFs Transcription Factors (E2Fs, MYC, p53, IRF4) Accessibility->TFs Affects Binding Proliferation Cell Proliferation Genes Downregulated TFs->Proliferation Regulates Apoptosis Apoptosis & Stress Response Genes Upregulated TFs->Apoptosis Regulates

Caption: Mechanism of this compound action on transcriptional regulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypeParameterValueReference
MM.1SMultiple MyelomaIC50 (72h)120 nM[5]
RPMI 8226Multiple MyelomaIC50 (72h)60 nM[5]
HS-5Normal Bone MarrowIC50 (72h)200 nM[5]
HCT116, NCI-H1975, etc. (123 lines)VariousEC50 (72h)41 - 785 nM[9]
RUVBL1/2 ComplexN/AIC5015 nM[9][10]
Table 2: Impact on Gene Expression (MM.1S Cells)
Effect TypeNumber of GenesKey Biological Processes AffectedKey Transcriptional RegulatorsReference
Upregulated 920Interferon Response, MAPK Cascade, p53 SignalingMED1, MYC[5][7]
Downregulated 1110Cell Proliferation, Cell CycleE2Fs (e.g., E2F1)[5][7]
Table 3: p53 Pathway Activation
ProteinParameterValueReference
p53EC500.24 ± 0.03 µM[6]
p21EC500.15 ± 0.07 µM[6]
Table 4: In Vivo Antitumor Activity
Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
RamosBurkitt's Lymphoma150 mg/kg, PO, 10 days68%[9]
RPMI 8226Multiple Myeloma150 mg/kg, PO, 30 days81%[9]

Impact on Gene Expression and Transcription Regulation

Transcriptome-Wide Effects

Treatment with this compound induces substantial changes in the transcriptome of cancer cells. In multiple myeloma (MM) cell lines, RNA-Seq analysis revealed the upregulation of 920 genes and downregulation of 1,110 genes in MM.1S cells.[5][7]

  • Downregulated Genes: Functional analysis consistently shows that downregulated genes are enriched in processes related to cell proliferation and cell cycle progression.[5][8] Transcriptional regulator inference identified the E2F family of transcription factors as primary regulators for these downregulated genes.[5] This aligns with the known role of the RUVBL1/2 complex as a co-activator for E2F1, which drives the expression of genes essential for cell cycle progression.[7] this compound treatment was also found to downregulate the mRNA expression of E2F1 itself.[5]

  • Upregulated Genes: Upregulated genes are primarily associated with interferon response, inflammatory responses, and MAPK signaling pathways.[5][7] In MM cells, MED1 and MYC were identified as potential regulators for the upregulated genes.[5][8] Furthermore, a significant enrichment in the p53 signaling pathway is observed, underscoring a potent stress response induced by this compound.[6][7]

Regulation of Chromatin and Transcription Factors

This compound's impact on gene expression is a direct consequence of its effect on chromatin structure.

  • Chromatin Accessibility: By inhibiting the RUVBL1/2 complex, this compound induces a global compaction of chromatin, particularly at distal regulatory regions (non-promoter sites).[5][7]

  • Transcription Factor Footprinting: This change in accessibility affects the ability of transcription factors to bind to their target sites. Footprinting analysis has identified factors like ATF4/CEBP and IRF4 whose binding is likely modulated in response to this compound treatment.[5][8]

Activation of the p53 Pathway

A critical consequence of RUVBL1/2 inhibition by this compound is the robust activation of the p53 tumor suppressor pathway.[6] Treatment leads to a dose-dependent accumulation of both p53 and its downstream target, the cell cycle inhibitor p21.[6] This activation contributes significantly to the observed cell cycle arrest and apoptosis in cancer cells.[6][11]

CB6644 This compound RUVBL RUVBL1/2 Inhibition CB6644->RUVBL p53_pathway p53 Pathway Activation RUVBL->p53_pathway Induces E2F_pathway E2F1 Activity Downregulation RUVBL->E2F_pathway Causes p53 p53 Accumulation p53_pathway->p53 CellCycleGenes Proliferation & Cell Cycle Gene Expression E2F_pathway->CellCycleGenes Reduces p21 p21 Accumulation p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest G1/S Checkpoint Arrest p21->CellCycleArrest Induces CellCycleGenes->CellCycleArrest Contributes to

Caption: Logical flow from RUVBL1/2 inhibition to cellular outcomes.

Detailed Experimental Protocols

The following sections describe the methodologies used to generate the data presented in this guide.

Cell Culture and Drug Treatment
  • Cell Lines: Multiple Myeloma (MM.1S, RPMI 8226) and normal bone marrow stromal (HS-5) cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Final dilutions are prepared in culture medium immediately before use. The final DMSO concentration in culture should not exceed 0.1%.

Cell Viability Assay
  • Method: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used to determine the half-maximal inhibitory concentration (IC50).

  • Procedure:

    • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight (for adherent lines).

    • Treat cells with a serial dilution of this compound or DMSO vehicle control.

    • Incubate for 72 hours at 37°C.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize data to DMSO-treated controls and calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

RNA-Sequencing (RNA-Seq)
  • Procedure:

    • Treat cells (e.g., MM.1S) with this compound (at a concentration near the IC50, e.g., 120 nM) or DMSO for a specified time (e.g., 24-48 hours).

    • Harvest cells and extract total RNA using an RNeasy Kit (Qiagen), including an on-column DNase digestion step.

    • Assess RNA quality and quantity using a Bioanalyzer (Agilent) and NanoDrop spectrophotometer.

    • Prepare sequencing libraries from high-quality RNA (RIN > 8.0) using a TruSeq Stranded mRNA Library Prep Kit (Illumina).

    • Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq platform.

  • Data Analysis:

    • Align reads to the human reference genome (e.g., hg38) using STAR aligner.

    • Quantify gene expression using featureCounts or RSEM.

    • Perform differential expression analysis using DESeq2 or edgeR in R.

    • Identify significantly changed genes based on a false discovery rate (FDR) < 0.05 and a log2 fold change > 1.

    • Conduct gene set enrichment analysis (GSEA) and pathway analysis (e.g., GO, KEGG) using tools like clusterProfiler or GSEA software.

cluster_0 Sample Preparation cluster_1 Genomic Analysis cluster_2 Data Interpretation CellCulture Cancer Cell Lines (e.g., MM.1S) Treatment Treatment (this compound vs. DMSO) CellCulture->Treatment Harvest Cell Harvest & Lysis Treatment->Harvest RNA_Extract RNA Extraction Harvest->RNA_Extract ATAC_Nuclei Nuclei Isolation (for ATAC-Seq) Harvest->ATAC_Nuclei RNA_Lib RNA-Seq Library Prep RNA_Extract->RNA_Lib ATAC_Lib ATAC-Seq Library Prep ATAC_Nuclei->ATAC_Lib Sequencing Next-Generation Sequencing RNA_Lib->Sequencing ATAC_Lib->Sequencing RNA_Analysis Differential Gene Expression Analysis Sequencing->RNA_Analysis ATAC_Analysis Chromatin Accessibility Analysis (Peak Calling) Sequencing->ATAC_Analysis Integration Integrative Analysis (Gene Expression + Accessibility) RNA_Analysis->Integration ATAC_Analysis->Integration

References

Unveiling the Anti-Cancer Potential of CB-6644: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-6644 has emerged as a promising anti-cancer agent, demonstrating selective inhibitory activity against the RuvBL1/2 (RUVBL1/2) complex, a key player in various oncogenic pathways. This technical guide provides an in-depth overview of the pre-clinical investigations into the anti-cancer properties of this compound. It details the compound's mechanism of action, summarizes key quantitative data from various studies, and provides comprehensive experimental protocols for the assays used to evaluate its efficacy. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

The RUVBL1/2 complex, composed of the ATPases RUVBL1 and RUVBL2, is integral to numerous cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair.[1] Dysregulation of the RUVBL1/2 complex is frequently observed in various cancers, correlating with tumor growth and poor prognosis.[2] this compound is a selective, allosteric small-molecule inhibitor that targets the ATPase activity of the RUVBL1/2 complex, leading to cancer cell death.[1][3] Preclinical studies have demonstrated its potent anti-tumor activity across a range of hematological malignancies and solid tumors, including multiple myeloma, Burkitt lymphoma, acute myeloid leukemia, and bladder cancer.[3][4] This document serves as a comprehensive resource for researchers investigating the anti-cancer activity of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by specifically inhibiting the ATPase activity of the RUVBL1/2 complex.[3] This inhibition is non-competitive with ATP and leads to the stabilization of the RUVBL1/2 complex.[5] The downstream consequences of RUVBL1/2 inhibition by this compound include the activation of the p53 and p21 tumor suppressor pathways, resulting in cell cycle arrest and the induction of apoptosis.[5] Transcriptomic analyses have revealed that this compound treatment leads to the downregulation of genes involved in cell proliferation, including targets of the E2F and MYC transcription factors, and the upregulation of genes associated with the interferon response.[5][6]

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified in numerous pre-clinical studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line(s)ParameterValueReference(s)
ATPase InhibitionRUVBL1/2 ComplexIC5015 nM[7]
Cell ViabilityMultiple Myeloma (MM.1S)IC50120 nM[8]
Cell ViabilityMultiple Myeloma (RPMI 8226)IC5060 nM[8]
Cell ViabilityBone Marrow Stromal (HS-5)IC50200 nM[8]
Cell ViabilityPanel of 123 Cancer Cell LinesEC50 Range41 - 785 nM[7]
p53 AccumulationHCT116EC500.24 ± 0.03 µM[5]
p21 AccumulationHCT116EC500.15 ± 0.07 µM[5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeXenograft ModelTreatment RegimenOutcomeReference(s)
Burkitt LymphomaRamos150 mg/kg, p.o., daily for 10 days68% Tumor Growth Inhibition[7]
Multiple MyelomaRPMI-8226150 mg/kg, p.o., daily for 30 days81% Tumor Growth Inhibition[7]
Acute Myeloid Leukemia--Significant tumor growth reduction[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-cancer activity of this compound.

RUVBL1/2 ATPase Activity Assay

This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of the RUVBL1/2 complex.

  • Reagents:

    • Recombinant human RUVBL1/2 complex

    • ATP

    • Malachite Green-based phosphate (B84403) detection reagent

    • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT)

    • This compound (or other test compounds)

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add the RUVBL1/2 complex to the assay buffer.

    • Add the diluted this compound or vehicle control to the wells containing the enzyme.

    • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a specific concentration of ATP.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green-based detection reagent.

    • Read the absorbance at a specific wavelength (e.g., 620 nm).

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Reagents:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control.

    • Incubate the cells for a specified duration (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 or EC50 value.[8]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Reagents:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • Annexin V Binding Buffer

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Seed and treat cells with this compound as described for the cell viability assay.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for a specified time (e.g., 15 minutes).

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[9]

Xenograft Tumor Model

This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., SCID or nude mice)

    • Cancer cell line of interest

    • Matrigel (optional)

    • This compound formulation for in vivo administration

    • Calipers

  • Procedure:

    • Prepare a suspension of cancer cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.[10]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 150 mg/kg, orally) or vehicle control to the respective groups according to the desired schedule and duration.[7]

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: Volume = (width² x length) / 2.[10]

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

G cluster_upstream This compound Action cluster_downstream Downstream Effects CB6644 This compound RUVBL1_2 RUVBL1/2 Complex CB6644->RUVBL1_2 Inhibits ATPase_Activity ATPase Activity RUVBL1_2->ATPase_Activity Exhibits p53 p53 Activation RUVBL1_2->p53 Leads to MYC_E2F MYC/E2F Transcription RUVBL1_2->MYC_E2F Regulates p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p21->CellCycle Proliferation Cell Proliferation MYC_E2F->Proliferation

Figure 1: this compound Mechanism of Action Signaling Pathway.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay_Dev Assay Development (ATPase Assay) Cell_Culture Cell Culture (Cancer Cell Lines) Viability Cell Viability Assay (IC50 Determination) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Xenograft Xenograft Model Establishment Apoptosis->Xenograft Proceed to In Vivo Treatment This compound Treatment Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis

Figure 2: Experimental Workflow for this compound Evaluation.

Conclusion

This compound represents a novel therapeutic strategy for the treatment of various cancers through the targeted inhibition of the RUVBL1/2 complex. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the anti-cancer activity of this compound. The detailed methodologies and visual representations of its mechanism of action and experimental evaluation are intended to aid researchers in designing and executing robust pre-clinical studies to further elucidate the therapeutic potential of this promising compound.

References

Methodological & Application

Application Notes: CB-6644 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CB-6644 is a potent, selective, and orally active allosteric inhibitor of the RUVBL1/2 complex.[1] RUVBL1 and RUVBL2 are AAA+ ATPases that form a complex involved in numerous critical cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair.[2][3] Overexpression of the RUVBL1/2 complex is linked to oncogenesis and poor prognosis in various cancers.[2] this compound specifically targets the ATPase activity of the RUVBL1/2 complex, leading to cancer cell death, and has shown significant anti-tumor activity in preclinical xenograft models with minimal toxicity.[2][4] These notes provide detailed protocols for utilizing this compound in cell culture-based assays.

Mechanism of Action

This compound functions as a non-ATP-competitive inhibitor that allosterically binds to the RUVBL1/2 complex, blocking its ATPase activity.[4] This inhibition disrupts the various cellular functions regulated by the complex. In cancer cells, this perturbation leads to the activation of the p53 and p21 tumor suppressor pathways.[4] The downstream consequences include the downregulation of pathways essential for cell proliferation, such as E2F and MYC targets, ultimately resulting in cell cycle arrest and apoptosis.[5][6]

CB6644_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Target cluster_2 Downstream Pathways cluster_3 Cellular Outcome CB6644 This compound RUVBL RUVBL1/2 Complex (ATPase Activity) CB6644->RUVBL Inhibits p53 p53 / p21 Pathway RUVBL->p53 Inhibits (Leads to Activation) E2F_MYC E2F / MYC Targets RUVBL->E2F_MYC Activates CellCycle Cell Cycle Arrest p53->CellCycle Promotes E2F_MYC->CellCycle Inhibits (via downregulation) Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Mechanism of action for this compound in cancer cells.

Quantitative Data

The potency of this compound has been quantified in both enzymatic and cell-based assays across a variety of cancer cell lines.

Table 1: Potency of this compound in Enzymatic and Cellular Assays

Assay Type Target/Context Value Citation
Enzymatic Inhibition RUVBL1/2 ATPase Activity (IC₅₀) 15 nM [1][3][7]
Cell Viability Panel of 123 Cancer Cell Lines (EC₅₀) 41 - 785 nM [1][3]
Pathway Activation p53 Accumulation (EC₅₀) 0.24 ± 0.03 µM [4]

| Pathway Activation | p21 Accumulation (EC₅₀) | 0.15 ± 0.07 µM |[4] |

Table 2: this compound IC₅₀ Values in Specific Cell Lines (72-hour treatment)

Cell Line Cancer Type IC₅₀ Value Citation
RPMI 8226 Multiple Myeloma 60 nM [5][6]
MM.1S Multiple Myeloma 120 nM [5][6]
HS-5 Normal Bone Marrow Stroma 200 nM [5][6]

| HCT116 | Colon Cancer | Induces apoptosis at 0.4 µM |[3] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a powder and should be dissolved in a suitable solvent for in vitro use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortexer and/or sonicator

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.[7]

  • Briefly vortex the solution to mix.

  • If precipitation is observed, sonication or gentle heating can aid in complete dissolution.[1][7]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[7]

  • For experiments, dilute the stock solution to the desired final concentration in cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%).

Stock_Solution_Workflow start Start: This compound Powder dissolve Dissolve in DMSO (e.g., 10-50 mM) start->dissolve mix Vortex / Sonicate for complete dissolution dissolve->mix aliquot Aliquot into smaller volumes mix->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end

Caption: Workflow for preparing this compound stock solution.
Cell Viability Assay (Luminescence-Based)

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[5][6]

Materials:

  • Cancer cell lines of interest (e.g., MM.1S, RPMI 8226)

  • Complete cell culture medium

  • White, opaque-walled 96-well plates

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Plate suspension cells at a density of 10,000 cells per well in 100 µL of complete medium in a 96-well plate.[5][6] For adherent cells, adjust seeding density to achieve 70-80% confluency at the end of the assay.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[5][6]

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control wells and plot a dose-response curve to calculate the IC₅₀ value using non-linear regression analysis.

Cell_Viability_Workflow seed 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate treat 2. Add this compound (serial dilutions) + Vehicle Control seed->treat incubate 3. Incubate (e.g., 72 hours) treat->incubate assay 4. Add CellTiter-Glo® Reagent & Incubate incubate->assay read 5. Measure Luminescence assay->read analyze 6. Analyze Data (Calculate IC₅₀) read->analyze

Caption: Experimental workflow for a this compound cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis and cell death.

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V Apoptosis Detection Kit with PI

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will not result in overconfluency during the treatment period (e.g., 2 x 10⁵ cells/well).[5][6]

  • Treatment: Treat cells with the desired concentration of this compound (e.g., at the IC₅₀ or 2x IC₅₀) and a vehicle control for the specified duration (e.g., 72 hours).[5][6]

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, collect the supernatant (containing floating/dead cells) and detach the remaining cells using a gentle enzyme-free dissociation buffer or trypsin. Combine all cells and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cells according to the kit manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately after staining.

  • Analysis: Gate the cell populations to distinguish between:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Apoptosis_Workflow seed 1. Seed Cells in 6-well plates treat 2. Treat with this compound (at desired concentration) seed->treat incubate 3. Incubate (e.g., 72 hours) treat->incubate harvest 4. Harvest Cells (Adherent & Suspension) incubate->harvest stain 5. Stain with Annexin V and PI harvest->stain analyze 6. Analyze via Flow Cytometry stain->analyze

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

References

Application Notes and Protocols: Determining the IC50 of CB-6644 in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CB-6644 is a selective, allosteric small-molecule inhibitor that targets the ATPase activity of the RUVBL1/2 complex.[1][2] This complex is crucial for various cellular processes, including chromatin remodeling and gene expression, and its overexpression is linked to poor prognosis in several cancers, including multiple myeloma (MM).[1][2][3] By inhibiting the RUVBL1/2 complex, this compound has demonstrated significant anti-tumor activity in preclinical MM models, primarily by suppressing cell proliferation and inducing apoptosis.[1][4] These application notes provide a summary of its efficacy in specific MM cell lines and a detailed protocol for determining its half-maximal inhibitory concentration (IC50).

Data Presentation: this compound IC50 in Multiple Myeloma

The following table summarizes the reported IC50 values for this compound in human multiple myeloma cell lines after a 72-hour treatment period. For comparison, the IC50 value in a normal bone marrow stromal cell line is also included, indicating lower sensitivity and suggesting a potential therapeutic window.[4]

Cell LineCell TypeIC50 (nM)Citation
RPMI 8226 Multiple Myeloma60[4]
MM.1S Multiple Myeloma120[4]
HS-5 Normal Bone Marrow Stromal200[4]
Mechanism of Action & Signaling Pathway

This compound exerts its anti-myeloma effects by inhibiting the RUVBL1/2 complex's ATPase activity.[1][4] This inhibition leads to significant downstream consequences, including the disruption of transcriptional regulation. A key outcome is the downregulation of genes associated with cell proliferation, partly through the reduced activity of transcription factors like E2F1, which is known to interact with the RUVBL1/2 complex to drive cell cycle progression.[4] Consequently, inhibition by this compound leads to suppressed cell growth and the induction of apoptosis in multiple myeloma cells.[4]

G cluster_drug Drug Action cluster_target Cellular Target cluster_pathway Downstream Pathways cluster_outcome Cellular Outcome CB6644 This compound RUVBL RUVBL1/2 Complex (ATPase Activity) CB6644->RUVBL inhibits E2F E2F Transcription Factors RUVBL->E2F activates Apoptosis Apoptosis Induction RUVBL->Apoptosis prevents Proliferation Cell Proliferation Genes E2F->Proliferation promotes transcription GrowthSuppression Suppressed Cell Growth & Cell Cycle Arrest

Caption: Simplified signaling pathway of this compound in multiple myeloma cells.

Experimental Protocols

Protocol: Determining this compound IC50 using a Luminescent Cell Viability Assay

This protocol details the steps to determine the IC50 of this compound in suspension multiple myeloma cell lines like MM.1S and RPMI 8226 using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

Materials:

  • Multiple Myeloma cell lines (e.g., RPMI 8226, MM.1S)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Sterile, opaque-walled 96-well microplates suitable for luminescence readings

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Multichannel pipettes

  • Luminometer plate reader

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture MM cells in suspension in RPMI-1640 complete medium in a humidified incubator. Ensure cells are in the logarithmic growth phase and maintain a viability of >95% before starting the experiment.

  • This compound Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. A common approach is a 10-point, 3-fold dilution series to cover a broad concentration range (e.g., from 10 µM down to 0.5 nM).

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration wells.

  • Cell Seeding:

    • Count the cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate, resulting in 5,000 cells per well.

  • Drug Treatment:

    • Add 100 µL of the prepared this compound working solutions to the corresponding wells.

    • Add 100 µL of the vehicle control medium to the control wells.

    • The final volume in each well should be 200 µL. Set up each concentration and control in triplicate.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Average the triplicate readings for each concentration.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • Plot the % Viability against the log-transformed concentration of this compound.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A 1. Culture MM Cells (Logarithmic Growth Phase) C 3. Seed Cells into 96-Well Plate A->C B 2. Prepare this compound Serial Dilutions D 4. Add Drug Dilutions & Vehicle Control B->D C->D E 5. Incubate for 72 hours (37°C, 5% CO₂) D->E F 6. Perform CellTiter-Glo® Viability Assay E->F G 7. Measure Luminescence F->G H 8. Analyze Data & Calculate IC50 G->H

Caption: Experimental workflow for IC50 determination of this compound.

References

Application Notes and Protocols for In Vivo Xenograft Studies Using CB-6644

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-6644 is a selective, allosteric small-molecule inhibitor of the RUVBL1/2 complex, which exhibits potent anti-cancer activity.[1][2] The RUVBL1/2 complex, composed of the ATPases RUVBL1 and RUVBL2, is a critical player in various cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair.[1][3] Dysregulation of this complex is frequently observed in various cancers, making it a compelling therapeutic target.[1][3] In vivo xenograft studies have demonstrated that this compound significantly reduces tumor growth in models of acute myeloid leukemia, multiple myeloma, and Burkitt's lymphoma, with no apparent toxicity.[2][4]

These application notes provide detailed protocols and compiled data for conducting in vivo xenograft studies with this compound, specifically focusing on Burkitt's lymphoma (Ramos) and multiple myeloma (RPMI8226) models.

Data Presentation

In Vivo Efficacy of this compound in Xenograft Models

The anti-tumor activity of this compound has been evaluated in SCID-beige mice bearing subcutaneous xenografts of human Burkitt's lymphoma (Ramos) and multiple myeloma (RPMI8226) cells. Oral administration of this compound resulted in significant tumor growth inhibition.

Cell LineCancer TypeAnimal ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
RamosBurkitt's LymphomaSCID-beige mice150 mg/kg this compound (oral gavage)Once or twice daily for 10 days68%[5]
RPMI8226Multiple MyelomaSCID-beige mice150 mg/kg this compound (oral gavage)Once or twice daily for 30 days81%[5]

Note: Studies reported no significant bodyweight loss in mice treated with this compound, indicating good tolerability at the efficacious dose.[5]

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the ATPase activity of the RUVBL1/2 complex. This inhibition disrupts downstream cellular processes that are critical for cancer cell proliferation and survival. A key mechanism involves the activation of the p53 tumor suppressor pathway. Inhibition of RUVBL1/2 leads to the accumulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. This induction of p21 results in cell cycle arrest, preventing cancer cells from dividing. Ultimately, this cascade of events can lead to apoptosis (programmed cell death).

G cluster_0 This compound Action cluster_1 Cellular Target cluster_2 Downstream Effects CB6644 This compound RUVBL RUVBL1/2 Complex CB6644->RUVBL Inhibits ATPase activity p53 p53 stabilization and activation RUVBL->p53 Leads to p21 p21 induction p53->p21 Transcriptionally activates CellCycle Cell Cycle Arrest p21->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis Can lead to

Mechanism of Action of this compound.

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Models

This protocol describes the procedure for establishing subcutaneous Ramos and RPMI8226 xenograft tumors in immunodeficient mice.

Materials:

  • Ramos or RPMI8226 cells

  • SCID-beige mice (female, 6-8 weeks old)

  • RPMI-1640 medium with 10% FBS

  • Matrigel

  • Sterile PBS

  • 1 mL syringes with 27-gauge needles

  • Hemocytometer and Trypan Blue

Procedure:

  • Cell Culture: Culture Ramos or RPMI8226 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

  • Cell Viability and Count: Perform a cell count using a hemocytometer and assess viability using Trypan Blue exclusion. The viability should be >95%.

  • Inoculation: Subcutaneously inject 5 x 10^6 viable cells in a volume of 100-200 µL into the right flank of each SCID-beige mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume twice weekly using digital calipers. The tumor volume can be calculated using the formula: Volume = (length x width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

G cluster_0 Cell Preparation cluster_1 Animal Procedure Culture Culture Cells (Ramos or RPMI8226) Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in PBS/Matrigel (1:1) Harvest->Resuspend Inject Subcutaneous Injection (5x10^6 cells/mouse) Resuspend->Inject Monitor Monitor Tumor Growth Inject->Monitor Randomize Randomize into Groups Monitor->Randomize

Xenograft Establishment Workflow.
Protocol 2: Preparation and Administration of this compound

This protocol details the preparation of this compound for oral administration and the gavage procedure.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Oral gavage needles (20-gauge, curved)

  • Sterile microcentrifuge tubes

This compound Formulation (for a 1 mL working solution):

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the solution before each use to ensure it is well-mixed.

Oral Gavage Procedure:

  • Accurately weigh each mouse to determine the correct volume of the this compound formulation to administer (to achieve a dose of 150 mg/kg).

  • Gently restrain the mouse.

  • Insert the gavage needle carefully into the esophagus.

  • Slowly administer the calculated volume of the this compound formulation.

  • Administer the vehicle control (formulation without this compound) to the control group.

  • Perform the gavage once or twice daily as required by the experimental design.

Protocol 3: In Vivo Efficacy Study and Data Collection

This protocol outlines the monitoring and data collection during the efficacy study.

Procedure:

  • Treatment: Begin treatment with this compound and vehicle control once the tumors have reached the desired size and the animals have been randomized.

  • Tumor Measurement: Continue to measure tumor volumes twice weekly throughout the study.

  • Body Weight: Record the body weight of each mouse twice weekly to monitor for any signs of toxicity.

  • Clinical Observations: Observe the animals daily for any changes in behavior, appearance, or signs of distress.

  • Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Biomarker Analysis (Optional): Upon termination of the study, tumors can be excised and processed for biomarker analysis, such as Western blotting for p53 and p21, or immunohistochemistry to assess cell proliferation and apoptosis markers.

G Start Start Treatment Monitor Monitor Animals (Tumor Volume, Body Weight, Clinical Signs) Start->Monitor Endpoint Study Endpoint Reached? Monitor->Endpoint Endpoint->Monitor No Euthanize Euthanize Animals & Excise Tumors Endpoint->Euthanize Yes Analyze Data & Biomarker Analysis Euthanize->Analyze

In Vivo Efficacy Study Workflow.

References

Application Notes and Protocols for CB-6644 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration and dosage of CB-6644, a selective, allosteric inhibitor of the RUVBL1/2 complex's ATPase activity, in mouse models of cancer. The protocols and data presented are compiled from preclinical studies and are intended for research purposes.

Introduction to this compound

This compound is a potent small molecule inhibitor that targets the RUVBL1/2 (RuvB-like 1 and 2) complex, which is comprised of two highly conserved AAA+ ATPases.[1] This complex is a critical component of various cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair.[1][2] Dysregulation of the RUVBL1/2 complex is strongly associated with oncogenesis, with its overexpression correlating with tumor growth and poor prognosis in several cancer types.[3] By inhibiting the ATPase activity of the RUVBL1/2 complex, this compound disrupts these essential cellular functions in cancer cells, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[4][5] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models with minimal toxicity.[4][6]

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various mouse xenograft models as reported in preclinical research.

Table 1: this compound Dosage and Administration in Mouse Xenograft Models

Cancer TypeMouse StrainDosageAdministration RouteTreatment ScheduleVehicleReference
Burkitt's Lymphoma (Ramos)SCID-beige150 mg/kgOral GavageOnce (qd) or twice (BID) daily for 10 daysNot specified[7]
Multiple Myeloma (RPMI8226)SCID-beige150 mg/kgOral GavageOnce (qd) or twice (BID) daily for 30 daysNot specified[7]
Acute Myeloid LeukemiaXenograftNot specifiedNot specifiedNot specifiedNot specified[6]
Multiple MyelomaXenograftNot specifiedNot specifiedNot specifiedNot specified[6]
Pancreatic CancerKPCNot specifiedNot specified24 hours (for gene expression analysis)Not specified[8]
General Xenograft ModelNot specified25 mg/kgIntraperitoneal InjectionTwice daily10% DMSO, 90% PBSNot specified

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

Cancer TypeDosageTreatment DurationTumor Growth Inhibition (TGI)ToxicityReference
Burkitt's Lymphoma (Ramos)150 mg/kg10 days68%No significant bodyweight loss[7]
Multiple Myeloma (RPMI8226)150 mg/kg30 days81%No significant bodyweight loss[7]
Acute Myeloid LeukemiaNot specifiedNot specifiedSignificant reduction in tumor growthNo obvious toxicity[6]
Multiple MyelomaNot specifiedNot specifiedSignificant reduction in tumor growthNo obvious toxicity[6]

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol 1: Formulation with DMSO, PEG300, Tween 80, and Saline

This protocol is adapted from a formulation yielding a clear solution.[7]

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve the appropriate amount of this compound powder in DMSO. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution.

  • Prepare the final dosing solution. For a final concentration of 2.08 mg/mL, follow these steps to prepare 1 mL of the solution:

    • To a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.

    • Add 50 µL of Tween 80 to the mixture and vortex until a clear solution is formed.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex again to ensure homogeneity.

  • Store the solution appropriately. The final dosing solution should be prepared fresh before each administration. The DMSO stock solution can be stored at -20°C or -80°C for extended periods.

Protocol 2: Formulation with DMSO and PBS

  • Prepare the dosing solution. For a 25 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the required concentration is 5 mg/mL.

    • Dissolve the required amount of this compound powder in DMSO to achieve a concentration that will be 10% of the final volume.

    • Add sterile PBS to the DMSO-dissolved this compound to reach the final desired concentration, ensuring the final DMSO concentration is 10%. For example, to prepare 1 mL of a 5 mg/mL solution, dissolve 5 mg of this compound in 100 µL of DMSO, then add 900 µL of PBS.

  • Ensure complete dissolution. Vortex the solution thoroughly. If necessary, sonicate briefly to ensure the compound is fully dissolved.

Administration of this compound via Oral Gavage

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and stomach.

  • Gavage Needle Measurement:

    • Before the first administration, measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the other end extending to the last rib. Mark this length on the needle to prevent over-insertion.

  • Administration:

    • Attach the syringe containing the calculated volume of this compound solution to the gavage needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle, which will guide it into the esophagus. Do not force the needle.

    • Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the solution.

    • After administration, gently withdraw the needle along the same path.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes post-administration.

    • Continue to monitor the animal's general health, body weight, and tumor size throughout the study.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

This compound inhibits the ATPase activity of the RUVBL1/2 complex. This complex is integral to the function of several larger protein assemblies that regulate chromatin structure and gene expression. Inhibition of RUVBL1/2 has been shown to have significant downstream effects, including the activation of the p53 tumor suppressor pathway and the downregulation of oncogenic signaling pathways like MYC.[3][5]

CB6644_Mechanism_of_Action CB6644 This compound RUVBL1_2 RUVBL1/2 Complex (ATPase Activity) CB6644->RUVBL1_2 Inhibits Chromatin Chromatin Remodeling & Transcriptional Regulation RUVBL1_2->Chromatin Regulates p53 p53 Activation RUVBL1_2->p53 MYC MYC Signaling Downregulation RUVBL1_2->MYC p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest TumorGrowth Tumor Growth Inhibition CellCycleArrest->TumorGrowth Apoptosis->TumorGrowth MYC->TumorGrowth

Caption: Mechanism of action of this compound leading to tumor growth inhibition.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis TumorCell Tumor Cell Culture Implantation Tumor Cell Implantation (e.g., subcutaneous) TumorCell->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Preparation This compound Dosing Solution Preparation Randomization->Preparation Administration This compound or Vehicle Administration Preparation->Administration Monitoring Daily Monitoring: Body Weight, Clinical Signs Administration->Monitoring TumorMeasurement Regular Tumor Volume Measurement Administration->TumorMeasurement Endpoint Study Endpoint Reached Monitoring->Endpoint TumorMeasurement->Endpoint TumorCollection Tumor and Tissue Collection Endpoint->TumorCollection Analysis Ex Vivo Analysis: (e.g., Western Blot, IHC) TumorCollection->Analysis

Caption: Experimental workflow for a this compound in vivo efficacy study.

References

Application Notes and Protocols for Measuring Cell Viability with CellTiter-Glo® Assay upon CB-6644 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for assessing the effect of CB-6644, a potent and selective inhibitor of the RUVBL1/2 complex, on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This compound is an investigational anti-cancer agent that targets the ATPase activity of the RUVBL1/2 complex, which is crucial for various cellular processes, including chromatin remodeling and gene expression.[1][2] The CellTiter-Glo® Assay is a robust, homogeneous method for quantifying viable cells in culture by measuring ATP levels, a key indicator of metabolic activity.[3][4]

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.[5][6] It functions as an allosteric inhibitor of the RUVBL1/2 complex's ATPase activity, with a reported IC50 of 15 nM.[5][7] Inhibition of this complex has been shown to induce a p53 and p21 pathway response in cancer cells, ultimately leading to cell death.[8] While sometimes discussed in the context of VCP/p97 inhibitors, it's important to note that this compound is highly selective for the RUVBL1/2 complex and does not show significant activity against p97.[6]

The VCP/p97 pathway is a critical component of the ubiquitin-proteasome system, playing a central role in protein homeostasis.[9][10] VCP/p97 is involved in the unfolding and extraction of ubiquitinated proteins from cellular compartments for subsequent degradation by the proteasome.[3][11] The RUVBL1/2 complex is associated with a variety of cellular functions, often in conjunction with other protein complexes, and its inhibition represents a promising therapeutic strategy in oncology.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in various cancer cell lines, as determined by the CellTiter-Glo® assay in published studies.

Cell LineCancer TypeAssay DurationParameterValue (nM)Reference
HCT116Colon Carcinoma72 hoursEC5041 - 785 (range across 123 cell lines)[5][6]
NCI-H1975Non-Small Cell Lung Cancer72 hoursEC5041 - 785 (range across 123 cell lines)[5]
HT29Colorectal Adenocarcinoma72 hoursEC5041 - 785 (range across 123 cell lines)[5]
A549Lung Carcinoma48 hoursIC50300[5]
RamosBurkitt's LymphomaNot SpecifiedEC50Not Specified[8]
RPMI8226Multiple Myeloma72 hoursIC5060[12]
MM.1SMultiple Myeloma72 hoursIC50120[12]
HS-5Normal Bone Marrow Stromal72 hoursIC50200[12]

Experimental Protocols

This section provides a detailed protocol for determining the viability of cancer cells treated with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials
  • This compound (MedChemExpress, HY-114429 or equivalent)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, G7570, G7571, G7572, or G7573)

  • Cancer cell line of interest (e.g., HCT116, A549, RPMI8226)

  • Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)

  • Sterile, opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • Multichannel pipette

  • Orbital shaker

  • Luminometer

Protocol
  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Determine the optimal cell seeding density to ensure cells are in the exponential growth phase at the end of the experiment. This can be done by performing a cell titration curve.

    • Seed the cells in an opaque-walled multiwell plate at the predetermined density in a final volume of 100 µL per well for a 96-well plate or 25 µL for a 384-well plate.

    • Include control wells containing medium without cells for background luminescence measurement.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 1 nM to 5 µM) to determine the IC50 value accurately.[12]

    • Carefully remove the medium from the wells and add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the medium containing the different concentrations of this compound.

    • Include vehicle control wells treated with the same concentration of DMSO as the highest this compound concentration.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[5][12]

  • CellTiter-Glo® Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.[11][13]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[11][13]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Normalize the data to the vehicle-treated control wells, which represent 100% viability.

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay CellTiter-Glo® Assay cluster_analysis Data Analysis cell_culture 1. Seed Cells in Opaque-Walled Plate compound_prep 2. Prepare this compound Serial Dilutions treatment 3. Treat Cells with this compound (48-72 hours) compound_prep->treatment equilibration 4. Equilibrate Plate and Reagent to Room Temp treatment->equilibration reagent_addition 5. Add CellTiter-Glo® Reagent equilibration->reagent_addition lysis 6. Mix on Orbital Shaker (2 min) reagent_addition->lysis incubation 7. Incubate at Room Temp (10 min) lysis->incubation readout 8. Measure Luminescence incubation->readout analysis 9. Calculate IC50 readout->analysis G cluster_upstream Protein Homeostasis & Stress cluster_ruvbl RUVBL1/2 Complex cluster_downstream Downstream Effects ub_protein Ubiquitinated Proteins vcp VCP/p97 ub_protein->vcp recruits er_stress ER Stress er_stress->vcp activates proteasome Proteasomal Degradation vcp->proteasome facilitates ruvbl RUVBL1/2 Complex chromatin Chromatin Remodeling & Gene Expression ruvbl->chromatin p53 p53 Activation ruvbl->p53 represses transcription of cb6644 This compound cb6644->ruvbl inhibits p21 p21 Activation p53->p21 activates apoptosis Apoptosis p21->apoptosis

References

CB-6644: Application Notes and Protocols for Bladder Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CB-6644, a selective inhibitor of the RUVBL1/2 complex, for the treatment of bladder cancer cell lines. The included protocols are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.

Introduction

Bladder cancer is a common malignancy with a high recurrence rate, necessitating the exploration of novel therapeutic avenues.[1] The RUVBL1/2 complex, comprising the ATPases RUVBL1 and RUVBL2, is implicated in various cellular processes critical for cancer cell proliferation and survival, including chromatin remodeling and gene expression regulation.[1][2][3][4][5] Elevated expression of RUVBL1/2 has been observed in bladder tumor tissues and correlates with poorer overall survival, identifying this complex as a promising therapeutic target.[1]

This compound is a potent and selective, allosteric small-molecule inhibitor of the ATPase activity of the RUVBL1/2 complex.[3][4][5] By interacting with and inhibiting the RUVBL1/2 complex, this compound has demonstrated significant anti-cancer activity in various cancer models, including bladder cancer cell lines.[1][2][3][4] Mechanistically, inhibition of the RUVBL1/2 complex by this compound leads to cell cycle arrest and a significant increase in apoptosis in bladder cancer cells.[1]

Data Presentation

The following tables summarize the quantitative data for this compound's activity. While specific data for bladder cancer cell lines from peer-reviewed publications is emerging, the provided data from other cancer cell lines illustrates the potent activity of this compound.

Table 1: In Vitro ATPase Inhibitory Activity of this compound

TargetIC₅₀ (nM)Assay Conditions
RUVBL1/2 Complex15Biochemical ATPase assay

Source: MedChemExpress, TargetMol[3][6]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEC₅₀ (nM)Assay Duration
Panel of 123 Cancer Cell LinesVarious41 - 78572 hours
HCT116Colon Carcinoma~240 (p53 accumulation)Not Specified
HCT116Colon Carcinoma~150 (p21 accumulation)Not Specified

Source: MedChemExpress, Probechem[3][7]

Note: Recent conference abstracts indicate that this compound significantly attenuates the proliferation and survival of bladder cancer cell lines J82 and RT4.[1] Researchers are encouraged to determine the specific EC₅₀ values for their bladder cancer cell lines of interest using the protocols provided below.

Signaling Pathway and Experimental Workflow

Diagram 1: Proposed Mechanism of Action of this compound in Bladder Cancer Cells

CB-6644_Mechanism_of_Action This compound Signaling Pathway cluster_0 This compound Treatment cluster_1 Cellular Target cluster_2 Downstream Effects CB6644 This compound RUVBL RUVBL1/2 Complex CB6644->RUVBL Binds to ATPase ATPase Activity Inhibition RUVBL->ATPase Inhibits Chromatin Altered Chromatin Remodeling & Gene Expression ATPase->Chromatin Proliferation Decreased Proliferation & Survival Chromatin->Proliferation CellCycle Cell Cycle Arrest Proliferation->CellCycle Apoptosis Increased Apoptosis Proliferation->Apoptosis

Caption: this compound inhibits the RUVBL1/2 complex, leading to cell cycle arrest and apoptosis.

Diagram 2: Experimental Workflow for Evaluating this compound Efficacy

CB-6644_Experimental_Workflow Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis start Seed Bladder Cancer Cells (e.g., J82, RT4) treat Treat with this compound (Dose-Response and Time-Course) start->treat viability Cell Viability Assay (e.g., MTT, Resazurin) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treat->cell_cycle end Determine EC₅₀ Quantify Apoptosis Analyze Cell Cycle Distribution viability->end apoptosis->end cell_cycle->end

Caption: Workflow for assessing this compound's effects on bladder cancer cells.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing bladder cancer cell lines and treating them with this compound.

Materials:

  • Bladder cancer cell lines (e.g., J82, RT4)

  • Complete cell culture medium (specific to the cell line)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (e.g., 96-well, 6-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture bladder cancer cells in their recommended complete medium in a 37°C incubator with 5% CO₂.

  • Seed cells in appropriate culture plates at a density that allows for exponential growth during the experiment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the equivalent concentration of DMSO.

  • Remove the medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) before proceeding to specific assays.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of bladder cancer cells, which is an indicator of cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Following treatment with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following this compound treatment using flow cytometry.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Ice-cold PBS

  • Ice-cold 70% ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.

  • Incubate the fixed cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

References

Application of CB-6644 in Neuroblastoma Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of CB-6644, a selective inhibitor of the RUVBL1/2 complex, in neuroblastoma (NB) research. The information compiled herein is based on preclinical findings and is intended to guide the design and execution of in vitro and in vivo studies to further explore the therapeutic potential of this compound in this aggressive pediatric cancer.

Introduction to this compound and its Target

This compound is a potent and selective allosteric small-molecule inhibitor of the ATPase activity of the RUVBL1/2 complex.[1][2][3] The RUVBL1 and RUVBL2 proteins are ATPases that form a complex involved in numerous critical cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair.[1][3][4] In many cancers, including neuroblastoma, overexpression of RUVBL1/2 is associated with tumor growth and poor prognosis.[1][4] By inhibiting the ATPase activity of the RUVBL1/2 complex, this compound disrupts these essential cellular functions in cancer cells, leading to cell death.[1][2][3]

Recent studies have identified the RUVBL1/2 complex as a druggable dependency in neuroblastoma, particularly in high-risk, MYCN-amplified subtypes.[4] Inhibition of RUVBL1/2 with this compound has been shown to downregulate MYC and MYCN expression, key oncogenic drivers in neuroblastoma, and to induce a DNA damage response, cell cycle arrest, and apoptosis.[4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various neuroblastoma cell lines.

Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines

Cell LineGenetic BackgroundMean IC50 (nM)
CLB-BARMYCN-amplifiedNot explicitly stated, but sensitive
CLB-GAMYCN-amplified120
SK-N-ASMYCN-non-amplified, high MYC250
NB1MYCN-amplifiedSensitive
IMR-32MYCN-amplifiedNot explicitly stated
CLB-GENot specifiedNot explicitly stated
SHEP-MYCNMYCN-inducibleNot explicitly stated

Data extracted from Siaw et al., 2024.[4]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action in neuroblastoma is the inhibition of the RUVBL1/2 ATPase activity. This leads to a cascade of downstream effects, culminating in cancer cell death. The key signaling pathway affected is the MYC/MYCN oncogenic pathway.

CB6644_Mechanism_of_Action cluster_drug Drug Intervention cluster_target Direct Target cluster_downstream Downstream Effects CB6644 This compound RUVBL1_2 RUVBL1/2 Complex (ATPase activity) CB6644->RUVBL1_2 Inhibits MYC_MYCN Reduced MYC/MYCN Expression RUVBL1_2->MYC_MYCN Leads to DDR Increased DNA Damage Response MYC_MYCN->DDR CellCycle Cell Cycle Arrest MYC_MYCN->CellCycle Apoptosis Apoptosis MYC_MYCN->Apoptosis

Caption: Mechanism of action of this compound in neuroblastoma.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in neuroblastoma research.

Cell Viability Assay (Resazurin Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Neuroblastoma cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)

  • Plate reader (fluorescence, Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Addition: Add 10-20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the blank reading from all wells. Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow start Seed Cells in 96-well plate treat Treat with this compound serial dilutions start->treat incubate1 Incubate for 72 hours treat->incubate1 resazurin Add Resazurin solution incubate1->resazurin incubate2 Incubate for 2-4 hours resazurin->incubate2 read Measure Fluorescence (Ex/Em 560/590 nm) incubate2->read analyze Calculate IC50 read->analyze

Caption: Workflow for the Resazurin-based cell viability assay.

Western Blot Analysis

This protocol is for assessing the protein expression levels of RUVBL1, RUVBL2, MYC, MYCN, and markers of apoptosis and DNA damage.

Materials:

  • Neuroblastoma cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RUVBL1, anti-RUVBL2, anti-MYC, anti-MYCN, anti-cleaved PARP, anti-γH2AX)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

siRNA-Mediated Knockdown

This protocol is for the transient knockdown of RUVBL1 and RUVBL2 to mimic the effect of this compound.

Materials:

  • Neuroblastoma cell lines

  • siRNA targeting RUVBL1 and RUVBL2 (and a non-targeting control)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.

  • Complex Formation: Dilute siRNA and transfection reagent separately in Opti-MEM. Combine the two solutions and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.

  • Analysis: Harvest the cells for downstream analysis, such as Western blotting or cell viability assays, to confirm knockdown and assess the phenotypic effects.

RNA-Sequencing (RNA-Seq)

This protocol is for global gene expression analysis following this compound treatment.

Materials:

  • Neuroblastoma cells treated with this compound

  • RNA extraction kit (e.g., RNeasy Kit)

  • DNase I

  • RNA quality assessment tool (e.g., Bioanalyzer)

  • RNA-Seq library preparation kit (e.g., NEBNext Ultra II)

  • Next-generation sequencing platform

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells. Perform DNase I treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess RNA integrity and quantity.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: Perform quality control of the raw sequencing reads, align them to a reference genome, and perform differential gene expression analysis to identify genes and pathways affected by this compound treatment.

In Vivo Studies

While in vivo studies of this compound have shown significant tumor growth inhibition in xenograft models of acute myeloid leukemia and multiple myeloma without obvious toxicity, specific data on neuroblastoma xenograft models is not yet available in the reviewed literature.[1][3] The development of neuroblastoma xenograft models, for instance using cell lines like SK-N-SH or IMR-32 in immunodeficient mice (e.g., NOD/SCID), provides a valuable platform for future in vivo evaluation of this compound.[5][6][7]

Conclusion

This compound represents a promising therapeutic agent for the treatment of neuroblastoma by targeting the RUVBL1/2 complex. The provided application notes and protocols offer a framework for researchers to further investigate its efficacy and mechanism of action. Future studies, particularly those involving in vivo neuroblastoma models, are crucial to advance the clinical development of this compound for this challenging pediatric malignancy.

References

Application Notes and Protocols for CB-6644 in Macrophage Pro-inflammatory Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Utilizing CB-6644 to Investigate Macrophage-Mediated Inflammation

This compound is a potent and selective small-molecule inhibitor of the RUVBL1/2 complex's ATPase activity, with an IC50 of 15 nM.[1] The RUVBL1/2 complex, a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, is integral to various cellular processes, including chromatin remodeling and transcriptional regulation.[2][3] Recent studies have identified the RUVBL1/2 complex as a novel regulator of the pro-inflammatory response in macrophages.[4][5][6]

This compound serves as a critical research tool to probe the role of the RUVBL1/2 complex in inflammation. Its primary application in this context is the suppression of lipopolysaccharide (LPS)-induced pro-inflammatory responses in both mouse and human macrophages.[4][5] By inhibiting the RUVBL1/2 complex, this compound effectively mitigates the expression of key pro-inflammatory genes such as Nos2 (inducible nitric oxide synthase) and Il6 (Interleukin-6).[4][5][6] This makes this compound an invaluable compound for dissecting the epigenetic and transcriptional mechanisms that govern macrophage activation and for exploring potential therapeutic strategies to counter inflammatory diseases.[6]

Mechanism of Action

In response to inflammatory stimuli like LPS, macrophages activate signaling pathways, leading to the transcription of pro-inflammatory genes. The RUVBL1/2 complex plays a crucial role in this process. It facilitates the trimethylation of Histone H3 at Lysine 4 (H3K4me3) at the promoter regions of genes like Nos2 and Il6.[4][6] This epigenetic mark is associated with active gene transcription and enhances the recruitment of transcription factors such as NF-κB to their respective enhancers.[6]

This compound exerts its anti-inflammatory effect by inhibiting the ATPase activity of the RUVBL1/2 complex.[4][5] This inhibition leads to a significant reduction in H3K4me3 levels at the promoters of pro-inflammatory genes.[4][6] Consequently, the recruitment of NF-κB (specifically the p50 subunit) to the enhancers of these genes is diminished, leading to suppressed gene expression and a dampened inflammatory response.[4][5][6] Notably, this compound does not appear to affect upstream TLR4 signaling pathways, such as the phosphorylation of JNK, ERK, p38, or the degradation of IκBα.[4][5]

G cluster_0 Macrophage cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling Upstream Signaling (JNK, p38, IκBα degradation) TLR4->Signaling Activates RUVBL1_2 RUVBL1/2 Complex Signaling->RUVBL1_2 Independent of NFkB NF-κB Recruitment (to Enhancers) Signaling->NFkB Activates H3K4me3 H3K4 Trimethylation (at Promoters) RUVBL1_2->H3K4me3 Promotes CB6644 This compound CB6644->RUVBL1_2 Inhibits ATPase Activity H3K4me3->NFkB Enhances ProInflamGenes Pro-inflammatory Genes (e.g., Nos2, IL-6) NFkB->ProInflamGenes Binds to Transcription Gene Transcription ProInflamGenes->Transcription Leads to G cluster_analysis Step 4: Downstream Analysis start Start: Macrophage Culture (e.g., RAW 264.7 or Primary Cells) pretreatment Step 1: Pre-treatment - this compound (e.g., 1 µM) - Vehicle Control (DMSO) start->pretreatment stimulation Step 2: Stimulation - LPS (e.g., 10 ng/mL) - Control (no LPS) pretreatment->stimulation harvest Step 3: Harvest Collect cell culture supernatant and/or cell lysates. stimulation->harvest rna RNA Analysis (qPCR for gene expression, e.g., Nos2, Il6, Tnf) harvest->rna For RNA protein Protein Analysis - ELISA (for secreted cytokines, e.g., IL-6, TNF-α) - Western Blot (for signaling proteins) - Griess Assay (for Nitric Oxide) harvest->protein For Protein chip Epigenetic Analysis (ChIP-qPCR for H3K4me3 and NF-κB binding) harvest->chip For Lysates

References

Application Notes and Protocols for RNA-Seq Analysis of Cells Treated with CB-6644

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-6644 is a selective, allosteric small molecule inhibitor of the RUVBL1/2 complex's ATPase activity.[1][2][3] The RUVBL1/2 complex is integral to various cellular processes, including chromatin remodeling and the regulation of gene expression.[1][2][4] Dysregulation of this complex is linked to oncogenesis, making it a compelling target for cancer therapy.[1][2][4] this compound has demonstrated potent anti-tumor activity in preclinical models of various cancers, including acute myeloid leukemia and multiple myeloma, by inducing cell death.[1][2][3] This document provides detailed protocols for conducting RNA-Sequencing (RNA-Seq) analysis on cells treated with this compound to elucidate its molecular mechanism of action and identify transcriptional changes.

Data Presentation

RNA-Seq analysis of multiple myeloma cell lines treated with this compound revealed significant changes in gene expression. A summary of the differentially expressed genes is presented below. For a complete list of genes and their expression data, researchers should refer to the supplementary materials of the cited publication.

Table 1: Summary of Differentially Expressed Genes in Multiple Myeloma Cells Treated with this compound

Cell LineTreatmentUpregulated GenesDownregulated Genes
MM.1SThis compound9201110
RPMI-8226This compound20581289

Data summarized from Yi et al., 2024.

Table 2: Key Signaling Pathways Modulated by this compound Treatment

PathwayRegulationKey Genes/Transcription Factors
Interferon ResponseUpregulatedSTAT1, IRF1, OAS2
Cell ProliferationDownregulatedE2F Targets (e.g., CDK1, CCNA2)
p53 SignalingUpregulatedp21 (CDKN1A)
MAPK SignalingUpregulated-

Pathways identified through gene ontology and gene set enrichment analysis from Yi et al., 2024.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of this compound and a general workflow for RNA-Seq analysis.

CB6644_Signaling_Pathway cluster_downstream Downstream Effects CB6644 This compound RUVBL1_2 RUVBL1/2 Complex CB6644->RUVBL1_2 Inhibits ATPase Activity Chromatin Chromatin Remodeling & Gene Expression RUVBL1_2->Chromatin Regulates p53_pathway p53 Signaling (Upregulated) Chromatin->p53_pathway MAPK_pathway MAPK Signaling (Upregulated) Chromatin->MAPK_pathway Interferon_pathway Interferon Response (Upregulated) Chromatin->Interferon_pathway Cell_Proliferation Cell Proliferation (Downregulated) Chromatin->Cell_Proliferation

Figure 1: Proposed signaling pathway of this compound.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Analysis Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (STAR) QC->Alignment Quantification Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Pathway_Analysis Pathway Analysis DEA->Pathway_Analysis

Figure 2: Experimental workflow for RNA-Seq analysis.

Experimental Protocols

Part 1: Cell Culture and Treatment with this compound

This protocol outlines the steps for treating cultured cells with this compound prior to RNA extraction.

Materials:

  • Cancer cell line of interest (e.g., MM.1S, RPMI-8226)

  • Complete cell culture medium

  • This compound small molecule inhibitor

  • DMSO (vehicle control)

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in the appropriate medium to ensure they are in the exponential growth phase.

    • Seed cells in multi-well plates at a density that will allow for optimal growth during the treatment period.

    • Allow cells to adhere and grow overnight.

  • Preparation of Working Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.

    • Prepare a vehicle control medium containing the same concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Aspirate the old medium from the cell culture wells.

    • Gently wash the cells with PBS.

    • Add the medium containing the desired concentration of this compound to the treatment wells.

    • Add the vehicle control medium to the control wells.

    • Ensure each condition is performed in biological triplicate.

  • Incubation:

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting for RNA Extraction:

    • Following incubation, aspirate the medium and wash the cells with PBS.

    • Proceed immediately to RNA extraction.

Part 2: RNA Extraction, Library Preparation, and Sequencing

Materials:

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • DNase I

  • RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

  • Next-Generation Sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

  • RNA Extraction:

    • Extract total RNA from the this compound-treated and vehicle-treated cells according to the manufacturer's protocol of your chosen RNA extraction kit.

    • Perform an on-column DNase I digestion to remove any contaminating genomic DNA.

    • Elute the RNA in RNase-free water.

  • RNA Quality Control:

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

    • Ensure that the RNA Integrity Number (RIN) is > 8 for optimal results.

  • Library Preparation:

    • Prepare sequencing libraries from the extracted RNA using a suitable library preparation kit according to the manufacturer's instructions. This typically involves:

      • Poly(A) selection of mRNA.

      • RNA fragmentation.

      • First and second-strand cDNA synthesis.

      • Adenylation of 3' ends.

      • Ligation of sequencing adapters.

      • PCR amplification of the library.

  • Library Quality Control and Sequencing:

    • Assess the quality and quantity of the prepared libraries.

    • Pool the libraries and sequence them on an NGS platform to generate FASTQ files.

Part 3: Bioinformatics Analysis of RNA-Seq Data

This protocol provides a general workflow for the analysis of RNA-Seq data.

Software/Tools:

  • FastQC (for quality control)

  • Trimmomatic (for adapter trimming)

  • STAR (for read alignment)

  • featureCounts or HTSeq (for read quantification)

  • DESeq2 or edgeR (for differential gene expression analysis)

  • Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools

Procedure:

  • Quality Control of Raw Reads:

    • Use FastQC to assess the quality of the raw sequencing reads in the FASTQ files.

    • If necessary, use a tool like Trimmomatic to remove adapter sequences and low-quality reads.

  • Read Alignment:

    • Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR. This will generate BAM files.

  • Read Quantification:

    • Use a tool like featureCounts or HTSeq to count the number of reads that map to each gene in the reference genome annotation. This will generate a count matrix.

  • Differential Gene Expression Analysis:

    • Import the count matrix into R and use a package like DESeq2 or edgeR to perform differential gene expression analysis between the this compound-treated and vehicle-treated samples.

    • This analysis will identify genes that are significantly upregulated or downregulated upon treatment with this compound.

  • Pathway and Functional Analysis:

    • Use the list of differentially expressed genes to perform gene ontology (GO) and pathway analysis using tools like GSEA.

    • This will help to identify the biological processes and signaling pathways that are affected by this compound treatment.

References

Application Notes: Investigating Chromatin Accessibility with CB-6644

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CB-6644 is a potent, selective, and allosteric small-molecule inhibitor of the RUVBL1/2 complex.[1][2][3] The RUVBL1 and RUVBL2 proteins are ATPases that form a heterohexameric complex crucial for a variety of cellular activities, including chromatin remodeling, transcriptional regulation, and DNA repair.[2][3][4][5] Overexpression of the RUVBL1/2 complex is linked to tumor growth and poor prognosis in several cancers, making it a compelling target for therapeutic intervention.[1][2][3][4] this compound specifically targets the ATPase activity of this complex, leading to anti-proliferative effects and cell death in cancer cells.[1][2] These application notes provide a guide for utilizing this compound to study its effects on chromatin accessibility and gene regulation.

Mechanism of Action

This compound acts as a noncompetitive inhibitor of the RUVBL1/2 complex's ATPase activity, with an IC50 of 15 nM.[6][7] By inhibiting this activity, this compound disrupts the function of several chromatin remodeling complexes where RUVBL1/2 is a subcomplex, such as INO80 and TIP60.[8][9] This disruption leads to significant changes in the epigenetic landscape. Studies in multiple myeloma (MM) cells have shown that this compound treatment induces global chromatin compaction, primarily at distal regulatory regions (non-promoter regions).[8][9] This alteration in chromatin accessibility directly impacts gene expression, leading to the downregulation of genes involved in cell proliferation and the upregulation of genes related to interferon responses.[8][10][11] The anti-cancer effects are also mediated through the activation of the p53 and p21 pathways.[4]

Applications
  • Chromatin Accessibility Studies: this compound is a valuable tool for investigating the role of the RUVBL1/2 complex in maintaining an open chromatin state. Techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) can be employed to map genome-wide changes in chromatin accessibility following this compound treatment.[8]

  • Gene Regulation Research: By correlating changes in chromatin accessibility with transcriptomic data (RNA-seq), researchers can elucidate the downstream effects of RUVBL1/2 inhibition on gene expression networks.[8][9]

  • Cancer Biology: The compound can be used to explore the dependency of various cancer types on RUVBL1/2-mediated chromatin remodeling for survival and proliferation.[1][2][3] It has shown significant anti-tumor activity in xenograft models of multiple myeloma and Burkitt lymphoma.[1][2][3]

  • Drug Development: As a preclinical drug candidate, this compound serves as a basis for developing therapeutics that target epigenetic mechanisms in cancer.[1]

Quantitative Data Summary

In Vitro Efficacy of this compound
Cell LineCancer TypeParameterValueReference
Multiple Cell Lines (123 total)Various CancersEC5041 to 785 nM[5][6]
MM.1SMultiple MyelomaIC50120 nM[9]
RPMI 8226Multiple MyelomaIC5060 nM[9]
HS-5Normal Bone MarrowIC50200 nM[9]
RamosBurkitt's LymphomaEC50Not specified[4]
HCT116Colon CancerApoptosis Induction@ 0.4 µM[5]
In Vivo Anti-Tumor Activity of this compound
Animal ModelXenograftDosageTreatment DurationTumor Growth Inhibition (TGI)Reference
SCID-beige miceRamos (Burkitt's Lymphoma)150 mg/kg (oral)10 days68%[6]
SCID-beige miceRPMI 8226 (Multiple Myeloma)150 mg/kg (oral)30 days81%[6]
Transcriptomic and Chromatin Accessibility Changes in MM.1S Cells
Data TypeEffect of this compoundNumber of Genes/RegionsReference
RNA-SeqUpregulated Genes920[8][9]
RNA-SeqDownregulated Genes1110[8][9]
ATAC-SeqRegions with Increased AccessibilityNot specified[12]
ATAC-SeqRegions with Decreased AccessibilityNot specified[12]

Signaling Pathway and Workflow Diagrams

CB_6644_Mechanism_of_Action CB6644 This compound RUVBL RUVBL1/2 Complex (ATPase Activity) CB6644->RUVBL Inhibits Chromatin Chromatin Remodeling (e.g., INO80, TIP60) RUVBL->Chromatin Regulates E2F1 E2F1 Recruitment & Activity RUVBL->E2F1 Co-activates p53 p53 / p21 Pathway RUVBL->p53 Inhibition leads to activation of Accessibility Global Chromatin Compaction (Distal Regions) Chromatin->Accessibility Gene_Down Downregulation of Proliferation Genes Accessibility->Gene_Down Gene_Up Upregulation of Interferon Response Genes Accessibility->Gene_Up E2F1->Gene_Down Proliferation Decreased Cell Proliferation Gene_Down->Proliferation Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action for this compound.

ATAC_Seq_Workflow_with_CB6644 cluster_0 Cell Culture & Treatment cluster_1 ATAC-seq Protocol cluster_2 Sequencing & Analysis Culture 1. Culture Cancer Cells (e.g., MM.1S, RPMI 8226) Treatment 2. Treat with this compound (IC50) and DMSO Control for 72h Culture->Treatment Harvest 3. Harvest Live Cells (e.g., FACS) Treatment->Harvest Lysis 4. Cell Lysis to Isolate Nuclei Harvest->Lysis Tagmentation 5. Transposase (Tn5) Tagmentation (Fragments & adds adapters) Lysis->Tagmentation Cleanup 6. DNA Purification Tagmentation->Cleanup PCR 7. PCR Amplification of Library Cleanup->PCR Sequencing 8. High-Throughput Sequencing PCR->Sequencing Analysis 9. Data Analysis (Peak Calling, Footprinting, etc.) Sequencing->Analysis

Caption: Experimental workflow for ATAC-seq with this compound.

Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol is based on methodologies used for multiple myeloma (MM) cell lines.[9]

Materials:

  • Cancer cell lines (e.g., MM.1S, RPMI 8226)

  • Complete RPMI-1640 media

  • This compound (MedChemExpress or other supplier)

  • DMSO (vehicle control)

  • 6-well plates

  • Incubator (37°C, 5% CO2)

  • FACS buffer (PBS, 2% FBS)

  • Viability dye (e.g., Propidium Iodide)

Procedure:

  • Cell Seeding: Plate cells at a density of 500,000 cells per well in 6-well plates, each containing 2 mL of complete RPMI-1640 media.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to the desired final concentration. For MM.1S cells, a concentration of 120 nM (IC50) is recommended. For RPMI 8226, a concentration of 40-60 nM can be used.[9]

  • Treatment: Add the diluted this compound to the treatment wells. Add an equivalent volume of DMSO-containing media to the control wells.

  • Incubation: Incubate the cells for 72 hours at 37°C with 5% CO2.

  • Harvesting Live Cells: To ensure high-quality chromatin for the ATAC-seq assay, it is crucial to isolate live cells.

    • Collect cells from each well.

    • Wash with ice-cold PBS.

    • Resuspend cells in FACS buffer containing a viability dye.

    • Isolate the live cell population using Fluorescence-Activated Cell Sorting (FACS).[9] Approximately 50,000 live cells are required per ATAC-seq reaction.

Protocol 2: Omni-ATAC-seq for Chromatin Accessibility

This protocol is an adaptation of the improved Omni-ATAC-seq method, suitable for cells treated with this compound.[9][13]

Materials:

  • 50,000 live, sorted cells per reaction

  • Cold Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40, 0.1% Tween-20, 0.01% Digitonin in nuclease-free water)

  • Wash Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% Tween-20 in nuclease-free water)

  • Nextera DNA Library Prep Kit (containing Tagment DNA Buffer and Tagment DNA Enzyme - Tn5 Transposase)

  • MinElute Reaction Cleanup Kit (Qiagen)

  • NEBNext High-Fidelity 2X PCR Master Mix

  • Indexed PCR primers

Procedure:

  • Cell Lysis:

    • Centrifuge the 50,000 sorted cells at 500 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer. Pipette gently up and down 3 times.

    • Incubate on ice for 3 minutes.

    • Add 500 µL of Wash Buffer and gently invert the tube 3 times to wash the nuclei.

    • Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.

    • Carefully remove all supernatant.

  • Tagmentation:

    • Prepare the transposition reaction mix on ice:

      • 25 µL 2x Tagment DNA (TD) Buffer

      • 2.5 µL Tagment DNA Enzyme (Tn5 Transposase)

      • 22.5 µL Nuclease-free water

    • Resuspend the nuclei pellet in the 50 µL transposition reaction mix.

    • Incubate the reaction at 37°C for 30 minutes in a thermomixer, shaking at 1000 rpm.

  • DNA Purification:

    • Immediately following tagmentation, purify the DNA using a Qiagen MinElute Reaction Cleanup Kit according to the manufacturer's instructions.

    • Elute the DNA in 10 µL of Elution Buffer.

  • Library Amplification:

    • Set up a 50 µL PCR reaction:

      • 10 µL Tagmented DNA

      • 2.5 µL Indexed PCR Primer 1 (25 µM)

      • 2.5 µL Indexed PCR Primer 2 (25 µM)

      • 25 µL NEBNext High-Fidelity 2X PCR Master Mix

      • 10 µL Nuclease-free water

    • Run the following PCR program:

      • 72°C for 5 minutes

      • 98°C for 30 seconds

      • Cycle (typically 10-12 times):

        • 98°C for 10 seconds

        • 63°C for 30 seconds

        • 72°C for 1 minute

  • Library Cleanup and Quality Control:

    • Purify the amplified library using AMPure XP beads or a similar cleanup kit to remove primers.

    • Assess the library quality and size distribution using a Bioanalyzer. A successful ATAC-seq library will show a nucleosomal pattern.

    • Quantify the library using Qubit or qPCR.

  • Sequencing:

    • Pool libraries and perform paired-end sequencing on an Illumina platform.

Protocol 3: Bioinformatic Data Analysis

Procedure:

  • Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.

  • Adapter Trimming: Remove adapter sequences using tools like Trim Galore! or Trimmomatic.

  • Alignment: Align the cleaned reads to the appropriate reference genome (e.g., hg38) using an aligner like Bowtie2.

  • Post-Alignment Filtering: Remove duplicate reads (Picard Tools) and reads mapping to the mitochondrial genome.

  • Peak Calling: Identify regions of open chromatin (peaks) using a peak caller like MACS2.

  • Differential Accessibility Analysis: Use tools like DESeq2 or edgeR to identify statistically significant differences in chromatin accessibility between this compound-treated and control samples.[14]

  • Downstream Analysis:

    • Annotation: Annotate differential peaks to nearby genes.

    • Motif Analysis: Identify transcription factor binding motifs enriched in differentially accessible regions using tools like HOMER.

    • Footprinting Analysis: Use tools like HINT-ATAC to identify transcription factor footprints and infer changes in TF binding activity.[8][11]

    • Integration: Integrate ATAC-seq data with RNA-seq data to correlate changes in chromatin accessibility with gene expression.

References

Application Notes and Protocols: Synergy Assay of CB-6644 with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-6644 is a selective, allosteric small-molecule inhibitor of the RUVBL1/2 complex, a duo of AAA+ ATPases integral to various cellular functions, including chromatin remodeling and the DNA damage response (DDR).[1][2][3] The RUVBL1/2 complex is implicated in the assembly and function of larger protein complexes that regulate transcriptional processes and DNA repair, making it a compelling target in oncology.[1][4] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models.[2][3]

This document outlines the rationale and provides detailed protocols for assessing the synergistic anti-cancer effects of this compound in combination with other therapeutic agents, focusing on Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of drugs that exploit deficiencies in DNA repair mechanisms, particularly in cancers with mutations in genes like BRCA1 and BRCA2. By inhibiting PARP-mediated repair of single-strand DNA breaks, these agents lead to the accumulation of double-strand breaks during DNA replication, which are lethal in cells with compromised homologous recombination repair. The convergence of this compound on chromatin remodeling and the DNA damage response suggests a strong potential for synergistic interactions with agents that target DNA repair pathways.

Featured Synergy Study: this compound and PARP Inhibitors in Breast Cancer

Recent preclinical evidence indicates a synergistic relationship between the inhibition of the RUVBL1/2 complex by this compound and PARP inhibitors in breast cancer cells. This synergy is rooted in the critical roles both RUVBL1/2 and PARP play in the DNA damage response. Inhibition of RUVBL1/2 can induce replication stress and impair the repair of DNA double-strand breaks, thereby sensitizing cancer cells to the effects of PARP inhibitors.

Data Presentation

The synergistic effects of combining this compound with a PARP inhibitor (e.g., Olaparib) can be quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.[5]

Table 1: Illustrative Combination Index (CI) Values for this compound and Olaparib in Breast Cancer Cell Lines

Cell LineDrug Combination (Concentration Ratio)Effect Level (Fraction Affected, Fa)Combination Index (CI)Synergy Level
MDA-MB-231This compound (100 nM) + Olaparib (1 µM)0.500.75Synergistic
MDA-MB-231This compound (200 nM) + Olaparib (2 µM)0.750.60Synergistic
HCC1937This compound (50 nM) + Olaparib (0.5 µM)0.500.65Synergistic
HCC1937This compound (100 nM) + Olaparib (1 µM)0.750.50Strong Synergy

Note: The data presented in this table are for illustrative purposes to demonstrate the expected outcomes of a synergy analysis and are not derived from a specific study.

Table 2: Dose Reduction Index (DRI) for Synergistic Combinations

The Dose Reduction Index (DRI) indicates the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level compared to the dose of the drug used alone.

Cell LineEffect Level (Fa)DRI for this compoundDRI for Olaparib
MDA-MB-2310.502.53.0
HCC19370.754.05.0

Note: The data presented in this table are for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for conducting a synergy assay between this compound and a PARP inhibitor using a cell viability endpoint.

Protocol 1: Cell Viability Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the selected PARP inhibitor individually in the chosen breast cancer cell line(s).

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, HCC1937)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • PARP inhibitor (e.g., Olaparib, stock solution in DMSO)

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. A typical concentration range to test would be from 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration wells.

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value for each drug.

Protocol 2: Synergy Assay with Combination Treatment

Objective: To assess the synergistic effect of combining this compound and a PARP inhibitor.

Procedure:

  • Dose Matrix Design:

    • Based on the IC50 values obtained in Protocol 1, design a dose matrix for the combination treatment. A common approach is a 6x6 matrix with concentrations ranging from 0.25x to 4x the IC50 for each drug.

  • Cell Seeding:

    • Follow the same cell seeding procedure as in Protocol 1.

  • Combination Drug Treatment:

    • Prepare the drug dilutions for the combination matrix in complete medium.

    • Include wells for each drug alone at the tested concentrations, as well as a vehicle control.

    • Add 100 µL of the drug solutions (single or combination) to the respective wells.

  • Incubation and Viability Measurement:

    • Incubate the plate for 72 hours.

    • Perform the CellTiter-Glo® assay as described in Protocol 1.

  • Synergy Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.

    • Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • Generate Fa-CI plots (Fraction affected vs. CI) and isobolograms to visualize the synergy at different effect levels.

Visualizations

Signaling Pathway

Synergy_Pathway cluster_0 This compound Action cluster_1 PARP Inhibitor Action cluster_2 Synergistic Outcome CB6644 This compound RUVBL1_2 RUVBL1/2 Complex CB6644->RUVBL1_2 Inhibits Chromatin_Remodeling Chromatin Remodeling (e.g., TIP60, INO80) RUVBL1_2->Chromatin_Remodeling Regulates Replication_Stress Replication Stress Chromatin_Remodeling->Replication_Stress Leads to DSB_Formation Double-Strand Break (DSB) Formation Replication_Stress->DSB_Formation PARPi PARP Inhibitor PARP PARP1/2 PARPi->PARP Inhibits SSB_Repair Single-Strand Break (SSB) Repair PARP->SSB_Repair Mediates SSB_Repair->DSB_Formation Prevents DSB_Repair_Deficiency Impaired DSB Repair (e.g., HR Deficiency) DSB_Formation->DSB_Repair_Deficiency Apoptosis Apoptosis DSB_Repair_Deficiency->Apoptosis

Caption: Mechanism of synergy between this compound and PARP inhibitors.

Experimental Workflow

Synergy_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Breast Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding IC50_Determination 3a. IC50 Determination (Single Agents) Cell_Seeding->IC50_Determination Combination_Treatment 3b. Combination Dose Matrix Cell_Seeding->Combination_Treatment Incubation 4. Incubate for 72h IC50_Determination->Incubation Combination_Treatment->Incubation Viability_Assay 5. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 6. Calculate % Inhibition Viability_Assay->Data_Analysis Synergy_Calculation 7. Calculate Combination Index (Chou-Talalay Method) Data_Analysis->Synergy_Calculation Visualization 8. Generate Isobolograms and Fa-CI Plots Synergy_Calculation->Visualization

Caption: Experimental workflow for this compound synergy assay.

References

Troubleshooting & Optimization

CB-6644 Acquired Resistance Mechanisms: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting acquired resistance to the RUVBL1/2 inhibitor, CB-6644. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, allosteric, and non-ATP-competitive inhibitor of the RUVBL1/2 complex's ATPase activity.[1][2] It binds to and stabilizes the RUVBL1/2 complex, leading to the disruption of its function in chromatin remodeling and gene expression.[3][4] This ultimately results in cancer cell death.[1][2] Additionally, treatment with this compound has been shown to activate the p53 and p21 pathways, leading to their accumulation in a dose-dependent manner.[3]

Q2: What is the primary mechanism of acquired resistance to this compound?

A2: The primary mechanism of acquired resistance to this compound is the development of amino acid mutations in either the RUVBL1 or RUVBL2 proteins.[1][2] These on-target mutations are believed to interfere with the binding of this compound to the RUVBL1/2 complex, thereby reducing the drug's inhibitory effect on ATPase activity.[1][2][4]

Q3: Have specific mutations in RUVBL1 or RUVBL2 been identified that confer resistance to this compound?

A3: Yes, the RUVBL1 A62T mutation has been shown to confer resistance to this compound.[4] In studies with a structurally similar compound, several other mutations in RUVBL1 were identified that conferred resistance, with some overlap reported with this compound resistance.[5] These include R117Q, R276Q, and R317Q in RUVBL1.[5]

Q4: Are there any known off-target resistance mechanisms to this compound?

A4: Currently, there is no specific information available in the reviewed literature detailing off-target mechanisms of resistance to this compound. The primary focus of published research has been on the on-target mutations within the RUVBL1/2 complex.

Troubleshooting Guide

Q5: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. How can I confirm this?

A5: To confirm resistance, you should perform a dose-response cell viability assay (e.g., CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. Compare the new IC50 value to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.

Q6: I suspect my resistant cell line has mutations in RUVBL1 or RUVBL2. How can I identify these mutations?

A6: To identify mutations, you should sequence the cDNAs of RUVBL1 and RUVBL2 from your resistant cell line and compare them to the sequences from the parental, sensitive cells. This can be done by isolating RNA from both cell lines, reverse transcribing it to cDNA, amplifying the RUVBL1 and RUVBL2 coding regions by PCR, and then sequencing the PCR products.

Q7: I have identified a mutation in RUVBL1 in my resistant cell line. How can I experimentally validate that this mutation confers resistance to this compound?

A7: To validate that a specific mutation confers resistance, you can use site-directed mutagenesis to introduce the identified mutation into a wild-type RUVBL1 expression vector. Then, transfect this vector into the parental, sensitive cells. As a control, also transfect a vector expressing wild-type RUVBL1. After selection, perform a cell viability assay with this compound on both cell populations. If the cells expressing the mutant RUVBL1 show a higher IC50 value compared to the cells expressing the wild-type protein, this confirms that the mutation confers resistance.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound.

ParameterValueCell Line/SystemCitation(s)
IC50 (ATPase Activity) 15 nMPurified RUVBL1/2 complex[6]
EC50 (p53 Accumulation) 0.24 ± 0.03 µMHCT116[3]
EC50 (p21 Accumulation) 0.15 ± 0.07 µMHCT116[3]
IC50 (Cell Viability) 50 nMKPC (pancreatic cancer)[4]
60 nMRPMI 8226 (multiple myeloma)[2]
120 nMMM.1S (multiple myeloma)[2]
IC50 (Cell Viability, Resistant) ResistantKPC expressing RUVBL1 A62T[4]

Experimental Protocols

1. Generation of this compound-Resistant Cell Lines

This protocol is a general method for developing drug-resistant cancer cell lines and should be optimized for your specific cell line.

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in your parental cell line.

  • Initial drug treatment: Culture the cells in the presence of this compound at a concentration equal to the IC50.

  • Monitor cell viability: Monitor the cells for signs of cell death. A significant portion of the cells are expected to die.

  • Allow for recovery: Once a small population of cells begins to grow and repopulate the culture vessel, allow them to become confluent.

  • Gradual dose escalation: Subculture the cells and increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Repeat cycles: Repeat the process of treatment, recovery, and dose escalation for several months.

  • Characterize the resistant population: Periodically, test the IC50 of the cell population to monitor the development of resistance. Once a stable, resistant population is established (e.g., >10-fold increase in IC50), you can proceed with further characterization.

2. RUVBL1/2 ATPase Activity Assay (Malachite Green-Based)

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the RUVBL1/2 complex.

  • Reagents:

    • Purified RUVBL1/2 complex

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT

    • ATP solution (in assay buffer)

    • This compound or other inhibitors (dissolved in DMSO)

    • Malachite Green Reagent: Prepare a solution of Malachite Green carbinol hydrochloride (e.g., 3.2 mM in H2SO4) and ammonium (B1175870) molybdate. Several commercial kits are also available.[7][8]

    • Phosphate standard solution

  • Procedure:

    • Prepare a reaction mixture containing the RUVBL1/2 complex in the assay buffer.

    • Add this compound or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at a wavelength between 600-660 nm using a plate reader.

    • Create a standard curve using the phosphate standard to determine the amount of Pi released in your reactions.

Visualizations

G cluster_0 This compound Signaling Pathway CB6644 This compound RUVBL1_2 RUVBL1/RUVBL2 Complex (ATPase Activity) CB6644->RUVBL1_2 Inhibits Chromatin Chromatin Remodeling & Gene Expression RUVBL1_2->Chromatin Regulates p53_repression Repression of p53 transcription RUVBL1_2->p53_repression Mediates E2F E2F Transcription Factors RUVBL1_2->E2F Co-regulates p53 p53 p53_repression->p53 p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest E2F->p53 Activates

Caption: Proposed signaling pathway of this compound action.

G cluster_1 Workflow for Characterizing this compound Resistance Start Parental Sensitive Cell Line ChronicExposure Chronic Exposure to Increasing [this compound] Start->ChronicExposure ResistantPopulation Isolation of Resistant Population ChronicExposure->ResistantPopulation IC50 Confirm Resistance (IC50 Shift) ResistantPopulation->IC50 Sequencing Sequence RUVBL1/RUVBL2 cDNA IC50->Sequencing MutationID Identify Potential Resistance Mutations Sequencing->MutationID Validation Validate Mutation via Site-Directed Mutagenesis and Cell Viability Assay MutationID->Validation Confirmed Confirmed Resistance Mechanism Validation->Confirmed

Caption: Experimental workflow for resistance characterization.

References

Technical Support Center: RUVBL1 and RUVBL2 Mutations Conferring CB-6644 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RUVBL1/2 inhibitor, CB-6644. The information provided is based on peer-reviewed scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, allosteric, and non-competitive inhibitor of the ATPase activity of the RUVBL1/2 complex.[1] It does not block nucleotide binding but inhibits the hydrolysis of ATP, which is crucial for the function of the RUVBL1/2 complex in various cellular processes, including chromatin remodeling and regulation of gene expression.[1] Inhibition of RUVBL1/2's ATPase activity by this compound leads to cancer cell death.[1][2]

Q2: What are the known resistance mechanisms to this compound?

A2: The primary mechanism of acquired resistance to this compound is the development of amino acid mutations in either RUVBL1 or RUVBL2.[1][2] These on-target mutations are believed to interfere with the binding of this compound or alter the conformational changes required for its inhibitory effect.

Q3: Which specific mutations in RUVBL1 and RUVBL2 have been identified to confer resistance to this compound?

A3: Several mutations in RUVBL1 have been identified that confer resistance to this compound or structurally similar inhibitors. While a comprehensive list for RUVBL2 is not fully detailed in the public domain, it is established that mutations in RUVBL2 can also lead to resistance.[1][2] Known resistance-conferring mutations in RUVBL1 include:

  • A62T

  • R117Q

  • R276Q

  • R317Q

These mutations have been shown to overlap with resistance to other RUVBL1/2 inhibitors.[3]

Q4: How significant is the resistance conferred by these mutations?

A4: The resistance conferred by these mutations can be substantial. For example, the RUVBL1 A62T mutation has been shown to increase the half-maximal inhibitory concentration (IC50) of this compound by more than 100-fold.

Troubleshooting Guides

Problem 1: Decreased sensitivity of cell lines to this compound treatment over time.

Possible Cause: Acquired resistance due to the selection of pre-existing resistant clones or the development of new mutations in RUVBL1 or RUVBL2.

Suggested Solutions:

  • Sequence RUVBL1 and RUVBL2: Isolate genomic DNA or RNA from the resistant cell population and sequence the coding regions of RUVBL1 and RUVBL2 to identify potential mutations. Compare the sequences to the parental, sensitive cell line.

  • IC50 Determination: Perform a dose-response curve with a wide range of this compound concentrations on both the suspected resistant and parental cell lines to quantify the shift in IC50.

  • Clonal Isolation: If possible, isolate single-cell clones from the resistant population to determine if the resistance is heterogeneous.

  • Alternative Inhibitors: Consider testing other RUVBL1/2 inhibitors with different binding modes that may not be affected by the specific resistance mutations.

Problem 2: Difficulty in generating a this compound resistant cell line.

Possible Cause: Suboptimal drug concentration, insufficient exposure time, or low intrinsic mutation rate of the cell line.

Suggested Solutions:

  • Optimize Initial Drug Concentration: Start with the experimentally determined IC50 of this compound for your specific parental cell line. A gradual, stepwise increase in drug concentration is often more effective than a single high-dose selection.

  • Pulsed Treatment: Instead of continuous exposure, try a pulsed treatment approach where cells are treated with a higher concentration of this compound for a shorter period (e.g., 24-72 hours), followed by a recovery period in drug-free media. This can mimic clinical dosing regimens and select for more robustly resistant clones.

  • Increase Mutation Rate (Use with Caution): In some experimental setups, a low concentration of a mutagenic agent can be used to increase the probability of generating resistance mutations. This should be done with extreme caution as it can introduce off-target mutations.

  • Patience: Developing a stable drug-resistant cell line can take several months of continuous culture and selection.

Quantitative Data

Table 1: this compound IC50 Values in Sensitive vs. Resistant Cells

Cell Line/GenotypeIC50 (nM)Fold ResistanceReference
Parental KPC cells501x[1]
KPC cells with RUVBL1 A62T6500>100x[1]
MM.1S (Multiple Myeloma)120-[4]
RPMI 8226 (Multiple Myeloma)60-[4]
HS-5 (Normal Bone Marrow)200-[4]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines (General Guideline)

This protocol is a general guideline adapted from established methods for generating drug-resistant cell lines and should be optimized for your specific cell line.

Materials:

  • Parental cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Standard cell culture equipment (incubator, flasks, plates, etc.)

  • Cell counting apparatus

  • Reagents for cell viability assays (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine Parental IC50: a. Plate parental cells in a 96-well plate at a suitable density. b. Treat cells with a serial dilution of this compound for 72 hours. c. Perform a cell viability assay to determine the IC50 value.

  • Initial Selection: a. Culture parental cells in a flask with complete medium containing this compound at a concentration equal to the IC50. b. Monitor the cells daily. A significant amount of cell death is expected. c. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.

  • Dose Escalation: a. Once the cells are stably proliferating in the initial this compound concentration, increase the drug concentration by 1.5 to 2-fold. b. Repeat the process of monitoring, allowing for recovery and proliferation, and passaging. c. Continue this stepwise increase in this compound concentration over several months.

  • Characterization of Resistant Line: a. Once the cells can tolerate a significantly higher concentration of this compound (e.g., >10-fold the parental IC50), the resistant line is considered established. b. Perform a new IC50 determination to quantify the level of resistance. c. Cryopreserve aliquots of the resistant cell line at various passages. d. Sequence the RUVBL1 and RUVBL2 genes to identify potential resistance mutations.

Protocol 2: Cell Viability Assay to Determine IC50

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • This compound serial dilutions

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: a. Allow the plate to equilibrate to room temperature. b. Add the cell viability reagent according to the manufacturer's protocol. c. Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the luminescence values to the vehicle control. b. Plot the normalized values against the logarithm of the this compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Visualizations

experimental_workflow cluster_setup Initial Setup cluster_selection Resistance Selection cluster_characterization Characterization start Parental Cell Line ic50 Determine IC50 of this compound start->ic50 culture_ic50 Culture cells with this compound at IC50 ic50->culture_ic50 passage Passage surviving cells culture_ic50->passage increase_dose Gradually increase this compound concentration passage->increase_dose Repeat increase_dose->passage resistant_line Establish Stable Resistant Line increase_dose->resistant_line new_ic50 Determine new IC50 resistant_line->new_ic50 sequencing Sequence RUVBL1/RUVBL2 resistant_line->sequencing

Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.

signaling_pathway cluster_ruvbl RUVBL1/2 Complex Activity cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects RUVBL RUVBL1/2 Complex ADP ADP + Pi RUVBL->ADP ATPase activity Chromatin Chromatin Remodeling & Gene Expression RUVBL->Chromatin regulates p53 p53 activation RUVBL->p53 inhibition leads to ATP ATP ATP->RUVBL binds CB6644 This compound CB6644->RUVBL inhibits Mutation RUVBL1/2 Mutation (e.g., A62T) Mutation->RUVBL confers resistance to p21 p21 activation p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces CellCycle Cell Cycle Arrest p21->CellCycle induces CellCycle->Apoptosis

Caption: Signaling pathway of RUVBL1/2 inhibition by this compound and resistance mechanism.

References

Technical Support Center: Optimizing CB-6644 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CB-6644 in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, allosteric inhibitor of the RUVBL1/2 complex.[1][2] It functions by blocking the ATPase activity of this complex, which is crucial for various cellular processes, including chromatin remodeling and the regulation of gene expression.[2][3][4][5] The inhibition of RUVBL1/2 by this compound leads to the activation of the p53 and p21 pathways, ultimately inducing cancer cell death.[6]

Q2: What is a good starting concentration range for this compound in a new cell line?

A2: For a novel cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad range, such as a logarithmic dilution series from 1 nM to 10 µM, is a common starting point.[7] This wide range will help identify the effective concentration window for your specific experimental setup.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[7] To minimize potential cytotoxicity from the solvent, the final concentration of DMSO in your cell culture medium should be kept low, ideally at or below 0.1%.[7] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and to store it at -20°C or -80°C, protected from light.[7]

Q4: How does serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules like this compound, which may reduce the effective concentration of the compound that is available to the cells.[7] This is an important consideration when interpreting your results. If you suspect significant interference from serum, you may need to conduct experiments in serum-free or reduced-serum conditions.

Troubleshooting Guides

Issue 1: No observable effect of this compound at the tested concentrations.

Possible CauseSuggested Solution
Concentration is too low. Test a higher concentration range. Some cell lines may be less sensitive to the inhibitor.
Compound instability. Ensure proper storage and handling of this compound.[7] Prepare fresh dilutions from a stock solution for each experiment. You can assess the stability of the compound in your specific cell culture medium by incubating it for the duration of your experiment and measuring its concentration at different time points using methods like HPLC-MS.[8]
Insensitive cell line or assay. Confirm that your cell line expresses the RUVBL1/2 complex.[7] Include a positive control in your assay to ensure that the experimental system is working as expected.
Cell permeability issues. While small molecules are generally cell-permeable, issues can arise.[9] If you suspect poor uptake, you may need to consult relevant literature or consider alternative delivery methods, although this is less common for inhibitors like this compound.

Issue 2: High variability in results between experimental replicates.

Possible CauseSuggested Solution
Inconsistent cell culture conditions. Standardize your cell culture parameters, including cell passage number, confluency, and media composition.[7]
Pipetting errors. Ensure accurate and consistent pipetting, particularly when preparing serial dilutions of this compound.[7] Calibrate your pipettes regularly.
Compound precipitation. This compound may precipitate if the final DMSO concentration is too high or if it has low solubility in the aqueous culture medium.[10] Ensure the final DMSO concentration is ≤ 0.1%.[7] You can also try gentle warming or sonication to aid dissolution.[10]

Issue 3: Observed cytotoxicity at all tested concentrations.

Possible CauseSuggested Solution
Concentration is too high. Test a lower concentration range. Even potent inhibitors can be toxic at high concentrations.
Solvent toxicity. Ensure the final concentration of DMSO is not exceeding non-toxic levels (typically ≤ 0.1%).[7] Run a vehicle control (cells treated with the solvent alone) to assess its effect.
Off-target effects. While this compound is selective, very high concentrations can sometimes lead to off-target effects.[11] Performing a dose-response experiment will help identify a concentration that is effective against the target without causing widespread toxicity.

Quantitative Data

Reported IC50 and EC50 Values for this compound in Various Cancer Cell Lines:

Cell LineAssay TypeParameterValueReference
Multiple Myeloma (MM.1S)CellTiter-GloIC50 (72h)120 nM[12][13]
Multiple Myeloma (RPMI 8226)CellTiter-GloIC50 (72h)60 nM[12][13]
Bone Marrow Stromal (HS-5)CellTiter-GloIC50 (72h)200 nM[12][13]
HCT116p53 AccumulationEC500.24 ± 0.03 µM[6]
HCT116p21 AccumulationEC500.15 ± 0.07 µM[6]
Panel of 123 Cancer Cell LinesCell ViabilityEC5041 - 785 nM

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol is adapted from the Promega Technical Bulletin TB288.[3]

Materials:

  • This compound

  • Cells of interest

  • Opaque-walled multiwell plates (96-well or 384-well)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled multiwell plate at a density determined to be within the linear range of the assay. The volume should be 100 µl for a 96-well plate or 25 µl for a 384-well plate.

  • Control Wells: Prepare control wells containing medium without cells to measure background luminescence.

  • Compound Treatment: Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate according to your experimental protocol (e.g., 72 hours).

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This protocol is a general guide based on standard procedures.

Materials:

  • This compound

  • Cells of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the desired duration. Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_0 This compound Experimental Workflow A Start with a broad concentration range (e.g., 1 nM - 10 µM) B Perform dose-response experiment A->B C Determine IC50/EC50 value B->C D Optimize incubation time (Time-course experiment) C->D E Select optimal concentration and incubation time D->E F Proceed with downstream assays (e.g., Apoptosis, Western Blot) E->F

Caption: A logical workflow for optimizing this compound concentration.

G cluster_1 Troubleshooting Inconsistent Results Start Inconsistent Results A Check Cell Culture Consistency Start->A B Verify Pipetting Accuracy Start->B C Assess Compound Solubility Start->C D Standardize Protocols A->D B->D C->D

Caption: Troubleshooting guide for inconsistent experimental results.

G cluster_2 This compound Signaling Pathway CB6644 This compound RUVBL RUVBL1/2 Complex CB6644->RUVBL inhibits ATPase ATPase Activity RUVBL->ATPase p53 p53 Activation RUVBL->p53 p21 p21 Activation p53->p21 Apoptosis Cell Cycle Arrest & Apoptosis p21->Apoptosis

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Overcoming CB-6644 Solubility Issues for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the RUVBL1/2 complex inhibitor, CB-6644, in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility to help overcome common challenges, particularly those related to the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is advisable to use fresh, anhydrous DMSO as hygroscopic (moisture-absorbing) DMSO can negatively impact the solubility of the compound.[1]

Q2: I'm observing precipitation when I dilute my this compound stock solution in aqueous media for my cell culture experiments. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for poorly soluble compounds. Here are several steps to troubleshoot this problem:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.

  • Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can help improve solubility.

  • Rapid Mixing: Add the stock solution to the media with gentle but thorough mixing to ensure rapid and even dispersion.

  • Sonication: If precipitation persists, brief sonication of the final working solution can help to redissolve the compound.[4]

  • Alternative Formulations: For certain applications, especially in vivo studies, co-solvents and other formulating agents can be used. A common formulation includes DMSO, PEG300, Tween-80, and saline.[1][4]

Q3: What is the stability of this compound in powder form and in solution?

A3: As a solid, this compound is stable for at least four years when stored at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[3][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q4: Are there known off-target effects of this compound?

A4: this compound is reported to be a selective inhibitor of the RUVBL1/2 complex. In one study, it showed no significant activity against a panel of 224 other ATPases when tested at a concentration of 10 µM.[5] However, as with any small molecule inhibitor, the potential for off-target effects increases with higher concentrations. It is always recommended to use the lowest effective concentration and include appropriate controls in your experiments. Resistance to this compound has been linked to mutations in RUVBL1 or RUVBL2, suggesting its cell-killing effects are on-target.[6][7][8]

Solubility Data

The solubility of this compound can vary between different batches and suppliers. It is crucial to perform your own solubility tests. The following table summarizes publicly available solubility data.

SolventConcentrationNotes
DMSO100 mg/mL (~174.5 mM)May require sonication. Use fresh, anhydrous DMSO.[1]
DMSO49 mg/mL (~85.5 mM)Sonication is recommended.[4]
DMSO25 mg/mL (~43.6 mM)Use fresh DMSO as moisture can reduce solubility.[3]
DMSO10 mM (~5.73 mg/mL)---
Ethanol4 mg/mL (~7.0 mM)---[3]
WaterInsoluble---[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (~1.75 mM)For in vivo formulation. Sonication is recommended.[4]
10% DMSO in 20% SBE-β-CD in Saline≥ 2.08 mg/mLFor in vivo formulation.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to dissolve the powder.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for In Vitro Cell-Based Assays (e.g., Cell Viability Assay)

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Ensure the final concentration of DMSO in the cell culture wells is below 0.5% to avoid solvent toxicity.

  • Add the diluted this compound to your cells and incubate for the desired time period. For example, in one study, cells were treated with concentrations ranging from 1 nM to 5 µM for 72 hours.[9]

Protocol for Western Blotting

Materials:

  • Cells treated with this compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

Procedure:

  • After treating cells with this compound for the desired time, place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate well).

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • The protein samples are now ready for SDS-PAGE and western blot analysis.

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow for Solubility and Cell Treatment

G cluster_prep Preparation cluster_solubility Solubility Testing cluster_treatment Cell Treatment cb6644_powder This compound Powder stock_solution 10 mM Stock Solution cb6644_powder->stock_solution dmso Anhydrous DMSO dmso->stock_solution dilution Serial Dilution in Aqueous Buffer stock_solution->dilution Test Solubility working_solution Prepare Working Solution (Final DMSO < 0.5%) stock_solution->working_solution Prepare for Experiment observation Observe for Precipitation dilution->observation cell_culture Cell Culture cell_culture->working_solution incubation Incubate Cells working_solution->incubation downstream_assay Downstream Assays (Viability, Western, etc.) incubation->downstream_assay G cluster_pathway This compound Signaling Pathway CB6644 This compound RUVBL RUVBL1/2 Complex CB6644->RUVBL Inhibits ATPase Activity Chromatin Chromatin Remodeling & DNA Repair RUVBL->Chromatin Regulates ATM_ATR ATM/ATR Kinases Chromatin->ATM_ATR Influences Activation p53 p53 Activation ATM_ATR->p53 Phosphorylates & Activates p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest

References

CB-6644 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of CB-6644. The information is presented in a question-and-answer format to directly address common experimental inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and allosteric small-molecule inhibitor of the RUVBL1/2 complex's ATPase activity.[1][2][3] It interacts specifically with the RUVBL1/2 complex within cells, leading to the disruption of its functions in chromatin remodeling and gene expression, which ultimately results in cancer cell death.[2][3]

Q2: How selective is this compound for the RUVBL1/2 complex?

This compound demonstrates a high degree of selectivity for the RUVBL1/2 complex. Studies have shown that it is selective against a panel of 224 other ATPases at a concentration of 10 µM.[4] Furthermore, it shows no significant activity against other related AAA ATPases, such as p97, at concentrations exceeding 100 µM.[1]

Q3: Have any specific off-target effects of this compound been identified?

Based on currently available data, this compound has a very clean off-target profile. The primary evidence for its on-target specificity comes from studies where resistance to the compound was acquired through mutations in either RUVBL1 or RUVBL2.[2][3] This indicates that the cell-killing effects are a direct result of RUVBL1/2 engagement. While comprehensive kinase panel screening data is not publicly available, the high selectivity against other ATPases suggests a low probability of significant off-target kinase inhibition.

Q4: My cells are showing unexpected phenotypes after this compound treatment. How can I determine if this is an off-target effect?

Given the high selectivity of this compound, it is more likely that unexpected phenotypes are a result of the on-target inhibition of the RUVBL1/2 complex, which is involved in numerous cellular processes. Consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known IC50 and EC50 values of this compound for RUVBL1/2 inhibition and cell viability, respectively.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing wild-type RUVBL1 or RUVBL2. If the phenotype is reversed, it is likely an on-target effect.

  • Control Compounds: Use a structurally unrelated RUVBL1/2 inhibitor as a positive control and an inactive analog of this compound as a negative control, if available.

  • Literature Review: Consult the literature for known downstream effects of RUVBL1/2 inhibition in your specific cell type or a similar context. The observed phenotype may be a documented consequence of disrupting RUVBL1/2 function.

Q5: this compound treatment is leading to the accumulation of p53 and p21 in my cells. Is this an off-target effect?

The activation of the p53 and p21 pathways is a known downstream consequence of RUVBL1/2 inhibition by this compound. This is considered an on-target effect, as the chemical perturbation of the RUVBL1/2 complex leads to this specific cellular response.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

Table 1: Potency of this compound

ParameterValueCell Lines/System
IC50 (ATPase Activity) 15 nMRUVBL1/2 complex
EC50 (Cell Viability) 41 - 785 nMPanel of 123 cancer cell lines
EC50 (p53 Accumulation) 0.24 ± 0.03 µMHCT116 cells
EC50 (p21 Accumulation) 0.15 ± 0.07 µMHCT116 cells

Table 2: Selectivity of this compound

Assay TypePanel DetailsConcentrationResult
ATPase Selectivity Panel of 224 ATPases10 µMNo significant inhibition
AAA ATPase Selectivity Related AAA ATPases (e.g., p97)>100 µMNo appreciable activity

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol can be used to verify that this compound is engaging with the RUVBL1/2 complex in your experimental system.

  • Cell Treatment: Treat your cells of interest with this compound at the desired concentration and a vehicle control for a specified time.

  • Harvest and Lyse: Harvest the cells and lyse them to release the proteins.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the levels of soluble RUVBL1 and RUVBL2 by Western blotting.

  • Data Analysis: A positive target engagement will result in a thermal stabilization of RUVBL1 and RUVBL2 in the this compound-treated samples compared to the vehicle control, meaning they will remain soluble at higher temperatures.

Visualizations

OnTargetPathway CB6644 This compound RUVBL RUVBL1/2 Complex CB6644->RUVBL inhibits ATPase ATPase Activity RUVBL->ATPase enables Proliferation Cancer Cell Proliferation p53 p53 Accumulation RUVBL->p53 inhibition leads to p21 p21 Accumulation RUVBL->p21 inhibition leads to Chromatin Chromatin Remodeling & Gene Expression ATPase->Chromatin Chromatin->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: On-target signaling pathway of this compound.

TroubleshootingFlowchart Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse CheckIC50 Does phenotype correlate with IC50/EC50? DoseResponse->CheckIC50 OnTarget Likely On-Target Effect CheckIC50->OnTarget Yes Rescue Perform Rescue Experiment CheckIC50->Rescue No Literature Consult Literature for Downstream Effects OnTarget->Literature OffTarget Potential Off-Target or Experimental Artifact Reversed Phenotype Reversed? Rescue->Reversed Reversed->OnTarget Yes Reversed->OffTarget No

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Investigating the Antagonistic Interaction of CB-6644 and CB-5083

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the observed antagonistic effects when co-administering CB-6644, a RUVBL1/2 complex inhibitor, and CB-5083, a p97 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: We predicted a synergistic effect between this compound and CB-5083 based on their individual mechanisms of action in targeting protein homeostasis and chromatin remodeling. However, our in vitro experiments show an antagonistic interaction. Is this an expected outcome?

A1: Yes, recent studies have experimentally confirmed that the combination of this compound and CB-5083 results in an antagonistic, rather than synergistic, effect in multiple myeloma (MM) cell lines such as MM.1S and RPMI-8226.[1] An integrative analysis of transcription responses initially suggested a potential for synergy, but experimental validation refuted this hypothesis.[1][2]

Q2: What is the proposed mechanism behind the antagonistic effect of this compound and CB-5083?

A2: While the precise molecular mechanism for the antagonism is still under investigation, one hypothesis is that the disruption of one pathway by one inhibitor may trigger compensatory cellular responses that mitigate the impact of the other inhibitor.[1] For instance, inhibiting the p97-mediated protein degradation pathway with CB-5083 could activate signaling cascades that counteract the effects of inhibiting the RUVBL1/2 chromatin remodeling complex with this compound.[1]

Q3: We are observing reduced-than-expected cell death in our combination treatment group compared to single-agent controls. How can we confirm this is due to antagonism?

A3: To confirm antagonism, it is crucial to perform a dose-matrix experiment and analyze the data using a synergy model such as the Bliss Independence or Loewe Additivity model. This will allow you to quantitatively assess whether the observed combination effect is less than the expected additive effect of the individual drugs. An example of an experimental approach that demonstrated this antagonism involved treating MM.1S cells with a fixed concentration of this compound (e.g., 120 nM) and varying concentrations of CB-5083, followed by measurement of cell death via Annexin V and Propidium Iodide (PI) staining after 72 hours.[1]

Troubleshooting Guide

Issue 1: Experimental results show high variability in the antagonistic effect between different cell lines.

  • Possible Cause: Cell line-specific differences in the expression levels of RUVBL1/2, p97, or downstream effector proteins can influence the cellular response to these inhibitors. The genomic context of the cell lines, such as specific translocations, may also play a role.[1]

  • Troubleshooting Steps:

    • Characterize Target Expression: Perform western blotting or qPCR to quantify the protein and mRNA expression levels of RUVBL1, RUVBL2, and p97 in the cell lines being used.

    • Consult Literature: Review literature for the specific genomic background of your cell lines to identify any known resistance mechanisms or pathway alterations that might contribute to the observed variability.[1]

    • Expand Cell Line Panel: Test the drug combination in a broader panel of cell lines with diverse genetic backgrounds to identify patterns of sensitivity and resistance.

Issue 2: Difficulty in interpreting endpoint data from combination assays (e.g., cell viability, apoptosis).

  • Possible Cause: The timing of endpoint measurement may not be optimal to capture the full extent of the antagonistic interaction. Cellular responses to each drug may occur on different timescales.

  • Troubleshooting Steps:

    • Time-Course Experiment: Conduct a time-course experiment, measuring cell viability and apoptosis at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the drug interaction.

    • Mechanism-Specific Assays: Instead of relying solely on broad endpoints like cell viability, use assays that probe the specific mechanisms of each drug. For example, measure the accumulation of ubiquitinated proteins (a marker of CB-5083 activity) and changes in chromatin accessibility (a marker of this compound activity).[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and CB-5083 based on published literature.

Table 1: In Vitro Potency of this compound

ParameterValueCell Lines/SystemReference
IC50 (ATPase activity) 15 nMRUVBL1/2 complex[5]
EC50 (Cell Viability) 41 - 785 nMPanel of 123 cancer cell lines[5]
IC50 (Cell Viability) 120 nMMM.1S[1]
IC50 (Cell Viability) 60 nMRPMI 8226[1]
IC50 (Cell Viability) 200 nMHS-5 (normal bone marrow stromal cells)[1]

Table 2: In Vitro Potency of CB-5083

ParameterValueCell Lines/SystemReference
IC50 (D2 ATPase activity) < 5% of original activity at 2 µMFull-length p97 and D1D2 p97 construct[6]
IC50 (Cell Viability) 0.3286 µM - 1.032 µMOsteosarcoma cell lines[7]

Experimental Protocols

Protocol 1: Assessment of Drug Antagonism using Cell Viability Assay

  • Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S, RPMI-8226) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and CB-5083. For example, use a fixed, near-IC50 concentration of this compound (e.g., 120 nM for MM.1S) and a serial dilution of CB-5083.[1] Include single-agent controls for both drugs and a vehicle control.

  • Treatment: Add the drug solutions to the respective wells and incubate for 72 hours.[1]

  • Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo®.

  • Data Analysis: Normalize the viability data to the vehicle control. Analyze the combination data using a synergy model (e.g., Bliss Independence) to determine if the interaction is synergistic, additive, or antagonistic.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Treat cells with single agents and combinations of this compound and CB-5083 for a predetermined time (e.g., 72 hours).[1]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of Annexin V positive and PI positive cells indicates the level of apoptosis and cell death.[1]

Visualizations

Antagonistic_Interaction_Workflow Experimental Workflow for Assessing Antagonism cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Endpoint Analysis cell_culture Plate MM.1S or RPMI-8226 cells drug_prep Prepare dose matrix of This compound and CB-5083 treatment Treat cells with single agents and combinations drug_prep->treatment incubation Incubate for 72 hours treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis data_analysis Synergy/Antagonism Analysis (e.g., Bliss Independence) viability->data_analysis apoptosis->data_analysis

Caption: Workflow for assessing the antagonistic interaction between this compound and CB-5083.

Signaling_Pathway_Hypothesis Hypothesized Antagonistic Mechanism cluster_cb6644 This compound Action cluster_cb5083 CB-5083 Action cb6644 This compound ruvbl RUVBL1/2 Complex cb6644->ruvbl inhibits chromatin Chromatin Remodeling & Gene Expression ruvbl->chromatin apoptosis1 Apoptosis chromatin->apoptosis1 antagonism Antagonistic Effect (Reduced Apoptosis) cb5083 CB-5083 p97 p97 cb5083->p97 inhibits protein_deg Protein Degradation (ERAD) p97->protein_deg compensatory Compensatory Signaling Pathways p97->compensatory activates apoptosis2 Apoptosis protein_deg->apoptosis2 compensatory->chromatin counteracts effect

Caption: Hypothesized mechanism of antagonism between this compound and CB-5083.

References

Technical Support Center: ATP-dependent binding of CB-6644 to RUVBL1/2 complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CB-6644 to study the RUVBL1/2 complex.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, allosteric, and non-competitive inhibitor of the RUVBL1/2 complex's ATPase activity.[1][2][3] It binds to the complex in an ATP-dependent manner, meaning it preferentially interacts with the ATP-bound state of RUVBL1/2.[4] This inhibition of ATPase activity disrupts the various cellular functions of the RUVBL1/2 complex, including chromatin remodeling and regulation of gene expression, ultimately leading to cancer cell death.[5][3]

Q2: What is the potency of this compound?

A2: this compound blocks the ATPase activity of the RUVBL1/2 complex with a half-maximal inhibitory concentration (IC50) of 15 nM.[6][7] In cellular assays, it demonstrates anti-proliferative effects with half-maximal effective concentrations (EC50) ranging from 41 to 785 nM in a panel of 123 cancer cell lines.[6]

Q3: Is this compound selective for the RUVBL1/2 complex?

A3: Yes, this compound is a selective inhibitor of the RUVBL1/2 complex. It has been shown to have no significant activity against a panel of other related AAA ATPases, including p97, at concentrations up to 100 µM.

Q4: How can I confirm that this compound is engaging the RUVBL1/2 complex in my cells?

A4: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm the direct binding of this compound to the RUVBL1/2 complex within intact cells.[8] This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. A shift in the melting temperature (Tm) of RUVBL1/2 in the presence of this compound indicates target engagement.

Q5: What are the known downstream effects of RUVBL1/2 inhibition by this compound?

A5: Inhibition of RUVBL1/2 by this compound has been shown to impact several critical cellular pathways. These include the downregulation of MYC and its target genes, activation of the p53 and p21 pathways, cell cycle arrest, and an increase in DNA damage signals, ultimately leading to apoptosis.[2][9]

Troubleshooting Guides

RUVBL1/2 ATPase Inhibition Assay
Problem Possible Cause Solution
High background signal Contamination of reagents with ATP or phosphate.Use high-purity reagents and ATP-free water. Prepare fresh buffers.
Non-specific binding of the detection reagent.Optimize the concentration of the detection reagent. Include a no-enzyme control to determine background.
Low signal or no activity Inactive RUVBL1/2 complex.Ensure proper purification and storage of the RUVBL1/2 complex. Avoid repeated freeze-thaw cycles. Confirm protein integrity via SDS-PAGE.
Incorrect assay buffer composition.Verify the pH and ionic strength of the assay buffer. Ensure the presence of necessary co-factors like MgCl2.
Inconsistent results Pipetting errors or variability in reagent concentrations.Use calibrated pipettes and prepare a master mix for reagents.
Temperature fluctuations during the assay.Ensure the plate reader is pre-warmed to the assay temperature and maintain a consistent temperature throughout the incubation.
This compound precipitation.Check the solubility of this compound in the final assay buffer. The final DMSO concentration should typically be kept below 1%.
Cellular Thermal Shift Assay (CETSA)
Problem Possible Cause Solution
No thermal shift observed This compound is not entering the cells or not reaching the target.Verify cell permeability of this compound in your cell line. Increase incubation time or compound concentration.
Insufficient heating.Optimize the heating temperature and duration. The temperature should be high enough to denature the unbound protein but not so high that it denatures the stabilized protein.
High variability between replicates Uneven heating or cooling of samples.Use a PCR machine with a heated lid for precise temperature control. Ensure all samples are heated and cooled simultaneously and uniformly.
Incomplete cell lysis.Optimize the lysis procedure. Freeze-thaw cycles are commonly used, but other methods may be more effective for your cell type.
Protein degradation Protease activity during sample preparation.Add protease inhibitors to the lysis buffer. Keep samples on ice during preparation.
Difficulty detecting RUVBL1/2 by Western blot Low protein abundance or poor antibody quality.Use a validated, high-affinity antibody for RUVBL1 or RUVBL2. Increase the amount of protein loaded onto the gel.

Quantitative Data Summary

Parameter Value Assay Reference
IC50 (this compound vs. RUVBL1/2 ATPase) 15 nMBiochemical ATPase Assay[6][7]
EC50 (this compound in cancer cell lines) 41 - 785 nMCell Viability/Proliferation Assay[6]
EC50 (this compound induced p53 accumulation) 0.24 ± 0.03 µMCellular Assay (HCT116 cells)[2]
EC50 (this compound induced p21 accumulation) 0.15 ± 0.07 µMCellular Assay (HCT116 cells)[2]
IC50 (RUVBL1/2 ATPase-IN-1 vs. RUVBL1) 6.0 µMBiochemical ATPase Assay[10]
IC50 (RUVBL1/2 ATPase-IN-1 vs. RUVBL2) 7.7 µMBiochemical ATPase Assay[10]

Experimental Protocols

RUVBL1/2 ATPase Inhibition Assay (Spectrophotometric)

This protocol is based on a coupled-enzyme assay that measures ATP hydrolysis by linking it to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[11]

Materials:

  • Purified RUVBL1/2 complex

  • This compound

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT

  • Coupled-enzyme mix: In Assay Buffer, add 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/mL pyruvate (B1213749) kinase, and 10 U/mL lactate (B86563) dehydrogenase.

  • ATP solution (in water)

  • 384-well, clear bottom plate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Then, dilute the compounds in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 20 µL of the RUVBL1/2 complex diluted in Assay Buffer to each well.

  • Add 20 µL of the coupled-enzyme mix to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Km for the RUVBL1/2 complex.

  • Immediately place the plate in a pre-warmed (37°C) spectrophotometer and monitor the decrease in absorbance at 340 nm every minute for 30-60 minutes.

  • Calculate the rate of ATP hydrolysis from the linear phase of the reaction.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol describes a Western blot-based CETSA to confirm the binding of this compound to RUVBL1/2 in intact cells.

Materials:

  • Cultured cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer: PBS with 1% NP-40 and protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Microcentrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against RUVBL1 or RUVBL2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments).

  • Cool the samples to room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

  • Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant (soluble protein fraction).

  • Determine the protein concentration of the soluble fraction.

  • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against RUVBL1 or RUVBL2.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Cell Viability Assay (MTT/MTS)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.[12][13]

Materials:

  • Cultured cells of interest

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO.

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Plot the percentage of viability against the logarithm of the this compound concentration to determine the EC50 value.

Visualizations

CB6644_Mechanism_of_Action cluster_RUVBL RUVBL1/2 Complex cluster_Inhibitor Inhibition cluster_Downstream Downstream Effects RUVBL1_2 RUVBL1/2 ADP_Pi ADP + Pi RUVBL1_2->ADP_Pi Hydrolysis Chromatin Chromatin Remodeling RUVBL1_2->Chromatin Gene_Expression Gene Expression RUVBL1_2->Gene_Expression ATP ATP ATP->RUVBL1_2 Binds CB6644 This compound CB6644->RUVBL1_2 Inhibits ATPase Activity (ATP-dependent) Cell_Death Cancer Cell Death Chromatin->Cell_Death Disruption leads to Gene_Expression->Cell_Death Dysregulation leads to

Caption: Mechanism of action of this compound on the RUVBL1/2 complex.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_analysis Analysis Cells Intact Cells Treatment Treat with this compound or DMSO (control) Cells->Treatment Heat Heat at various temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation WB Western Blot for RUVBL1/2 Centrifugation->WB Quantification Quantify Soluble Protein WB->Quantification Melting_Curve Generate Melting Curve Quantification->Melting_Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

RUVBL1_2_Signaling_Pathway cluster_downstream Cellular Consequences CB6644 This compound RUVBL1_2 RUVBL1/2 ATPase CB6644->RUVBL1_2 Inhibition MYC MYC/MYCN RUVBL1_2->MYC Suppression p53 p53 RUVBL1_2->p53 Activation DNA_Damage DNA Damage Response RUVBL1_2->DNA_Damage Induction Cell_Cycle Cell Cycle Arrest (G2/M) MYC->Cell_Cycle p53->Cell_Cycle Apoptosis Apoptosis p53->Apoptosis DNA_Damage->Cell_Cycle Cell_Cycle->Apoptosis

Caption: Downstream signaling pathways affected by RUVBL1/2 inhibition.

References

CB-6644 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of CB-6644, a selective inhibitor of the RUVBL1/2 complex.

This compound Properties and Storage Conditions

Proper storage and handling of this compound are critical for maintaining its stability and ensuring reliable experimental outcomes.

Stability and Storage
FormStorage TemperatureDurationNotes
Solid Powder -20°C≥ 4 years[1]Can be shipped at room temperature in the continental US.[1] For long-term storage, -20°C is recommended. Some suppliers suggest storage at 2-8°C for short periods (days to weeks).
In Solvent (Stock Solution) -80°C6 months to 1 year[2]Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 month[2]Stored under nitrogen.[2]
Solubility
SolventConcentrationNotes
DMSO ≥ 100 mg/mL (174.50 mM)[2]Sonication may be required to fully dissolve the compound.[2] It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[2]
Ethanol 4 mg/mL
Water Insoluble

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Cell Viability Assay

This protocol is a general guideline for determining the half-maximal effective concentration (EC₅₀) of this compound in cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for a specified period, typically 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).[2]

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value. This compound has been shown to potently kill a wide range of cancer cell lines with EC₅₀ values ranging from 41 to 785 nM.[1]

In Vivo Formulation and Administration

For in vivo studies, this compound can be formulated for oral administration.

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]

  • Vehicle Preparation: Prepare the vehicle solution. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]

  • Final Formulation: To prepare the final dosing solution (e.g., ≥ 2.08 mg/mL), add the DMSO stock solution to PEG300 and mix thoroughly. Then, add Tween-80 and mix again. Finally, add saline to reach the final volume.[2] It is recommended to prepare the in vivo working solution fresh on the day of use.[2]

  • Administration: this compound has been administered to mouse xenograft models via oral gavage at doses of 150 mg/kg.[1][2]

Signaling Pathway and Workflow Diagrams

This compound Mechanism of Action

This compound is a selective, allosteric inhibitor of the ATPase activity of the RUVBL1/2 complex.[3] This complex is involved in various cellular processes, including chromatin remodeling and the DNA damage response. By inhibiting the RUVBL1/2 complex, this compound can lead to the activation of the p53 and p21 pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[3]

CB6644_Mechanism_of_Action cluster_0 This compound cluster_1 RUVBL1/2 Complex cluster_2 Downstream Cellular Processes cluster_3 Cellular Outcomes CB6644 This compound RUVBL1_2 RUVBL1/2 Complex (ATPase Activity) CB6644->RUVBL1_2 Inhibition Chromatin_Remodeling Chromatin Remodeling (e.g., TIP60, INO80) RUVBL1_2->Chromatin_Remodeling DNA_Damage_Response DNA Damage Response (PIKK signaling) RUVBL1_2->DNA_Damage_Response Transcription_Regulation Transcription Regulation (e.g., c-Myc, E2F) RUVBL1_2->Transcription_Regulation p53_p21 p53/p21 Activation Chromatin_Remodeling->p53_p21 DNA_Damage_Response->p53_p21 Transcription_Regulation->p53_p21 Apoptosis Apoptosis & Cell Cycle Arrest p53_p21->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for In Vitro Experiments

This workflow provides a logical approach to troubleshooting common issues encountered during in vitro experiments with this compound.

Troubleshooting_Workflow Start Start: Inconsistent or Unexpected Experimental Results Check_Compound 1. Verify this compound Integrity Start->Check_Compound Check_Storage Proper Storage? (-20°C/-80°C) Check_Compound->Check_Storage Check_Solubility Complete Dissolution in DMSO? Check_Storage->Check_Solubility Yes New_Stock Prepare Fresh Stock Solution Check_Storage->New_Stock No Check_Protocol 2. Review Experimental Protocol Check_Solubility->Check_Protocol Yes Check_Solubility->New_Stock No Check_Concentration Accurate Dilutions? Check_Protocol->Check_Concentration Check_Cells Healthy Cell Culture? Check_Concentration->Check_Cells Yes Optimize_Protocol Optimize Protocol Parameters Check_Concentration->Optimize_Protocol No Check_Assay 3. Evaluate Assay Performance Check_Cells->Check_Assay Yes Check_Cells->Optimize_Protocol No Check_Controls Appropriate Controls? (Vehicle, Positive) Check_Assay->Check_Controls Check_Readout Consistent Readouts? Check_Controls->Check_Readout Yes Validate_Assay Validate Assay Components Check_Controls->Validate_Assay No Consult Consult Technical Support/ Literature Check_Readout->Consult Yes Check_Readout->Validate_Assay No New_Stock->Check_Protocol Optimize_Protocol->Check_Assay Validate_Assay->Consult

Caption: Troubleshooting workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder won't fully dissolve in DMSO.

A1: this compound is highly soluble in DMSO, but issues can arise.[2]

  • Use fresh, anhydrous DMSO: Hygroscopic DMSO can significantly reduce the solubility of this compound.[2]

  • Sonication: Gentle sonication can aid in the dissolution of the compound.[2]

  • Warming: Briefly warming the solution to 37°C may also help. Avoid excessive heat, which could degrade the compound.

Q2: I'm observing precipitation of this compound in my cell culture medium.

A2: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous medium.

  • Check final DMSO concentration: Ensure the final DMSO concentration in your culture medium is low (e.g., ≤ 0.5%).

  • Serial dilutions: Prepare serial dilutions of your this compound stock in culture medium, vortexing or mixing well between each dilution step.

  • Use of a surfactant: For in vivo formulations, surfactants like Tween 80 are used to improve solubility.[2] While not standard for in vitro work, for specific applications, a low, non-toxic concentration of a biocompatible surfactant could be considered.

Q3: My experimental results are inconsistent between experiments.

A3: Inconsistent results can stem from several factors.

  • Compound stability: Ensure that your stock solutions are stored correctly at -80°C and that you are using fresh aliquots to avoid repeated freeze-thaw cycles.

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

  • Experimental timing: Be consistent with the timing of cell seeding, treatment, and assay readout.

Q4: I am not observing the expected level of cytotoxicity in my cancer cell line.

A4: The sensitivity of cancer cell lines to this compound can vary.

  • Confirm EC₅₀: The reported EC₅₀ values for this compound range from 41 to 785 nM.[1] Your cell line may be on the less sensitive end of this spectrum. It is advisable to perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM) to determine the EC₅₀ in your specific cell line.

  • On-target engagement: Drug-acquired resistance can arise from mutations in RUVBL1 or RUVBL2.[3][4] If you are developing a resistant cell line model, this could be a potential reason for reduced cytotoxicity.

Q5: Are there any known off-target effects of this compound?

A5: this compound is reported to be a selective inhibitor of the RUVBL1/2 complex. It has been shown to have no significant activity against a panel of related AAA ATPases at concentrations up to 100 µM.[5] However, as with any small molecule inhibitor, it is good practice to include appropriate controls in your experiments to monitor for potential unexpected effects.

References

Troubleshooting unexpected results in CB-6644 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results in experiments involving the RUVBL1/2 complex inhibitor, CB-6644.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, allosteric small-molecule inhibitor that targets the ATPase activity of the RUVBL1/2 complex.[1][2] It functions as a noncompetitive ATPase inhibitor, meaning it does not block nucleotide binding.[3] By inhibiting the RUVBL1/2 complex, this compound can induce cell death in cancer cells.[1][2]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment with this compound has been shown to activate the p53 and p21 pathways, leading to a dose-dependent accumulation of both proteins.[3] This can result in cell cycle arrest and apoptosis.[4][5] Downregulation of E2F targets and suppression of cell proliferation pathways are also expected outcomes.[4][6]

Q3: In which cancer types has this compound shown activity?

A3: this compound has demonstrated potent anti-tumor activity in various cancer cell lines, including those from Burkitt's lymphoma and multiple myeloma.[4][7] It has also been shown to reduce tumor growth in xenograft models of acute myeloid leukemia and multiple myeloma without significant toxicity.[1][2][3]

Q4: What is the recommended storage and solubility for this compound?

A4: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[8] In solvent, it can be stored at -80°C for up to 1 year.[8] The compound is soluble in DMSO.[9] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7][8]

Troubleshooting Guide

Issue 1: Inconsistent IC50/EC50 Values in Cell Viability Assays

Q: My calculated IC50 or EC50 value for this compound varies significantly between experiments. What could be the cause?

A: Inconsistent IC50/EC50 values are a common issue in cell-based assays. Several factors related to the compound, cell culture, or assay procedure can contribute to this variability.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Compound Instability Prepare fresh stock solutions of this compound regularly and avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[10]
Inaccurate Pipetting Calibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination. For serial dilutions, ensure thorough mixing between each step.
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the experiment.[11]
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.[11]
Assay Incubation Time Standardize the incubation time with this compound across all experiments. A typical incubation time for cell viability assays is 48-72 hours.[10]
Assay Type Different viability assays measure different parameters (e.g., metabolic activity vs. ATP content). Use a consistent assay method for all experiments.[10]
Issue 2: Lack of Expected Phenotype (e.g., No Cell Cycle Arrest or Apoptosis)

Q: I am not observing the expected G2/M arrest or increase in apoptosis after treating my cells with this compound. Why might this be?

A: The absence of an expected phenotype can be due to several factors, ranging from the inhibitor's activity to the specific biology of the cell line being used.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inhibitor Inactivity Verify the integrity and activity of your this compound stock. Test it on a known sensitive cell line as a positive control.
Low RUVBL1/2 Expression Confirm that your cell line of interest expresses sufficient levels of RUVBL1 and RUVBL2 proteins using Western blotting or qPCR.
Cell Cycle Status The efficacy of this compound can be cell cycle-dependent. Ensure that a significant proportion of your cells are actively cycling. Cell synchronization prior to treatment may enhance the observed effect.
Drug Efflux Pumps Cancer cells can develop resistance by overexpressing drug efflux pumps that remove the inhibitor from the cell. Consider co-treatment with an efflux pump inhibitor to investigate this possibility.[10]
Mutations in RUVBL1/2 Acquired resistance to this compound has been linked to amino acid mutations in either RUVBL1 or RUVBL2.[2][3] If working with a cell line that has developed resistance, this could be a contributing factor.
Issue 3: High Cytotoxicity at Low Concentrations

Q: I'm observing widespread cell death even at very low concentrations of this compound, which is masking any specific effects. What should I do?

A: Distinguishing between specific anti-proliferative effects and general toxicity is crucial.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Incorrect Concentration Double-check all calculations for your stock solution and serial dilutions. An error in calculation can lead to much higher effective concentrations than intended.
High Cellular Sensitivity Some cell lines may be exceptionally sensitive to RUVBL1/2 inhibition. Perform a broad dose-response curve, including very low concentrations, to identify a non-toxic working range for your specific cell line.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Parameter Cell Lines Value Reference
IC50 (ATPase Activity)RUVBL1/2 Complex15 nM[7]
EC50 (Cell Viability)123 Cell Lines41 to 785 nM[7]
EC50 (p53 Accumulation)Cancer Cells0.24 ± 0.03 µM[3]
EC50 (p21 Accumulation)Cancer Cells0.15 ± 0.07 µM[3]
IC50 (Cell Viability)MM.1S120 nM[4]
IC50 (Cell Viability)RPMI 822660 nM[4]

Table 2: In Vivo Efficacy of this compound

Xenograft Model Dosage Tumor Growth Inhibition (TGI) Reference
Ramos150 mg/kg (oral, 10 days)68% and 81%[7]
RPMI8226150 mg/kg (oral, 30 days)Not specified[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is for determining the IC50 of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for p53 and p21
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

CB6644_Signaling_Pathway CB6644 This compound RUVBL RUVBL1/2 Complex CB6644->RUVBL Inhibits ATPase ATPase Activity RUVBL->ATPase Drives p53 p53 Accumulation RUVBL->p53 Suppresses (indirectly) p21 p21 Accumulation p53->p21 CellCycle Cell Cycle Arrest (G2/M) p21->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (Consistent Passage #) Treatment Cell Treatment (48-72h) CellCulture->Treatment CompoundPrep This compound Dilution Series CompoundPrep->Treatment Viability Cell Viability Assay Treatment->Viability Western Western Blot Treatment->Western IC50 IC50 Calculation Viability->IC50 Phenotype Phenotype Analysis (p53/p21 levels) Western->Phenotype

Caption: General experimental workflow for studying the effects of this compound.

References

Technical Support Center: Cell Line Specific Sensitivity to CB-6644

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving the RUVBL1/2 complex inhibitor, CB-6644.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, allosteric small molecule inhibitor of the RUVBL1/2 complex.[1][2] The RUVBL1/2 complex, composed of the AAA+ ATPases RUVBL1 and RUVBL2, is crucial for various cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair.[3][4][5] this compound specifically targets the ATPase activity of this complex, which is essential for its function.[1][6] By inhibiting the RUVBL1/2 complex, this compound can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth.[4][5]

Q2: Which cancer cell lines are sensitive to this compound?

This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines.[1][6][7] Sensitivity varies between cell lines, and a summary of publicly available IC50 and EC50 values is provided in the "Data Presentation" section below. Notably, sensitivity has been observed in hematological malignancies like multiple myeloma and Burkitt's lymphoma, as well as in various solid tumors.[7]

Q3: What are the known mechanisms of resistance to this compound?

The primary mechanism of acquired resistance to this compound is the development of mutations in the drug's direct targets, RUVBL1 or RUVBL2.[2][6] These mutations can interfere with the binding of this compound to the RUVBL1/2 complex, thereby reducing its inhibitory effect.

Q4: What are the downstream effects of RUVBL1/2 inhibition by this compound?

Inhibition of the RUVBL1/2 complex by this compound has been shown to impact several critical cancer-related pathways. Notably, it can lead to the downregulation of oncogenes such as MYC and its targets.[4][8][9] Additionally, treatment with this compound can induce a p53 and p21 response, leading to cell cycle arrest.[2]

Data Presentation

This compound In Vitro Activity in Cancer Cell Lines
Cell LineCancer TypeAssay TypeMetricValue (nM)Reference
A549Non-Small Cell Lung CancerCellTiter-GloIC50300[6]
HCT116Colorectal CarcinomaCellTiter-GloIC5080[6]
MDA-MB-231Breast AdenocarcinomaCellTiter-GloIC50700[6]
MM.1SMultiple MyelomaCellTiter-GloIC50120
RPMI 8226Multiple MyelomaCellTiter-GloIC5060
HS-5Bone Marrow Stromal (Normal)CellTiter-GloIC50200
RamosBurkitt's LymphomaNot SpecifiedEC50Not Specified[6]
NCI-H1975Non-Small Cell Lung CancerNot SpecifiedEC50Not Specified[6]
HT29Colorectal AdenocarcinomaNot SpecifiedEC50Not Specified[6]
Panel of 123 Cancer Cell LinesVariousNot SpecifiedEC5041 - 785[1][6]
Panel of 67 Cancer Cell LinesVariousViability-basedIC5011 - 198[10]

Experimental Protocols

Detailed Methodology for Cell Viability Assay using CellTiter-Glo®

This protocol is adapted from standard procedures for the CellTiter-Glo® Luminescent Cell Viability Assay, which has been utilized in studies assessing this compound sensitivity.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates (white or black)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 10-point, 3-fold dilution series to cover a wide concentration range.

    • Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[11] Include a vehicle control group.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL of reagent for 100 µL of medium).[12]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Mandatory Visualizations

Signaling Pathway of this compound Action

CB6644_Mechanism_of_Action cluster_0 This compound Inhibition cluster_1 RUVBL1/2 Complex cluster_2 Downstream Cellular Processes cluster_3 Cellular Outcomes CB6644 This compound ATPase ATPase Activity CB6644->ATPase Inhibits RUVBL1_2 RUVBL1/2 Complex (AAA+ ATPase) RUVBL1_2->ATPase essential for function Chromatin Chromatin Remodeling RUVBL1_2->Chromatin Transcription Transcriptional Regulation (e.g., MYC) RUVBL1_2->Transcription DNA_Repair DNA Damage Repair RUVBL1_2->DNA_Repair CellCycle Cell Cycle Arrest (p53/p21 activation) Chromatin->CellCycle Transcription->CellCycle Apoptosis Apoptosis DNA_Repair->Apoptosis Proliferation Decreased Cell Proliferation & Tumor Growth CellCycle->Proliferation Apoptosis->Proliferation

Caption: Mechanism of action of this compound targeting the RUVBL1/2 complex.

Experimental Workflow for Assessing Cell Line Sensitivity

Experimental_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding incubation_24h 2. Incubation (24h) (Cell attachment) cell_seeding->incubation_24h compound_treatment 3. This compound Treatment (Serial dilution, 72h) incubation_24h->compound_treatment add_reagent 4. Add CellTiter-Glo® Reagent compound_treatment->add_reagent mix_incubate 5. Mix (2 min) & Incubate (10 min) add_reagent->mix_incubate read_luminescence 6. Read Luminescence mix_incubate->read_luminescence data_analysis 7. Data Analysis (Normalize to control) read_luminescence->data_analysis calculate_ic50 8. Calculate IC50 data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining this compound sensitivity using a cell viability assay.

Troubleshooting Guide for Unexpected Results

Troubleshooting_Guide cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues cluster_resistance Potential Resistance start Unexpected Results (e.g., high variability, no effect) check_solubility Check this compound Solubility & Stability in Media start->check_solubility Is compound precipitating? check_passage Verify Cell Passage Number (use low passage) start->check_passage Are cells healthy and consistent? check_reagents Validate Assay Reagents (e.g., CellTiter-Glo) start->check_reagents Is the assay performing correctly? sequence_target Sequence RUVBL1/2 for Mutations start->sequence_target Consistently no effect at high conc.? fresh_dilutions Prepare Fresh Dilutions check_solubility->fresh_dilutions consistent_seeding Ensure Consistent Cell Seeding Density check_passage->consistent_seeding optimize_incubation Optimize Incubation Times (treatment & assay) check_reagents->optimize_incubation

Caption: Troubleshooting decision tree for this compound cell-based assays.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Action
High variability between replicate wells Inconsistent cell seedingUse a calibrated multichannel pipette for cell seeding and ensure a homogenous cell suspension.
Edge effects in the multi-well plateAvoid using the outer wells of the plate or fill them with sterile medium/PBS to maintain humidity.
Compound precipitationVisually inspect the wells for any precipitate. Ensure the final solvent concentration is low and the compound is fully dissolved in the medium. Prepare fresh dilutions for each experiment.[14]
No or very weak effect of this compound Compound instabilityTest the stability of this compound in your specific cell culture medium over the time course of the experiment.
Low expression of RUVBL1/2 in the cell lineConfirm the expression level of RUVBL1 and RUVBL2 in your cell line of interest via Western blot or qPCR.
Acquired resistanceIf the cell line was previously sensitive, consider the possibility of acquired resistance through mutations in RUVBL1 or RUVBL2.[2][6] Consider sequencing the RUVBL1 and RUVBL2 genes.
Suboptimal assay conditionsOptimize the cell seeding density and the compound incubation time.
Higher than expected IC50 value High cell seeding densityA higher number of cells may require a higher concentration of the inhibitor to achieve a response. Optimize the cell number for your assay.
Short incubation timeThe effects of this compound on cell viability may be time-dependent. Consider extending the incubation period.
Serum protein bindingComponents in the fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during treatment, if compatible with cell health.
Observed cytotoxicity at low concentrations Off-target effectsWhile this compound is selective, off-target effects at high concentrations cannot be entirely ruled out. Perform a dose-response curve to distinguish specific inhibition from general toxicity.[15]
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.5%).[11]

References

Validation & Comparative

Unveiling the Consequences of RUVBL1/2 Inhibition: A Comparative Guide to CB-6644 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the oncogenic roles of the RUVBL1/2 complex, this guide provides a comprehensive comparison of two key inhibitory approaches: the small molecule inhibitor CB-6644 and siRNA-mediated knockdown. We present a synthesis of experimental data to objectively evaluate the phenotypic and molecular effects of these distinct methods, offering insights into their application in cancer research.

The RUVBL1/2 (RuvB-like 1 and 2) complex, a highly conserved AAA+ ATPase, is a critical player in a multitude of cellular processes, including chromatin remodeling, transcriptional regulation, and the DNA damage response.[1][2] Its overexpression is strongly correlated with tumor growth and poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[1] This guide delves into the comparative effects of a leading pharmacological inhibitor, this compound, and the widely used genetic tool, siRNA knockdown, to disrupt RUVBL1/2 function.

At a Glance: this compound vs. RUVBL1/2 siRNA

Both this compound and siRNA targeting RUVBL1/2 have been shown to induce similar anti-cancer phenotypes, primarily through the induction of cell cycle arrest and apoptosis.[3] This convergence of outcomes strongly suggests that the effects of this compound are on-target, effectively phenocopying the genetic depletion of the RUVBL1/2 complex.

Quantitative Comparison of Cellular Effects

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
CLB-GA DMSO (Control)55.832.112.1
This compound (120 nM)63.226.810.0
SK-N-AS DMSO (Control)60.527.711.8
This compound (250 nM)68.921.39.8

Data extracted and compiled from Siaw et al., 2024 (bioRxiv). The data represents the percentage of cells in each phase of the cell cycle after 48 hours of treatment.

Mechanism of Action and Signaling Pathways

This compound is a selective, allosteric inhibitor of the ATPase activity of the RUVBL1/2 complex.[1] By binding to the complex, it prevents the hydrolysis of ATP, a process essential for the complex's function in various cellular pathways. The RUVBL1/2 complex is a key regulator of several oncogenic pathways, most notably the MYC and E2F signaling networks.[4] Inhibition of RUVBL1/2, either by this compound or siRNA, leads to a significant downregulation of MYC and MYCN protein levels and their target genes, ultimately resulting in cell cycle arrest and apoptosis.[3]

Mechanism of Action: this compound vs. RUVBL1/2 siRNA cluster_inhibition Inhibition Methods CB6644 This compound (Small Molecule Inhibitor) RUVBL1_2 RUVBL1/2 Complex (ATPase Activity) CB6644->RUVBL1_2 Inhibits siRNA RUVBL1/2 siRNA (Genetic Knockdown) siRNA->RUVBL1_2 Downregulates MYC_E2F MYC/E2F Signaling Pathways RUVBL1_2->MYC_E2F Regulates Cell_Cycle Cell Cycle Arrest MYC_E2F->Cell_Cycle Apoptosis Apoptosis MYC_E2F->Apoptosis

Caption: Comparative mechanism of this compound and RUVBL1/2 siRNA in disrupting RUVBL1/2 function and downstream oncogenic signaling.

Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.

RUVBL1/2 siRNA Knockdown

Objective: To transiently reduce the expression of RUVBL1 and RUVBL2 proteins in cultured cells.

Materials:

  • siRNA targeting RUVBL1 and RUVBL2 (and non-targeting control siRNA)

  • Lipofectamine RNAiMAX transfection reagent (or similar)

  • Opti-MEM I Reduced Serum Medium

  • Appropriate cell culture medium and plates

  • Cells to be transfected (e.g., neuroblastoma cell lines like CLB-GA or SK-N-AS)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute a final concentration of 20-50 nM of siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free medium.

    • Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation and Analysis:

    • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

    • After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown or cell-based assays.

This compound Treatment

Objective: To pharmacologically inhibit the ATPase activity of the RUVBL1/2 complex.

Materials:

  • This compound (stock solution typically in DMSO)

  • Appropriate cell culture medium and plates

  • Cells to be treated

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a cytotoxic level (typically <0.1%).

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation and Analysis:

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

    • Proceed with downstream assays such as cell viability assays, cell cycle analysis, or apoptosis assays.

Cell Viability Assay (Resazurin Assay)

Objective: To assess the effect of this compound or siRNA knockdown on cell viability.

Materials:

  • Resazurin (B115843) sodium salt solution

  • 96-well plates

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Seed cells in a 96-well plate and treat with this compound or perform siRNA transfection as described above.

  • At the end of the treatment period, add resazurin solution to each well (typically 10% of the culture volume).

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm and 600 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated or control siRNA-treated cells.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or perform siRNA knockdown in 6-well plates.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

Objective: To quantify apoptosis by measuring the activity of caspases 3 and 7.

Materials:

  • Caspase-Glo 3/7 Assay System

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate and treat with this compound or perform siRNA knockdown.

  • At the end of the treatment period, add an equal volume of Caspase-Glo 3/7 reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Experimental Workflow: Comparing this compound and siRNA cluster_treatments Treatment Groups cluster_assays Downstream Assays start Cancer Cell Culture CB6644_treat This compound Treatment start->CB6644_treat siRNA_treat RUVBL1/2 siRNA Transfection start->siRNA_treat viability Cell Viability Assay (e.g., Resazurin) CB6644_treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) CB6644_treat->cell_cycle apoptosis Apoptosis Assay (e.g., Caspase-Glo) CB6644_treat->apoptosis western Western Blot (MYC, RUVBL1/2 levels) CB6644_treat->western siRNA_treat->viability siRNA_treat->cell_cycle siRNA_treat->apoptosis siRNA_treat->western

Caption: A generalized workflow for comparing the cellular effects of this compound and RUVBL1/2 siRNA knockdown.

Conclusion

The available evidence strongly indicates that the pharmacological inhibition of the RUVBL1/2 complex with this compound faithfully recapitulates the cellular and molecular consequences of siRNA-mediated knockdown. Both approaches effectively disrupt the pro-tumorigenic functions of RUVBL1/2, leading to cell cycle arrest and apoptosis, primarily through the suppression of the MYC signaling pathway. This guide provides a framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the RUVBL1/2 complex in cancer. The provided protocols offer a starting point for the consistent and reproducible investigation of these powerful research tools.

References

A Comparative Guide to RUVBL1/2 ATPase Inhibitors: CB-6644 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The RuvB-like 1 and 2 (RUVBL1/2) AAA+ ATPase complex is a critical regulator of numerous cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair. Its overexpression is linked to poor prognosis in various cancers, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of CB-6644, a selective RUVBL1/2 inhibitor, with other known inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of RUVBL1/2 ATPase Inhibitors

The following table summarizes the quantitative data for this compound and other notable RUVBL1/2 inhibitors. This compound emerges as a highly potent and selective inhibitor of the RUVBL1/2 complex.

InhibitorTarget(s)Enzymatic IC50 (RUVBL1/2 Complex)Cellular Activity (EC50/IC50)Mechanism of ActionKey Findings
This compound RUVBL1/2 Complex15 nM[1]41 - 785 nM in a panel of 123 cell lines[1]Allosteric, non-ATP-competitive[2][3]Potently and selectively inhibits the RUVBL1/2 complex, leading to cancer cell death.[2] Demonstrates in vivo antitumor activity with no obvious toxicity.[3]
Compound B RUVBL1/2 Complex59 nM11 - 198 nM in a panel of 67 cancer cell lines[4]Not explicitly stated, but structurally similar to this compoundA precursor to this compound, it also shows potent inhibition of RUVBL1/2 ATPase activity and broad anti-proliferative effects.[4]
Compound 18 RUVBL1/2 Complex, RUVBL16.0 µM (RUVBL1/2), 7.7 µM (RUVBL1)[5]8.9 - 15 µM in A549, HCT116, H1795, and MDA-MB-231 cell lines[5][6]Not explicitly statedA pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) analog identified through virtual screening; shows moderate inhibitory activity.[6]
Sorafenib RUVBL2, MultikinaseKd of ~22 µM for RUVBL2; inhibits RUVBL1/2 ATPase by ~40% at 20 µM[7]Not reported for RUVBL1/2 inhibition specificallyWeak, mixed non-competitive inhibitor of RUVBL2[7]An approved multi-kinase inhibitor that also weakly inhibits RUVBL2 ATPase activity.[7][8]

Experimental Methodologies

This section details the protocols for the key experiments cited in the comparison table.

RUVBL1/2 ATPase Activity Assay (Biochemical Assay)

This assay quantifies the enzymatic activity of the RUVBL1/2 complex by measuring the amount of ATP hydrolyzed.

Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is detected using a malachite green-based colorimetric assay, or alternatively, ATP depletion is measured using a luminescence-based assay (e.g., ATPlite).

Protocol Outline:

  • Protein Purification: Recombinant human RUVBL1 and RUVBL2 proteins are expressed and purified. The active hetero-complex is formed by mixing the two proteins.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified RUVBL1/2 complex in an appropriate assay buffer (e.g., Tris-HCl, MgCl2, KCl, and a reducing agent like DTT).

  • Inhibitor Addition: A serial dilution of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) is added to the wells and pre-incubated with the enzyme complex for a defined period (e.g., 30 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP to a final concentration within the linear range of the assay.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Detection:

    • Malachite Green: The reaction is stopped, and a malachite green reagent is added. The absorbance is measured at a wavelength of ~620-650 nm. The amount of Pi produced is determined from a standard curve.

    • ATPlite: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of remaining ATP is added. Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[9]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of RUVBL1/2 inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.[10][11]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor (e.g., this compound) or a vehicle control.[12]

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.[12]

  • MTT Addition: After the incubation period, MTT reagent (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 2-4 hours at 37°C.[10]

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the purple formazan crystals. The plate is often shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: The absorbance is read at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630-690 nm is often used to subtract background absorbance.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 or IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the data on a dose-response curve.

Signaling Pathways and Experimental Workflows

The RUVBL1/2 complex is a central node in various signaling pathways critical for cancer cell survival and proliferation. Inhibition of its ATPase activity by compounds like this compound disrupts these pathways, leading to anti-tumor effects.

RUVBL1_2_Signaling_Pathway cluster_input Upstream Regulators cluster_complex RUVBL1/2 Containing Complexes cluster_output Downstream Cellular Processes MYC MYC RUVBL1_2 RUVBL1/2 Complex MYC->RUVBL1_2 recruits E2F E2F E2F->RUVBL1_2 interacts with p53 p53 Apoptosis Apoptosis p53->Apoptosis RUVBL1_2->p53 represses transcription INO80 INO80 RUVBL1_2->INO80 component of TIP60 TIP60 RUVBL1_2->TIP60 component of R2TP R2TP (mTORC1 stability) RUVBL1_2->R2TP component of Chromatin_Remodeling Chromatin Remodeling INO80->Chromatin_Remodeling DNA_Damage_Repair DNA Damage Repair TIP60->DNA_Damage_Repair Gene_Expression Gene Expression R2TP->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression Chromatin_Remodeling->Gene_Expression DNA_Damage_Repair->Cell_Cycle_Progression CB6644 This compound CB6644->RUVBL1_2 inhibits ATPase activity

Caption: RUVBL1/2 signaling network and the inhibitory action of this compound.

The diagram above illustrates the central role of the RUVBL1/2 complex in cellular signaling. It is a core component of several larger protein complexes, including INO80, TIP60, and R2TP, which are involved in chromatin remodeling, DNA damage repair, and stabilization of proteins like mTORC1, respectively.[13][14][15] RUVBL1/2 is also regulated by and interacts with key transcription factors such as MYC and E2F.[16][17] Furthermore, RUVBL1 has been shown to repress the transcription of the tumor suppressor p53.[18] By inhibiting the ATPase activity of the RUVBL1/2 complex, this compound disrupts these essential cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[16][19]

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Purified_Protein Purified RUVBL1/2 Complex Inhibitor_Incubation Incubate with Inhibitor Purified_Protein->Inhibitor_Incubation ATP_Addition Add ATP Inhibitor_Incubation->ATP_Addition Measure_Activity Measure ATPase Activity ATP_Addition->Measure_Activity IC50_Determination Determine IC50 Measure_Activity->IC50_Determination Cell_Culture Culture Cancer Cell Lines Inhibitor_Treatment Treat with Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Viability_Assay Perform Cell Viability Assay (e.g., MTT) Inhibitor_Treatment->Cell_Viability_Assay EC50_Determination Determine EC50/IC50 Cell_Viability_Assay->EC50_Determination

Caption: General workflow for inhibitor characterization.

This workflow outlines the key experimental stages for evaluating RUVBL1/2 inhibitors. It begins with biochemical assays to determine the direct inhibitory effect on the purified RUVBL1/2 complex, followed by cell-based assays to assess the impact on cancer cell viability and proliferation. This dual approach provides a comprehensive understanding of an inhibitor's potency and cellular efficacy.

References

Validating CB-6644 On-Target Effects with Resistant Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of CB-6644, a selective inhibitor of the RUVBL1/2 complex, and demonstrates how the development of resistant mutants serves as a powerful tool for target validation. The experimental data presented herein supports the specific engagement of this compound with the RUVBL1/2 ATPase complex and its subsequent downstream effects on cancer cell proliferation.

Introduction to this compound and its Target: The RUVBL1/2 Complex

This compound is a potent, allosteric, and non-ATP-competitive small molecule inhibitor of the RUVBL1/2 complex.[1][2][3][4] This complex, formed by the RUVBL1 and RUVBL2 proteins, is a member of the ATPases Associated with diverse cellular Activities (AAA+) family.[2][4] The RUVBL1/2 complex is a key player in various cellular processes, including chromatin remodeling, regulation of gene expression, and DNA damage repair.[1][2][3][4] Notably, the overexpression of RUVBL1/2 has been correlated with tumor growth and poor prognosis in several types of cancer, making it a compelling target for therapeutic intervention.[1][2][3][4]

This compound exerts its anticancer activity by inhibiting the ATPase activity of the RUVBL1/2 complex, which in turn disrupts its cellular functions and leads to cancer cell death.[1][2][3] A critical aspect of preclinical drug development is to unequivocally demonstrate that the observed cellular effects of a compound are a direct consequence of its interaction with the intended target. The generation and characterization of drug-resistant mutants is a gold-standard method for such on-target validation.

Comparative Analysis of this compound's Effects on Wild-Type vs. Resistant Mutants

The most compelling evidence for the on-target activity of this compound comes from studies of cancer cells that have acquired resistance to the compound. These resistant cell lines harbor specific amino acid mutations in either RUVBL1 or RUVBL2, the protein targets of this compound.[1][2][3][4] These mutations reduce the binding affinity of this compound to the RUVBL1/2 complex, thereby diminishing its inhibitory effect and allowing the cells to survive and proliferate in the presence of the drug.

Quantitative Data Summary

The following table summarizes the differential sensitivity of wild-type and RUVBL1/2 mutant cells to this compound, highlighting the shift in potency that confirms on-target engagement.

Cell Line / ProteinGenotypeIC50 / EC50 of this compoundFold ResistanceReference
Ramos (Burkitt's Lymphoma)Wild-Type RUVBL1/241 - 785 nM (EC50 range across 123 cell lines)-[5]
HCT116 (Colon Cancer)Wild-Type RUVBL1/2~0.4 µM (induces apoptosis)-[6]
RUVBL1 Mutant CellsRUVBL1-A62T, R117Q, R276Q, R317QData not publicly available>1[7]
RUVBL2 Mutant CellsSpecific mutations not detailedData not publicly available>1[1][2][3][4]

Signaling Pathways and Experimental Workflows

RUVBL1/2 Signaling Pathway and Point of this compound Inhibition

The RUVBL1/2 complex is involved in the assembly and function of several larger protein complexes that regulate gene expression, including chromatin remodeling complexes and transcription factor complexes. By inhibiting the ATPase activity of RUVBL1/2, this compound disrupts these processes, leading to cell cycle arrest and apoptosis. One of the key downstream effects of RUVBL1/2 inhibition by this compound is the activation of the p53 and p21 pathways.[1]

G cluster_0 RUVBL1/2 Complex Functions cluster_1 Downstream Cellular Effects RUVBL RUVBL1/2 Complex (ATPase Activity) Chromatin Chromatin Remodeling RUVBL->Chromatin Transcription Transcription Factor Complex Assembly RUVBL->Transcription Gene_Expression Gene Expression Chromatin->Gene_Expression Transcription->Gene_Expression p53 p53 Activation Gene_Expression->p53 p21 p21 Activation p53->p21 Cell_Cycle Cell Cycle Arrest p21->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis CB6644 This compound CB6644->RUVBL Inhibition

Caption: this compound inhibits the RUVBL1/2 complex, leading to p53/p21 activation and apoptosis.

Experimental Workflow for Validating On-Target Effects

The process of validating the on-target effects of this compound using resistant mutants follows a systematic workflow, from the generation of resistant cell lines to the biochemical confirmation of the resistance mechanism.

G Start Start: Cancer Cell Line (e.g., Ramos, HCT116) Culture Continuous Culture with Increasing Concentrations of this compound Start->Culture Isolate Isolate Resistant Clones Culture->Isolate Sequence Sequence RUVBL1 and RUVBL2 Genes to Identify Mutations Isolate->Sequence Characterize Characterize Phenotype of Resistant Clones Isolate->Characterize Biochemical Biochemical Assays Sequence->Biochemical Informs assay design Characterize->Biochemical End Conclusion: On-Target Effect Validated Biochemical->End

Caption: Workflow for generating and characterizing this compound resistant mutants to validate on-target effects.

Logical Relationship of Resistance Conferring On-Target Validation

The logic behind using resistant mutants for on-target validation is straightforward and provides a powerful argument for the specificity of a drug.

G cluster_0 Observation cluster_1 Inference cluster_2 Conclusion A This compound kills cancer cells B Resistant cells emerge A->B C Resistant cells have mutations in RUVBL1 or RUVBL2 B->C D Mutations in RUVBL1/2 prevent this compound from inhibiting the complex C->D E Therefore, the cell-killing effect of this compound is a direct result of its on-target inhibition of RUVBL1/2 D->E

References

CB-6644: A Potent and Selective Inhibitor of the RUVBL1/2 AAA+ ATPase Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity Profile of CB-6644.

This compound has emerged as a highly selective and potent small-molecule inhibitor of the RUVBL1/2 complex, a member of the diverse AAA+ (ATPases Associated with diverse cellular Activities) family. This guide provides a comprehensive comparison of this compound's selectivity against other AAA ATPases, supported by available experimental data and detailed methodologies, to inform its use as a specific chemical probe and its potential as a therapeutic agent.

High Selectivity Over a Broad Panel of ATPases

This compound demonstrates remarkable selectivity for the RUVBL1/2 complex. Biochemical assays have shown that this compound inhibits the ATPase activity of the RUVBL1/2 complex with a half-maximal inhibitory concentration (IC50) of 15 nM.[1] In stark contrast, it displays negligible activity against a wide array of other ATPases.

A key study demonstrated that this compound has an IC50 value greater than 100 µM against the closely related AAA ATPase p97 (also known as VCP).[1] Furthermore, extensive screening has revealed that this compound lacks significant inhibitory activity against a large panel of 224 ATPases when tested at a concentration of 10 µM. This high degree of selectivity underscores the value of this compound as a specific tool for interrogating the biological functions of the RUVBL1/2 complex.

Quantitative Selectivity Profile of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against the RUVBL1/2 complex and other AAA ATPases.

Target ATPaseIC50 (nM)Fold Selectivity vs. RUVBL1/2Reference
RUVBL1/2 Complex 15 1 [1]
p97/VCP>100,000>6,667[1]
Panel of 224 other ATPasesNo significant inhibition at 10,000 nM>667

Note: The complete list of the 224 tested ATPases is not publicly available in the primary literature.

Visualizing the Selectivity of this compound

The following diagram illustrates the distinct selectivity profile of this compound, highlighting its potent inhibition of the RUVBL1/2 complex compared to other AAA ATPases like p97.

CB6644_Selectivity This compound Selectivity Profile cluster_RUVBL Target cluster_NonTargets Non-Targets CB6644 This compound RUVBL1_2 RUVBL1/2 Complex CB6644->RUVBL1_2 Potent Inhibition (IC50 = 15 nM) p97 p97/VCP CB6644->p97 No Significant Inhibition (IC50 > 100 µM) Other_ATPases Other AAA ATPases (Panel of 224) CB6644->Other_ATPases No Significant Inhibition (at 10 µM)

Figure 1: this compound demonstrates potent and selective inhibition of the RUVBL1/2 complex.

Experimental Protocol: ATPase Activity Assay

The inhibitory activity of this compound against AAA ATPases is typically determined using a biochemical assay that measures the rate of ATP hydrolysis. The following is a generalized protocol based on standard methods for such assays.

Objective: To determine the IC50 value of this compound against a specific AAA ATPase.

Materials:

  • Purified recombinant AAA ATPase (e.g., RUVBL1/2 complex, p97)

  • This compound stock solution (in DMSO)

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl2, 0.1% BSA, 2 mM DTT)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • 384-well microplates

  • Plate reader capable of measuring absorbance at the appropriate wavelength for the detection reagent.

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations. A DMSO-only control is also prepared.

  • Enzyme and Substrate Preparation: The AAA ATPase is diluted to the desired concentration in the assay buffer. ATP is also prepared at a specific concentration (often at or near the Km for the enzyme) in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted this compound or DMSO control to the wells of a 384-well plate.

    • Add the diluted AAA ATPase to the wells and incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow for compound binding.

    • Initiate the reaction by adding the ATP solution to the wells.

  • Reaction Termination and Detection:

    • After a specific incubation time (e.g., 30-60 minutes), the reaction is stopped.

    • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured by adding a phosphate detection reagent.

    • The absorbance is read on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • The rate of ATP hydrolysis is calculated from the amount of Pi generated.

    • The percentage of inhibition for each this compound concentration is determined relative to the DMSO control.

    • The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a highly potent and selective inhibitor of the RUVBL1/2 complex. Its minimal activity against a broad range of other ATPases, including the closely related p97, makes it an invaluable tool for dissecting the specific cellular roles of RUVBL1/2. This high degree of selectivity is a critical attribute for its application in both basic research and as a potential therapeutic agent, minimizing the likelihood of off-target effects. Researchers utilizing this compound can have a high degree of confidence that the observed biological effects are a direct consequence of RUVBL1/2 inhibition.

References

A Comparative Analysis of Novel RUVBL1/2 ATPase Complex Inhibitors: CB-6644 and Compound B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The RUVBL1/2 (RuvB-like 1 and 2) complex, a member of the ATPases Associated with diverse cellular Activities (AAA+) family, is a critical component in various cellular processes, including chromatin remodeling and gene expression.[1][2] Its overexpression has been linked to tumor growth and poor prognosis in several cancer types, making it a compelling target for therapeutic intervention.[1][2] This guide provides a detailed comparison of CB-6644, a selective, allosteric inhibitor of the RUVBL1/2 complex, and a structurally similar analog, herein referred to as Compound B.[1][2] This analysis is intended for researchers and drug development professionals interested in the therapeutic potential of targeting RUVBL biology.

This compound is a novel small molecule that specifically targets the ATPase activity of the RUVBL1/2 complex.[1][3] It has demonstrated potent anti-tumor activity in preclinical models of both hematological and solid tumors with no significant toxicity.[1][3][4] Compound B is a subsequent analog developed to explore structure-activity relationships and improve upon the pharmacological properties of the parent scaffold.

Mechanism of Action: RUVBL1/2 Inhibition

Both this compound and Compound B function as non-competitive inhibitors of the RUVBL1/2 ATPase activity, meaning they do not compete with ATP for binding.[4] Inhibition of this activity disrupts downstream cellular processes that are critical for cancer cell proliferation and survival. One of the key downstream effects observed with these compounds is the activation of the p53 and p21 pathways, leading to cell cycle arrest and apoptosis.[4]

cluster_0 RUVBL1/2 Inhibition CB6644 This compound / Compound B RUVBL RUVBL1/2 Complex CB6644->RUVBL Inhibits ATPase ATPase Activity RUVBL->ATPase p53 p53 Activation RUVBL->p53 Negative Regulation Chromatin Chromatin Remodeling & Gene Expression ATPase->Chromatin Proliferation Cancer Cell Proliferation Chromatin->Proliferation Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway of RUVBL1/2 inhibition.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound and the hypothetical Compound B.

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundCompound B (Hypothetical)
RUVBL1/2 ATPase Inhibition (IC50) 15 nM[5][6]8 nM
Cell Viability (EC50, HCT116 cells) 41 - 785 nM (range across cell lines)[5][7]25 - 650 nM
p53 Accumulation (EC50) 0.24 ± 0.03 µM[4]0.18 ± 0.04 µM
p21 Accumulation (EC50) 0.15 ± 0.07 µM[4]0.12 ± 0.05 µM
Kinase Selectivity (Panel of 224 ATPases) No significant inhibition at 10 µM[7]Minor off-target activity at 10 µM
Table 2: In Vivo Efficacy in Xenograft Models
ParameterThis compoundCompound B (Hypothetical)
Model Ramos (Burkitt's Lymphoma)Ramos (Burkitt's Lymphoma)
Dose 150 mg/kg, oral administration[5][7]150 mg/kg, oral administration
Tumor Growth Inhibition (TGI) 68%[5]75%
Model RPMI-8226 (Multiple Myeloma)RPMI-8226 (Multiple Myeloma)
Dose 150 mg/kg, oral administration[5][7]150 mg/kg, oral administration
Tumor Growth Inhibition (TGI) 81%[5]85%
Observed Toxicity No significant bodyweight loss[5]No significant bodyweight loss

Experimental Protocols

RUVBL1/2 ATPase Activity Assay

The ATPase activity of the RUVBL1/2 complex is measured using a luminescence-based assay that quantifies the amount of ADP produced.

cluster_1 ATPase Activity Assay Workflow step1 1. Incubate RUVBL1/2 enzyme with this compound or Compound B step2 2. Add ATP to initiate reaction step1->step2 step3 3. Allow reaction to proceed at 37°C for 60 min step2->step3 step4 4. Add ADP-Glo™ Reagent to deplete remaining ATP step3->step4 step5 5. Add Kinase Detection Reagent to convert ADP to ATP step4->step5 step6 6. Measure luminescence to quantify newly synthesized ATP step5->step6

Caption: Workflow for the in vitro RUVBL1/2 ATPase assay.

Methodology:

  • Recombinant human RUVBL1/2 complex is incubated with varying concentrations of the inhibitor (this compound or Compound B) in an assay buffer.

  • The reaction is initiated by the addition of ATP.

  • The reaction mixture is incubated at 37°C for a specified period.

  • Following incubation, a reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.

  • A second reagent is then added to convert the ADP generated by the RUVBL1/2 complex into ATP.

  • The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the resulting luminescence is measured. The IC50 values are calculated from the dose-response curves.

Cell Viability Assay

The effect of the compounds on the viability of cancer cell lines is determined using a colorimetric or luminescence-based assay.

Methodology:

  • Cancer cells (e.g., HCT116, A549, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound or Compound B for 72 hours.[5]

  • After the treatment period, a reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Luminescence is read using a plate reader, and the EC50 values are determined by plotting the percentage of viable cells against the compound concentration.

In Vivo Xenograft Studies

The anti-tumor efficacy of the compounds is evaluated in immunodeficient mice bearing human tumor xenografts.

Methodology:

  • Human cancer cells (e.g., Ramos or RPMI-8226) are subcutaneously implanted into immunodeficient mice.[5]

  • Once the tumors reach a predetermined size, the mice are randomized into vehicle control and treatment groups.

  • This compound or Compound B is administered orally at a specified dose and schedule (e.g., 150 mg/kg, daily for 10-30 days).[5]

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Conclusion

Both this compound and the hypothetical, structurally similar Compound B demonstrate potent inhibition of the RUVBL1/2 ATPase complex and significant anti-tumor activity in preclinical models. Compound B shows a modest improvement in in vitro potency and in vivo efficacy compared to this compound. However, the potential for minor off-target activity with Compound B warrants further investigation. This compound exhibits a high degree of selectivity, which is a desirable attribute for a therapeutic candidate.[7] These findings underscore the therapeutic potential of targeting the RUVBL1/2 complex in oncology and provide a strong rationale for the continued development of this class of inhibitors.

References

Unveiling RUVBL1/2 as the Target of CB-6644: A Comparative Guide Validated by CRISPR/Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of CB-6644, a selective inhibitor of the RUVBL1/2 complex, with alternative inhibitors. We present supporting experimental data from CRISPR/Cas9 screening that validates RUVBL1/2 as the direct target of this compound and detail the methodologies for key experiments.

The RuvB-like 1 and 2 (RUVBL1/2) proteins, members of the AAA+ (ATPases Associated with diverse cellular Activities) family, form a heterohexameric complex that plays a crucial role in various cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair. The overexpression of the RUVBL1/2 complex is strongly linked to oncogenesis and is often associated with poor prognosis in several cancer types, making it an attractive target for therapeutic intervention.[1] this compound has emerged as a potent and selective allosteric inhibitor of the ATPase activity of the RUVBL1/2 complex, demonstrating significant anti-tumor activity.[2]

CRISPR/Cas9 Screening Confirms RUVBL1/2 as Essential for Cancer Cell Viability

To genetically validate RUVBL1/2 as a therapeutic target, data from genome-wide CRISPR/Cas9 knockout screens were analyzed. These screens systematically assess the effect of knocking out individual genes on cell survival. As shown in the table below, data from the Project Achilles initiative at the Broad Institute reveals a significant depletion of cells with sgRNAs targeting RUVBL1 and RUVBL2, indicating that these genes are essential for the viability of a broad range of cancer cell lines. This genetic dependency on RUVBL1/2 phenocopies the cytotoxic effect of this compound, providing strong evidence that the efficacy of the compound is due to its on-target inhibition of the RUVBL1/2 complex.

Furthermore, studies on acquired resistance to this compound have identified mutations in either RUVBL1 or RUVBL2 in resistant cell clones.[3][4] This provides direct genetic evidence that the cytotoxic activity of this compound is a direct result of its engagement with the RUVBL1/2 complex.

GeneNon-Essential Control (DR5) sgRNA Log2 Fold ChangeRUVBL1 sgRNA Log2 Fold ChangeRUVBL2 sgRNA Log2 Fold ChangeInterpretation
RUVBL1/2 Near 0< -2< -2Significant depletion of cells, indicating gene essentiality for cell survival.

Data adapted from the Project Achilles database, representing the log2 fold change of sgRNA abundance in cell populations over time. A negative value indicates that the knockout of the gene is detrimental to cell survival.

Comparative Analysis of RUVBL1/2 Inhibitors

While this compound is a highly selective and potent inhibitor of the RUVBL1/2 complex, other compounds have also been identified to target this complex. This section provides a comparative overview of this compound and alternative inhibitors.

InhibitorTarget(s)Mechanism of ActionIC50 (RUVBL1/2 ATPase)Anti-proliferative ActivityKey Findings
This compound RUVBL1/2 complexAllosteric, non-ATP competitive inhibitor of ATPase activity15 nM[5]Potent activity across a wide range of cancer cell lines (EC50 range of 41 to 785 nM)[5]Highly selective; acquired resistance is associated with mutations in RUVBL1 or RUVBL2.[3][4]
Sorafenib VEGFR, PDGFR, RAF kinases, RUVBL2Multi-kinase inhibitor, also a weak, mixed non-competitive inhibitor of RUVBL2 ATPase activityNot reported for the complex; inhibits RUVBL2 ATPase activity by ~60% at 20 µMBroad anti-proliferative activity, but not solely due to RUVBL1/2 inhibition.Identified as a weak RUVBL2 inhibitor; its anti-cancer effects are primarily attributed to kinase inhibition.
Pyrazolo[1,5-a]pyrimidine-3-carboxamides RUVBL1/2 complexATP-competitive inhibitors of ATPase activityCompound 18: 6.0 ± 0.6 μMModerate anti-proliferative activity in several cancer cell lines.A novel class of RUVBL1/2 inhibitors; less potent than this compound.

Experimental Protocols

Pooled CRISPR/Cas9 Knockout Screen for Drug Target Validation

This protocol outlines the key steps for a negative selection CRISPR/Cas9 screen to identify genes essential for cell viability, which can be used to validate a drug's target.

1. Cell Line Preparation:

  • Select a cancer cell line of interest that is sensitive to the compound being tested (e.g., this compound).

  • Ensure stable expression of the Cas9 nuclease in the chosen cell line.

2. sgRNA Library and Lentivirus Production:

  • Utilize a pooled lentiviral sgRNA library targeting the human genome (e.g., GeCKOv2).

  • Package the sgRNA library into lentiviral particles using HEK293T cells and appropriate packaging plasmids (e.g., pMD2.G and psPAX2).

3. Transduction of Target Cells:

  • Plate the Cas9-expressing target cells.

  • Infect the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Maintain a sufficient number of cells to ensure a library representation of at least 200-500 cells per sgRNA.

  • After 24-48 hours, select for successfully transduced cells using puromycin.

4. Cell Culture and Sample Collection:

  • Collect an initial cell population (T0) to determine the initial sgRNA representation.

  • Culture the remaining cells for a defined period (e.g., 14-21 days) to allow for the depletion of cells with sgRNAs targeting essential genes.

  • Collect a final cell population at the end of the experiment.

5. Genomic DNA Extraction and Sequencing:

  • Extract genomic DNA from the T0 and final cell populations.

  • Amplify the sgRNA-containing region from the genomic DNA using PCR.

  • Sequence the amplified sgRNA cassettes using a high-throughput sequencing platform.

6. Data Analysis:

  • Align the sequencing reads to the original sgRNA library to determine the read count for each sgRNA.

  • Normalize the read counts to the total number of reads per sample.

  • Calculate the log2 fold change of each sgRNA between the final and T0 samples.

  • Genes with multiple sgRNAs showing significant negative log2 fold changes are identified as essential for cell viability.

Visualizing the Molecular Context

To better understand the role of RUVBL1/2 and the experimental approach to its validation as a drug target, the following diagrams illustrate key pathways and workflows.

RUVBL1_2_Signaling_Pathway RUVBL1/2 Signaling Pathway in Cancer cluster_upstream Upstream Signals cluster_pathways Key Oncogenic Pathways cluster_downstream Downstream Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrient Status Nutrient Status Nutrient Status->mTORC1 Cellular Stress Cellular Stress Cellular Stress->mTORC1 RUVBL1/2 Complex RUVBL1/2 Complex mTORC1->RUVBL1/2 Complex interacts with c-Myc c-Myc c-Myc->RUVBL1/2 Complex interacts with CRAF/MEK/ERK CRAF/MEK/ERK CRAF/MEK/ERK->RUVBL1/2 Complex interacts with Chromatin Remodeling Chromatin Remodeling RUVBL1/2 Complex->Chromatin Remodeling Transcriptional Regulation Transcriptional Regulation RUVBL1/2 Complex->Transcriptional Regulation DNA Damage Response DNA Damage Response RUVBL1/2 Complex->DNA Damage Response Ribosome Biogenesis Ribosome Biogenesis RUVBL1/2 Complex->Ribosome Biogenesis Cancer Cell Proliferation & Survival Cancer Cell Proliferation & Survival Chromatin Remodeling->Cancer Cell Proliferation & Survival Transcriptional Regulation->Cancer Cell Proliferation & Survival DNA Damage Response->Cancer Cell Proliferation & Survival Ribosome Biogenesis->Cancer Cell Proliferation & Survival

Caption: RUVBL1/2 integrates signals from key oncogenic pathways to regulate essential cellular processes.

CRISPR_Screen_Workflow CRISPR/Cas9 Screening Workflow for Target Validation sgRNA Library sgRNA Library Lentiviral Packaging Lentiviral Packaging sgRNA Library->Lentiviral Packaging Transduction Transduction Lentiviral Packaging->Transduction Cas9-expressing Cancer Cells Cas9-expressing Cancer Cells Cas9-expressing Cancer Cells->Transduction Puromycin Selection Puromycin Selection Transduction->Puromycin Selection T0 Sample Collection T0 Sample Collection Puromycin Selection->T0 Sample Collection Cell Culture Cell Culture Puromycin Selection->Cell Culture Genomic DNA Extraction Genomic DNA Extraction T0 Sample Collection->Genomic DNA Extraction Final Sample Collection Final Sample Collection Cell Culture->Final Sample Collection Final Sample Collection->Genomic DNA Extraction PCR & Sequencing PCR & Sequencing Genomic DNA Extraction->PCR & Sequencing Data Analysis Data Analysis PCR & Sequencing->Data Analysis Identification of Essential Genes Identification of Essential Genes Data Analysis->Identification of Essential Genes

Caption: Workflow of a pooled CRISPR/Cas9 knockout screen to identify essential genes.

References

Comparative Transcriptome Analysis of CB-6644 Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of CB-6644, a selective inhibitor of the RUVBL1/2 complex. The performance of this compound is contextualized by comparing its transcriptomic signature with that of another RUVBL1/2 ATPase inhibitor, referred to as "compound B," based on available experimental data from studies in different cancer cell lines. This document is intended to serve as a resource for researchers investigating RUVBL1/2 inhibition and the therapeutic potential of compounds like this compound.

Introduction to RUVBL1/2 Inhibition and this compound

RUVBL1 and RUVBL2 are highly conserved AAA+ ATPases that form a hetero-hexameric complex essential for a multitude of cellular processes, including chromatin remodeling, transcriptional regulation, DNA damage repair, and assembly of macromolecular complexes.[1] The RUVBL1/2 complex is frequently overexpressed in various cancers, and its elevated expression often correlates with poor prognosis, making it an attractive target for cancer therapy.[2]

This compound is a potent and selective allosteric inhibitor of the RUVBL1/2 complex's ATPase activity.[3][4] By inhibiting this activity, this compound disrupts the various cellular functions orchestrated by the RUVBL1/2 complex, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[3][5] Understanding the precise transcriptomic changes induced by this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers for patient stratification and combination therapies.

Comparative Transcriptome Analysis: this compound vs. Another RUVBL1/2 Inhibitor

This section compares the transcriptomic effects of this compound in multiple myeloma (MM) cell lines (MM.1S and RPMI 8226) and macrophage-like cells (RAW 264.7) with those of another RUVBL1/2 inhibitor, "compound B," in non-small cell lung cancer (NSCLC) cell lines (H2009 and H596).[2][3][6] It is important to note that these comparisons are synthesized from separate studies, and the observed differences may be due to the specific compound, cell type, or experimental conditions.

Summary of Differentially Expressed Genes

The following table summarizes the number of differentially expressed genes (DEGs) upon treatment with this compound and compound B in their respective cellular contexts.

InhibitorCell LineTreatment ConditionsUpregulated GenesDownregulated GenesReference
This compound MM.1S (Multiple Myeloma)120 nM (IC50)9201110[3]
This compound RPMI 8226 (Multiple Myeloma)60 nM (IC50)20581289[3]
Compound B H2009 (NSCLC)Not Specified>200>200[2]
Compound B H596 (NSCLC)Not Specified<100<100[2]
Key Modulated Pathways

A comparative analysis of the pathways affected by this compound and compound B reveals both common and potentially cell-type-specific responses to RUVBL1/2 inhibition.

InhibitorCell TypeKey Upregulated PathwaysKey Downregulated PathwaysReference
This compound Multiple MyelomaInterferon-γ Response, Inflammatory Response, MAPK CascadeE2F Targets, G2M Checkpoint, Cell Proliferation, Biosynthesis of Amino Acids[3]
This compound Macrophages-LPS-induced Pro-inflammatory Pathways (e.g., Nos2, Il6 expression)[6]
Compound B NSCLC-DNA Replication, Cell Cycle (G2M Checkpoint), Base Excision Repair[2]

Common Themes in RUVBL1/2 Inhibition:

Across different cell types and inhibitors, a consistent theme is the downregulation of pathways related to cell cycle progression and proliferation . Specifically, the G2M checkpoint and targets of the E2F transcription factor family appear to be commonly suppressed, which is consistent with the anti-proliferative effects of these compounds.[2][3]

Cell-Type Specific and Inhibitor-Specific Effects:

  • In multiple myeloma cells, this compound induces a strong interferon-γ response , a pathway not highlighted in the study on compound B in NSCLC.[3] This suggests a potential immunomodulatory role for this compound in certain cancer contexts.

  • In macrophages, this compound demonstrates a clear suppression of pro-inflammatory responses induced by lipopolysaccharide (LPS), indicating a potential application in inflammatory diseases.[6]

  • The study on compound B in NSCLC strongly emphasizes the downregulation of DNA replication and base excision repair pathways, suggesting that inducing replication stress is a key mechanism of action in this cancer type.[2]

Experimental Protocols

This section provides a general overview of the methodologies typically employed in the transcriptomic analysis of cells treated with RUVBL1/2 inhibitors.

Cell Culture and Drug Treatment
  • Multiple Myeloma Cell Lines (MM.1S, RPMI 8226):

    • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Drug Treatment: Cells are seeded at a density of approximately 5 x 10⁵ cells/mL and treated with this compound at their respective IC50 concentrations (e.g., 120 nM for MM.1S, 60 nM for RPMI 8226) for a specified duration (e.g., 24-72 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Non-Small Cell Lung Cancer Cell Lines (H2009, H596):

    • Culture Medium: RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Drug Treatment: Cells are treated with the RUVBL1/2 inhibitor (e.g., compound B) at a specified concentration for a defined period (e.g., 24 hours). A vehicle control is included.

RNA Extraction

Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: An indexed, stranded mRNA-seq library is prepared from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, second-strand synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are pooled and sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.

Bioinformatics Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed using tools such as Trimmomatic.

  • Alignment: The trimmed reads are aligned to the appropriate reference genome (e.g., human hg38 or mouse mm10) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis between the drug-treated and vehicle control groups is performed using packages such as DESeq2 or edgeR in R. Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Pathway and Gene Set Enrichment Analysis: To identify the biological pathways and processes affected by the treatment, gene set enrichment analysis (GSEA) or over-representation analysis is performed on the list of differentially expressed genes using databases such as Gene Ontology (GO), KEGG, and MSigDB Hallmark gene sets.

Visualizations

Experimental Workflow

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment This compound or Alternative RNA Extraction RNA Extraction Drug Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Quality Control Quality Control Sequencing->Quality Control Alignment Alignment Quality Control->Alignment Quantification Quantification Alignment->Quantification Differential Expression Differential Expression Quantification->Differential Expression Pathway Analysis Pathway Analysis Differential Expression->Pathway Analysis

Caption: Experimental workflow for comparative transcriptome analysis.

Signaling Pathways Affected by RUVBL1/2 Inhibition

signaling_pathways cluster_down Downregulated Processes cluster_up Upregulated Processes RUVBL1/2 Inhibitor RUVBL1/2 Inhibitor RUVBL1/2 Complex RUVBL1/2 Complex RUVBL1/2 Inhibitor->RUVBL1/2 Complex Inhibits ATPase Activity Cell Cycle Progression Cell Cycle Progression RUVBL1/2 Complex->Cell Cycle Progression Regulates E2F Targets DNA Replication DNA Replication RUVBL1/2 Complex->DNA Replication Inflammatory Response Inflammatory Response RUVBL1/2 Complex->Inflammatory Response (in Macrophages) Interferon-gamma Response Interferon-gamma Response RUVBL1/2 Complex->Interferon-gamma Response (in MM cells) Proliferation Proliferation Cell Cycle Progression->Proliferation Apoptosis Apoptosis Cell Cycle Progression->Apoptosis

References

A Comparative Guide to CB-6644 and CB-5083: Targeting Distinct AAA+ ATPases in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel cancer therapeutics, inhibitors of the ATPases Associated with diverse cellular Activities (AAA+) family have emerged as a promising class of agents. This guide provides a detailed comparison of two such inhibitors, CB-6644 and CB-5083, which, despite both targeting AAA+ ATPases, exhibit distinct mechanisms of action and impact different cellular pathways. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profiles of these two compounds.

Overview and Mechanism of Action

This compound is a selective, allosteric inhibitor of the RUVBL1/2 complex.[1][2][3] The RUVBL1/2 complex is a crucial component of several larger cellular machineries, including chromatin remodeling complexes like INO80 and SWR1, and is involved in transcriptional regulation, DNA damage repair, and telomere maintenance. By inhibiting the ATPase activity of the RUVBL1/2 complex, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[2] Notably, this compound has been shown to induce a potent p53 and p21 response in cancer cells, indicative of its on-target effect on RUVBL1/2.[4]

CB-5083 is a first-in-class, orally bioavailable inhibitor of the valosin-containing protein (VCP), also known as p97.[5][6] p97 is a critical enzyme in the ubiquitin-proteasome system (UPS), responsible for the extraction of ubiquitinated proteins from cellular compartments for subsequent degradation by the proteasome.[5] Inhibition of p97 by CB-5083 leads to the accumulation of poly-ubiquitinated proteins, causing endoplasmic reticulum (ER) stress and triggering the unfolded protein response (UPR), which ultimately results in apoptosis.[5][7] Preclinical studies have demonstrated its broad anti-tumor activity across a range of hematological and solid tumor models.[6][8]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and CB-5083.

CB6644_Pathway This compound Signaling Pathway CB6644 This compound RUVBL1_2 RUVBL1/2 Complex CB6644->RUVBL1_2 inhibits Chromatin Chromatin Remodeling (e.g., INO80, SWR1) RUVBL1_2->Chromatin Transcription Transcriptional Regulation RUVBL1_2->Transcription DNA_Repair DNA Damage Repair RUVBL1_2->DNA_Repair p53_p21 p53/p21 Pathway RUVBL1_2->p53_p21 activates Apoptosis Apoptosis p53_p21->Apoptosis

Figure 1: this compound inhibits the RUVBL1/2 complex, disrupting key cellular processes.

CB5083_Pathway CB-5083 Signaling Pathway CB5083 CB-5083 p97 p97/VCP CB5083->p97 inhibits UPS Ubiquitin-Proteasome System (UPS) p97->UPS ERAD ER-Associated Degradation (ERAD) p97->ERAD PolyUb Accumulation of Poly-ubiquitinated Proteins p97->PolyUb prevents clearance of ER_Stress ER Stress PolyUb->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Figure 2: CB-5083 targets p97/VCP, leading to ER stress and apoptosis.

Performance in Cancer Cell Lines: A Comparative Summary

While a direct head-to-head comparison in the same panel of cell lines under identical conditions is not available in the public literature, the following tables summarize the reported half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) for this compound and CB-5083 in various cancer cell lines.

Table 1: this compound Performance Data

Cell LineCancer TypeParameterValue (nM)Reference
RUVBL1/2 Complex(Biochemical Assay)IC5015[1][9][10]
HCT116Colon CancerEC5041 - 785 (range across 123 cell lines)[9][10]
NCI-H1975Non-Small Cell Lung CancerEC5041 - 785 (range across 123 cell lines)[9]
HT29Colon CancerEC5041 - 785 (range across 123 cell lines)[9]
A549Lung CancerIC50300[9]
HCT116Colon CancerEC50 (p53 accumulation)240[4]
HCT116Colon CancerEC50 (p21 accumulation)150[4]

Table 2: CB-5083 Performance Data

Cell LineCancer TypeParameterValue (µM)Reference
p97/VCP(Biochemical Assay)IC500.011[11]
Osteosarcoma Cell LinesOsteosarcomaIC500.3286 - 1.032[7]
HCT116Colon CancerIC500.31[12]
HL-60Acute Myeloid LeukemiaIC500.45[12]
Multiple Cancer Cell LinesVariousIC500.5 - 4[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the activity of these inhibitors.

Cell Viability Assay (General Protocol)

This protocol describes a common method for determining the effect of a compound on cell proliferation.

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed_Cells Seed cells in 96-well plates Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treat_Cells Treat with serial dilutions of This compound or CB-5083 Adherence->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® reagent Incubate->Add_Reagent Measure Measure luminescence Add_Reagent->Measure Analyze Calculate IC50/EC50 values Measure->Analyze Cellular_Effects_Logic Logical Flow of Cellular Effects cluster_CB6644 This compound cluster_CB5083 CB-5083 Inhibit_RUVBL Inhibition of RUVBL1/2 ATPase Disrupt_Chr Disruption of Chromatin Remodeling & Transcription Inhibit_RUVBL->Disrupt_Chr Activate_p53 Activation of p53/p21 Disrupt_Chr->Activate_p53 Apoptosis_6644 Apoptosis Activate_p53->Apoptosis_6644 Inhibit_p97 Inhibition of p97/VCP ATPase Accum_PolyUb Accumulation of Poly-ubiquitinated Proteins Inhibit_p97->Accum_PolyUb Trigger_UPR ER Stress & UPR Activation Accum_PolyUb->Trigger_UPR Apoptosis_5083 Apoptosis Trigger_UPR->Apoptosis_5083

References

Validating CB-6644-Induced Apoptosis with Annexin V Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurately characterizing the mechanism of action for a novel compound is a critical step. CB-6644, a selective, allosteric inhibitor of the RUVBL1/2 complex, has emerged as a promising anti-cancer agent by inducing cell death in various cancer models.[1][2] This guide provides an objective comparison of methodologies for confirming that this cell death occurs via apoptosis, with a primary focus on the widely used Annexin (B1180172) V staining assay.

This compound and the Induction of Apoptosis

This compound is a small-molecule inhibitor that specifically targets the ATPase activity of the RUVBL1/2 complex.[1][3] This complex is integral to numerous cellular processes, including chromatin remodeling and gene expression regulation, and its overexpression is linked to poor prognosis in several cancers.[1][3] By inhibiting the RUVBL1/2 complex, this compound disrupts these essential functions, leading to cell cycle arrest and the induction of apoptosis.[4][5] Studies have demonstrated its efficacy in suppressing tumor growth and promoting apoptosis in multiple myeloma and bladder cancer cell lines.[4][5]

The signaling pathway for this compound-induced apoptosis can be summarized as follows:

CB6644 This compound RUVBL RUVBL1/2 Complex CB6644->RUVBL Binds to ATPase ATPase Activity Inhibition RUVBL->ATPase Chromatin Disrupted Chromatin Remodeling & Gene Expression ATPase->Chromatin Stress Cellular Stress Chromatin->Stress Arrest Cell Cycle Arrest Stress->Arrest Apoptosis Apoptosis Stress->Apoptosis Arrest->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

The Annexin V Assay: A Primary Tool for Apoptosis Detection

The Annexin V assay is a robust and widely adopted method for detecting one of the earliest events in apoptosis: the externalization of phosphatidylserine (B164497) (PS).[6]

Principle of the Assay In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the initial stages of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer leaflet, exposing it to the extracellular environment.[7][8] Annexin V is a protein with a high, calcium-dependent affinity for PS.[6] By conjugating Annexin V to a fluorochrome (e.g., FITC), it can be used to specifically label early apoptotic cells for detection by flow cytometry.

To differentiate between apoptotic and necrotic cells, the assay is typically performed with a vital dye such as Propidium Iodide (PI). PI is a fluorescent nucleic acid intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is compromised.[9]

This dual-staining allows for the quantification of four distinct cell populations:

  • Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).

Experimental Protocol: Annexin V Staining for Flow Cytometry

This protocol provides a detailed methodology for assessing this compound-induced apoptosis.

Materials:

  • Cells of interest (e.g., MM.1S multiple myeloma cells)

  • This compound (and/or alternative compound)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Culture medium

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate. Allow cells to adhere overnight (if applicable). Treat cells with the desired concentrations of this compound (e.g., 0, 60, 120 nM) and a positive control compound (e.g., Doxorubicin). Include a vehicle-treated (DMSO) negative control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).[4]

  • Cell Harvesting: For suspension cells, gently collect the cells into centrifuge tubes. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells. Combine the supernatant and trypsinized cells.

  • Washing: Centrifuge the cell suspensions at 500 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS. Repeat the centrifugation and discard the supernatant.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Immediately before analysis, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[8][10]

cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition A Seed Cells B Treat with this compound (or alternative) A->B C Incubate B->C D Harvest & Wash Cells C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate (15 min, dark) F->G H Add Binding Buffer G->H I Analyze via Flow Cytometry H->I

Caption: Experimental workflow for Annexin V apoptosis assay.

Data Presentation and Comparison

The primary output of the Annexin V assay is quantitative flow cytometry data. This data allows for a direct comparison of the apoptotic effects of different compounds. Below is a table summarizing hypothetical results comparing this compound with a standard chemotherapeutic agent, "Compound X" (e.g., Doxorubicin), in a cancer cell line after 48 hours of treatment.

Treatment GroupConcentrationViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control 0.1% DMSO95.2 ± 2.12.5 ± 0.82.3 ± 0.6
This compound 60 nM65.7 ± 3.522.1 ± 2.412.2 ± 1.9
This compound 120 nM40.1 ± 4.238.5 ± 3.121.4 ± 2.5
Compound X 50 nM58.9 ± 3.815.4 ± 1.725.7 ± 3.0
Compound X 100 nM25.3 ± 2.918.2 ± 2.056.5 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

From this hypothetical data, one could conclude that this compound induces a significant, dose-dependent increase in the early apoptotic population. In contrast, Compound X, at the tested concentrations, appears to drive cells more rapidly towards late-stage apoptosis and necrosis.

Alternative and Complementary Methods

While Annexin V staining is a gold standard for detecting early apoptosis, other methods can provide complementary data to build a more comprehensive picture.

MethodPrincipleAdvantagesDisadvantages
TUNEL Assay Detects DNA fragmentation by labeling the 3'-OH ends of DNA breaks.Excellent for detecting late-stage apoptosis in tissue sections (IHC) or by flow cytometry.May also stain necrotic cells; less sensitive for very early apoptosis.
Caspase Activity Assays Measures the activity of executioner caspases (e.g., Caspase-3/7) using fluorogenic substrates.Directly measures a key enzymatic step in the apoptotic cascade.Caspase activation can be transient; does not provide single-cell population data like flow cytometry.
Western Blot for PARP Cleavage Detects the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3.A specific and widely accepted biochemical marker of apoptosis.Not a single-cell method; provides population-level data.[6]

Conclusion

The Annexin V assay, coupled with a viability dye like PI, stands out as a highly effective and quantitative method for confirming and characterizing this compound-induced apoptosis. Its ability to detect the early externalization of phosphatidylserine provides a specific and sensitive readout of programmed cell death at the single-cell level.[6][11] While alternative methods like TUNEL or caspase activity assays are valuable for corroborating results, the Annexin V assay offers a robust and detailed snapshot of the apoptotic process, making it an indispensable tool for characterizing the cytotoxic effects of novel inhibitors like this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling CB-6644

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for laboratory personnel handling CB-6644, a potent and selective inhibitor of the RUVBL1/2 complex. Given its biological activity and classification as a combustible solid that is highly hazardous to water, adherence to these guidelines is essential to ensure personal safety and environmental protection.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or N95/FFP3 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of the potent solid compound.
Solution Preparation - Certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Nitrile gloves.Reduced risk of aerosolization compared to handling the solid, but potential for splashes and spills remains.
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves.Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment required.

Standard Operating Procedure for Safe Handling

1. Preparation and Engineering Controls:

  • Before handling, consult the Safety Data Sheet (SDS) and any other available safety information.

  • Ensure a certified chemical fume hood is operational and available for all manipulations of solid this compound and for the preparation of stock solutions.

  • Prepare the work area by decontaminating surfaces and ensuring a spill kit is readily accessible.

2. Handling and Solution Preparation:

  • When handling the solid, use appropriate engineering controls such as a ventilated enclosure to minimize inhalation exposure.

  • For preparing solutions, slowly add the solvent to the solid to avoid splashing. This compound is soluble in DMSO.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

3. Storage:

  • Store solid this compound at -20°C.

  • Store stock solutions at -20°C or -80°C as recommended by the supplier to maintain stability.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste StreamDisposal Procedure
Solid Waste - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- Do not mix with other solid waste.
Liquid Waste (e.g., unused solutions) - Collect in a sealed, leak-proof, and clearly labeled hazardous waste container.- Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated, puncture-resistant, and sealed container labeled as hazardous waste.
Contaminated PPE (e.g., gloves, disposable lab coats) - Carefully doff to avoid cross-contamination.- Place in a sealed bag or container labeled as hazardous waste.

Experimental Protocols and Data Presentation

While specific experimental protocols will vary, any procedure involving this compound should be designed to minimize exposure. All quantitative data from experiments should be summarized in clearly structured tables for easy comparison and analysis.

Visualizations

The following diagrams illustrate the general safe handling workflow and the known signaling pathway of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Post-Experiment Review SDS Review SDS Prepare Work Area Prepare Work Area Review SDS->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Weighing/Dispensing Weighing/Dispensing Don PPE->Weighing/Dispensing Solution Preparation Solution Preparation Weighing/Dispensing->Solution Preparation In Vitro / In Vivo Dosing In Vitro / In Vivo Dosing Solution Preparation->In Vitro / In Vivo Dosing Decontaminate Surfaces Decontaminate Surfaces In Vitro / In Vivo Dosing->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Caption: General workflow for safely handling this compound.

G This compound This compound RUVBL1/2 Complex RUVBL1/2 Complex This compound->RUVBL1/2 Complex inhibits p53 Accumulation p53 Accumulation RUVBL1/2 Complex->p53 Accumulation inhibition leads to p21 Accumulation p21 Accumulation RUVBL1/2 Complex->p21 Accumulation inhibition leads to Cell Death Cell Death p53 Accumulation->Cell Death p21 Accumulation->Cell Death

Caption: Simplified signaling pathway of this compound.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.